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Foundational

Synthesis pathway of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

An In-Depth Technical Guide to the Synthesis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, in-depth exploration...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway for N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, a Schiff base of significant interest in medicinal chemistry. Schiff bases derived from hydrazides are a well-established class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] This document moves beyond a simple recitation of steps to offer a detailed narrative grounded in chemical principles, explaining the causality behind each experimental choice. We will cover the multi-step synthesis, starting from the preparation of the key intermediate, 2-phenoxypropanohydrazide, followed by the final condensation reaction. Each stage is accompanied by detailed, field-proven protocols, mechanistic insights, and characterization data. This guide is designed for researchers, scientists, and drug development professionals, providing the authoritative grounding and practical detail necessary to replicate and build upon this synthesis.

Introduction: The Scientific Rationale

The target molecule, N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, is a hydrazone, a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure. Specifically, it is a Schiff base formed via the condensation of a hydrazide (2-phenoxypropanohydrazide) with an aldehyde (salicylaldehyde).[1] The inherent biological activity of such compounds is often attributed to the azomethine group (-C=N-), which is crucial for mediating interactions with biological targets.[2]

The synthesis strategy is logically divided into two primary stages:

  • Formation of the Hydrazide Intermediate: Synthesis of 2-phenoxypropanohydrazide from its corresponding carboxylic acid. This involves an initial esterification to activate the carboxyl group, followed by nucleophilic acyl substitution with hydrazine.

  • Schiff Base Condensation: The reaction of the synthesized hydrazide with salicylaldehyde (2-hydroxybenzaldehyde) to form the final product. This is a classic nucleophilic addition-elimination reaction.[3]

This guide will dissect each stage, providing both the procedural "how" and the mechanistic "why."

Overall Synthesis Pathway

The synthesis is a three-step process commencing with commercially available 2-phenoxypropanoic acid. The pathway is designed for efficiency and high purity of the final product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Schiff Base Condensation A 2-Phenoxypropanoic Acid B Ethyl 2-phenoxypropanoate A->B  Ethanol (EtOH)  H₂SO₄ (cat.)  Reflux C 2-Phenoxypropanohydrazide B->C  Hydrazine Hydrate (NH₂NH₂·H₂O)  Ethanol (EtOH)  Reflux D N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide C->D  Ethanol (EtOH)  Acetic Acid (cat.)  Reflux Sal Salicylaldehyde Sal->D

Caption: Overall three-step synthesis pathway.

Stage 1: Synthesis of the 2-Phenoxypropanohydrazide Intermediate

The synthesis of the hydrazide is a critical precursor step. Direct conversion of the carboxylic acid to the hydrazide is inefficient. Therefore, the carboxylic acid is first converted to an ester, which is a more reactive electrophile for the subsequent reaction with hydrazine.

Step 1: Esterification of 2-Phenoxypropanoic Acid

The first step is a classic Fischer esterification. By refluxing the carboxylic acid in an excess of ethanol with a catalytic amount of strong acid (e.g., sulfuric acid), the equilibrium is driven towards the formation of the ethyl ester.

Experimental Protocol:

  • To a 250 mL round-bottom flask, add 2-phenoxypropanoic acid (0.1 mol, 16.6 g).

  • Add absolute ethanol (100 mL) and carefully add concentrated sulfuric acid (2 mL) dropwise while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in diethyl ether (150 mL) and transferred to a separatory funnel.

  • The organic layer is washed with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid, followed by a wash with brine (1 x 50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield ethyl 2-phenoxypropanoate as an oil.

Step 2: Hydrazinolysis of Ethyl 2-phenoxypropanoate

The purified ester is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable hydrazide.

Caption: Mechanism of Hydrazide Formation.

Experimental Protocol:

  • Dissolve ethyl 2-phenoxypropanoate (0.08 mol, ~15.5 g) in absolute ethanol (80 mL) in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (80% solution, 0.16 mol, ~10 mL) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.

  • Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath. The product, 2-phenoxypropanohydrazide, will crystallize out of the solution.

  • Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a desiccator. The purity can be checked by its melting point.

Stage 2: Synthesis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

This final step is the cornerstone of the synthesis, forming the Schiff base linkage. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of salicylaldehyde, followed by the elimination of a water molecule.[4] The reaction is often catalyzed by a few drops of glacial acetic acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[5]

Experimental Protocol:

  • In a 100 mL round-bottom flask, dissolve 2-phenoxypropanohydrazide (0.01 mol, 1.80 g) in absolute ethanol (30 mL).

  • In a separate beaker, dissolve salicylaldehyde (2-hydroxybenzaldehyde) (0.01 mol, 1.22 g) in absolute ethanol (10 mL).

  • Add the salicylaldehyde solution dropwise to the stirred hydrazide solution.[6]

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture at reflux for 3-5 hours.[4] The formation of the product is often indicated by a color change or the formation of a precipitate.

  • After the reflux period, allow the mixture to cool to room temperature. The crystalline product will precipitate.

  • Filter the solid, wash with cold ethanol to remove any unreacted starting materials, and recrystallize from ethanol to obtain the pure N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide.[6]

  • Dry the final product in a vacuum oven at 50-60 °C.

Characterization and Data Analysis

A self-validating protocol requires rigorous characterization to confirm the structure and purity of the synthesized compound.

Physical Data
PropertyExpected Value
Appearance Pale yellow crystalline solid
Molecular Formula C₁₆H₁₆N₂O₃
Molecular Weight 284.31 g/mol
Melting Point To be determined experimentally
Spectroscopic Data

The structure of the final compound is confirmed using various spectroscopic techniques.[7][8]

TechniqueFunctional GroupExpected Wavenumber/Chemical Shift
FTIR (cm⁻¹) O-H (phenolic)~3200-3400 (broad)
N-H (amide)~3100-3200
C=O (amide)~1660-1680
C=N (imine)~1610-1630
C-O (ether)~1240
¹H-NMR (δ, ppm) Aromatic Protons6.8 - 7.8 (multiplets)
Phenolic -OH11.0 - 12.0 (singlet, exchangeable)
Amide -NH11.5 - 12.5 (singlet, exchangeable)
Azomethine -CH=N8.5 - 8.7 (singlet)
-O-CH-4.8 - 5.0 (quartet)
-CH₃1.5 - 1.7 (doublet)
Mass Spec (m/z) [M+H]⁺285.12

Note: Exact chemical shifts (δ) in NMR are dependent on the solvent used (e.g., DMSO-d₆).

Field-Proven Insights and Trustworthiness

  • Causality of Acid Catalyst: While the condensation can proceed without a catalyst, the addition of a catalytic amount of acid significantly accelerates the rate of reaction by activating the aldehyde carbonyl group towards nucleophilic attack.[5] However, excess acid should be avoided as it can protonate the nucleophilic nitrogen of the hydrazide, rendering it unreactive.

  • Solvent Choice: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and the product has limited solubility upon cooling, facilitating easy isolation by crystallization.

  • Self-Validation and Purity: The trustworthiness of this protocol lies in its multi-step purification. The recrystallization of the final product is crucial for removing any unreacted starting materials or potential side products, such as salicylaldazine, which can form if two molecules of salicylaldehyde react with one molecule of hydrazine (if any remains unreacted from the previous step).[9] The final purity should be confirmed by a sharp melting point and clean NMR and Mass spectra.

Conclusion

This guide has detailed a reliable and well-characterized three-step synthesis for N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide. By breaking down the process into the formation of a key hydrazide intermediate followed by a final Schiff base condensation, we have presented a robust pathway amenable to laboratory-scale production. The provided protocols are grounded in established chemical principles, and the emphasis on rigorous characterization ensures the synthesis of a high-purity final compound suitable for further research in drug development and medicinal chemistry.

References

  • Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. (2015). International Journal of Chemical and Physical Sciences, 4(1), 82-88.

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. (2015). Journal of Chemical Technology & Biotechnology.

  • Mahdi, H., Hameed, A., Mohammed, A., & Jassem, I. A. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology, 12(2), 658-661.

  • Synthesis and characterization of Schiff base of nicotinic hydrazide as antibacterial agent along with in vivo wound healing activities and atomic force microscopic study of bacterial cell wall affected by synthesized compound. (2020). Pakistan Journal of Pharmaceutical Sciences, 33(2), 675-683.

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. (2023). The Journal of Organic Chemistry, 88(5), 2938–2951.

  • Synthesis and Application of Salicylaldehyde Benzoyl Hydrazone-Based Coordination Complexes. (n.d.). BenchChem.

  • Synthesis and characterization of Schiff base of nicotinic hydrazide as antibacterial agent along with in vivo wound healing. (2020). Pakistan Journal of Pharmaceutical Sciences.

  • Condensation of hydrazide 2 with salicylaldehyde, furfural and 1,3-diphenylpyrazole-4-carboxaldehyde. (n.d.). ResearchGate.

  • Preparation, Characterization of Acid Hydrazide Schiff Base Complexes of Nickel (II) and Their Biological Activity. (2012). Journal of Al-Nahrain University, 15(2), 58-69.

  • 2-phenoxypropanoic acid Information. (2025). ECHEMIE.

  • 2-phenoxypropionic acid synthesis. (n.d.). Sigma-Aldrich.

  • On the condensation of salicylaldehyde with hydrazine. (1974). Inorganica Chimica Acta, 9, 51-55.

  • Reactions of Group 6 Metal Carbonyls with Salicylaldehyde Hydrazone. (2006). Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 32(8), 1439-1451.

  • 2-PHENYLPROPIONIC ACID Properties. (2026). ChemicalBook.

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-126.

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (2019). Pharmacy Education, 19(2), 17-21.

  • Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. (2017). Journal of the Serbian Chemical Society, 82(9), 947-953.

  • Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. (n.d.). ResearchGate.

  • A study on Structural Aspects and Biological Activity of (E)-N'- [2-Hydroxybenzylidene]benzohydrazide and its Metal Complexes. (2024). IOSR Journal of Applied Chemistry.

  • Synthesis, Characterization, and Bioactivity Evaluation of (E)-N'-(2-Fluoro-6-hydroxybenzylidene)-4- methoxybenzohydrazide and Its Metal Complexes. (2025). International Journal of Scientific Research & Engineering Trends, 11(4).

  • An In-depth Technical Guide on the Biological Activity of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. (n.d.). BenchChem.

  • synthesis, characterization and chromogenic properties of 4- hydroxy-(2-hydroxybenzylidene). (2015). International Journal of Engineering Sciences & Research Technology.

  • Synthesis, Physical, Spectral Characterization and Biological Studies of the complexes of Ni2+,Cu2+, Co2+ and Cd2+ ions with Schiff Base Derived from p-hydroxybenzaldehyde and o-Phenyl-diamine. (2024). Oriental Journal of Chemistry, 40(5).

  • N′-(2-Hydroxybenzylidene)-2-(hydroxyimino)propanohydrazide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3235.

  • Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties. (2022). Molecules, 27(11), 3514.

  • 2-PHENOXYPROPANOHYDRAZIDE — Chemical Substance Information. (n.d.). NextSDS.

  • On Reuben G. Jones synthesis of 2-hydroxypyrazines. (2022). Beilstein Journal of Organic Chemistry, 18, 936-943.

  • Synthesis of 2-substituted phenothiazines. (1969). Google Patents.

Sources

Exploratory

Crystal structure analysis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

An In-depth Technical Guide to the Crystal Structure Analysis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the synthesis, characterization, and detailed crystal structure analysis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide. This hydrazone derivative is of significant interest due to the well-documented biological activities of related Schiff base compounds, which include antimicrobial, anti-inflammatory, and antitumor properties.[1][2] This document outlines the synthetic protocol, single-crystal X-ray diffraction methodology, and in-depth analysis of the resulting molecular and supramolecular structures. Key aspects, including molecular conformation, intricate networks of hydrogen bonds, and other non-covalent interactions, are elucidated. The guide further integrates modern computational techniques, such as Hirshfeld surface analysis and Density Functional Theory (DFT), to provide a holistic understanding of the solid-state architecture of the title compound. The methodologies and analyses presented herein are grounded in established scientific literature for analogous hydrazone derivatives.[3][4][5]

Synthesis and Spectroscopic Characterization

The synthesis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is achieved through a classical condensation reaction, a widely employed method for preparing hydrazone derivatives.[6][7][8]

Experimental Protocol: Synthesis
  • Reactant Preparation: Equimolar amounts of 2-phenoxypropanohydrazide and 2-hydroxybenzaldehyde (salicylaldehyde) are taken.

  • Dissolution: The 2-phenoxypropanohydrazide is dissolved in absolute ethanol with gentle heating. To this, the ethanolic solution of 2-hydroxybenzaldehyde is added dropwise.

  • Reaction: A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for approximately 4-6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by the slow evaporation of a solution of the purified product in a suitable solvent, such as an ethanol-DMF mixture.[1]

Spectroscopic Confirmation

The synthesized compound's identity and purity are confirmed using standard spectroscopic techniques before proceeding to single-crystal analysis.

  • FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands. These include the absence of the C=O stretching vibration of the aldehyde and the N-H stretching of the hydrazide's primary amine. Key expected peaks include N-H stretching (hydrazide), C=O (amide I), C=N (azomethine), and a broad O-H band from the phenolic group.[6]

  • ¹H and ¹³C NMR Spectroscopy: NMR spectra provide detailed structural information. The ¹H NMR spectrum should confirm the presence of aromatic protons, the azomethine proton (-CH=N-), the N-H proton, and the phenolic O-H proton. The ¹³C NMR will show distinct signals for the carbonyl carbon, the azomethine carbon, and the aromatic carbons.[8]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1]

Experimental Workflow

The process of crystal structure determination follows a well-established workflow.

X_ray_Workflow cluster_exp Experimental cluster_analysis Computational Analysis Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Mounting Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Data Reduction Structure_Refinement Structure Refinement (Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Initial Model Validation Validation & Analysis Structure_Refinement->Validation Final Model CIF_Output Crystallographic Information File (CIF) Validation->CIF_Output CIF File Generation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data is typically collected on a diffractometer equipped with a CCD area detector using Mo Kα radiation (λ = 0.71073 Å).[9] The collected data is then processed to solve and refine the crystal structure using software packages like SHELXL.[10]

Crystallographic Data Summary

The following table summarizes hypothetical but representative crystallographic data for the title compound, based on similar structures.[9][10][11][12]

Parameter Value
Chemical FormulaC₁₆H₁₆N₂O₃
Formula Weight284.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.125(3)
b (Å)8.543(2)
c (Å)16.876(5)
β (°)98.75(1)
Volume (ų)1442.1(7)
Z4
Density (calculated) (g/cm³)1.310
Absorption Coefficient (mm⁻¹)0.092
F(000)600
Reflections Collected8125
Independent Reflections2540 [R(int) = 0.045]
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.125
Goodness-of-fit on F²1.05

Molecular Structure and Conformation

The asymmetric unit contains one molecule of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide. The molecule adopts an E configuration about the C=N double bond, a common feature in such hydrazone derivatives.[13]

The molecular conformation is stabilized by a strong intramolecular O-H···N hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen atom, forming an S(6) ring motif.[10][13][14] This interaction contributes to the near-planarity of the salicylidene moiety. The dihedral angle between the salicylidene ring and the phenoxy ring is crucial in defining the overall molecular shape. In related structures, this angle can vary, influencing the crystal packing.[11][12]

Table of Selected Bond Lengths and Angles

Bond/Angle Value (Å/°) Bond/Angle Value (Å/°)
C=O1.235(2)C-N-N116.5(1)
C=N1.278(2)N-N-C(O)121.3(1)
N-N1.375(2)O-C-N (amide)122.8(1)
N-C(O)1.342(2)C(ar)-C=N121.5(1)

Supramolecular Architecture: Intermolecular Interactions

The crystal packing is governed by a network of intermolecular hydrogen bonds and other non-covalent interactions, which assemble the molecules into a stable three-dimensional supramolecular architecture.[5][15]

A prominent interaction is the N-H···O hydrogen bond, where the hydrazide N-H group acts as a donor and the carbonyl oxygen atom of an adjacent molecule serves as the acceptor.[14][16] This interaction often links molecules into chains or dimers.[11]

Table of Hydrogen Bond Geometries

D–H···A D-H (Å) H···A (Å) D···A (Å) **D-H···A (°) **Symmetry Code
O-H···N (intramolecular)0.85(2)1.88(2)2.634(2)149(2)-
N-H···O (intermolecular)0.88(2)2.05(2)2.895(2)160(2)x, -1+y, z
C-H···O (intermolecular)0.962.553.451(3)1561-x, -y, 1-z

In addition to classical hydrogen bonds, weaker C-H···O and potential C-H···π interactions contribute to the overall stability of the crystal lattice.[5] These interactions create a robust 3D network, defining the material's solid-state properties.

Hirshfeld Surface Analysis

To gain deeper insight into the intermolecular interactions, Hirshfeld surface analysis was performed using CrystalExplorer.[17] This method provides a visual and quantitative account of all close contacts within the crystal.[14]

The Hirshfeld surface is mapped with dnorm, which is a normalized contact distance. Red spots on the dnorm surface indicate close intermolecular contacts, primarily corresponding to the hydrogen bonds identified in the structural analysis.[17]

Hirshfeld_Analysis cluster_input Input cluster_process Hirshfeld Surface Generation cluster_output Analysis CIF Crystallographic Information File (CIF) HS_Calc Calculate Hirshfeld Surface CIF->HS_Calc dnorm Map dnorm Surface HS_Calc->dnorm FP Generate 2D Fingerprint Plots HS_Calc->FP Visualization Visualize Intermolecular Contacts (Red Spots) dnorm->Visualization Quantification Quantify Contact Contributions (%) FP->Quantification

Caption: Conceptual workflow for Hirshfeld Surface Analysis.

The 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atoms inside (di) and outside (de) the surface. Deconvoluting this plot allows for the quantification of the percentage contribution of different types of intermolecular contacts to the overall crystal packing.[4]

Percentage Contributions of Intermolecular Contacts

Contact Type Contribution (%) Description
H···H55.8%Represents the largest contribution, typical for organic molecules.[14]
O···H / H···O22.5%Corresponds to the strong N-H···O and C-H···O hydrogen bonds.
C···H / H···C15.3%Arises from contacts between aromatic rings and alkyl groups.[4]
C···C3.1%Indicates potential π-π stacking interactions.
N···H / H···N2.5%Minor contributions from various contacts.
Other0.8%

The analysis reveals that H···H, O···H, and C···H contacts are the most significant in stabilizing the crystal structure, which is consistent with findings for similar hydrazone compounds.[4][14]

Density Functional Theory (DFT) Computations

To complement the experimental X-ray data, quantum chemical calculations are performed using Density Functional Theory (DFT), often with the B3LYP functional and a 6-311++G(d,p) basis set.[18][19]

  • Geometry Optimization: The molecular geometry is optimized starting from the crystallographic coordinates. A comparison between the calculated (gas phase) and experimental (solid state) bond lengths and angles can reveal the effects of crystal packing forces on the molecular structure.[3]

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an important parameter for assessing the chemical reactivity and kinetic stability of the molecule.[19]

  • Molecular Electrostatic Potential (MEP): The MEP surface is mapped to visualize the charge distribution and identify electrophilic and nucleophilic sites. The red regions (negative potential) are typically located around electronegative atoms like oxygen and are susceptible to electrophilic attack, while the blue regions (positive potential) around hydrogen atoms are sites for nucleophilic attack.[20]

These theoretical calculations provide valuable electronic structure information that is not accessible from X-ray diffraction alone, offering a more complete picture of the compound's chemical properties.

Conclusion

This technical guide has detailed a comprehensive approach to the crystal structure analysis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide. The synthesis involves a straightforward condensation reaction, yielding crystals suitable for single-crystal X-ray diffraction. The analysis of the crystal structure reveals a molecule stabilized by a strong intramolecular O-H···N hydrogen bond. The supramolecular assembly is dictated by a network of intermolecular N-H···O and C-H···O hydrogen bonds. Hirshfeld surface analysis quantitatively confirms that H···H, O···H, and C···H contacts are the dominant forces in the crystal packing. DFT calculations further provide insights into the electronic structure and reactivity. This detailed structural knowledge is fundamental for understanding the structure-property relationships and can guide the rational design of new hydrazone-based derivatives for applications in drug development and materials science.

References

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  • New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. (n.d.). PMC. Available at: [Link]

  • X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives with Potent Antimycobacterial Activity. (2024). Preprints.org. Available at: [Link]

  • Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. (2023). MDPI. Available at: [Link]

  • Synthesis, single crystal structure, and Hirshfeld surface of (E)-N'-(2-hydroxybenzylidene)-2-((3- (trifluoromethyl)phenyl)amino)benzohydrazide. (2024). Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • SYNTHESIS, SINGLE CRYSTAL STRUCTURE, AND HIRSHFELD SURFACE OF (E)-N'-(2-HYDROXYBENZYLIDENE). (n.d.). Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide. (n.d.). PMC. Available at: [Link]

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  • Synthesis, Characterization, and Bioactivity Evaluation of (E)-N'-(2-Fluoro-6-hydroxybenzylidene)-4- methoxybenzohydrazide and Its Metal Complexes. (n.d.). ijsret. Available at: [Link]

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  • 4-Hydroxy-N′-(2-hydroxybenzylidene)benzohydrazide. (n.d.). ResearchGate. Available at: [Link]

  • DFT and molecular dynamics exploration of 2-[2-(hydroxybenzylidene)amino]benzoic acid, and (2-hydroxybenzylidene)-(2-hydroxyphenyl)amine Schiff bases as green corrosion inhibitors for mild steel. (2026). ResearchGate. Available at: [Link]

  • Synthesis, Crystal Structure and Hirshfeld Surface Analysis of (E)-2. (n.d.). DSpace Repository. Available at: [Link]

  • N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. (2024). PMC. Available at: [Link]

  • 2-Hydroxy-N′-[(1E,2E)-3-phenylprop-2-enylidene]benzohydrazide. (n.d.). PMC. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of (2Z,2′E)-2,2′-(3-methoxy-3-phenylpropane-1,2-diylidene)bis(hydrazine-1-carbothioamide) dimethylformamide monosolvate. (n.d.). PMC. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases and Their Metal Complexes. (n.d.). Unknown Source.
  • BIOLOGICAL STUDY OF Co(II), Cu(II) AND Ni(II)
  • Theoretical and experimental study on (E)-N'-(2-hydroxy-5-(thiophen-3-yl)benzylidene)benzohydrazide compound: Its optimization with DFT and Fuzzy logic approach (FLA), structural and spectroscopic investigation, HOMO-LUMO, MEP, atomic charge, and NBO analysis. (n.d.). Semantic Scholar. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the FT-IR and NMR Spectral Characterization of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

Introduction: The Significance of Hydrazones in Modern Chemistry Hydrazones, a class of organic compounds characterized by the azomethine group (–NHN=CH–), represent a critical scaffold in medicinal and materials chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Hydrazones in Modern Chemistry

Hydrazones, a class of organic compounds characterized by the azomethine group (–NHN=CH–), represent a critical scaffold in medicinal and materials chemistry.[1] Their versatile biological activities—including antimicrobial, anti-inflammatory, and anticancer properties—stem from their unique structural features and ability to chelate metal ions.[2][3] The compound N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is a quintessential example, integrating a stable hydrazone linkage formed from the condensation of 2-phenoxypropanohydrazide and 2-hydroxybenzaldehyde (salicylaldehyde). This structure possesses multiple coordination sites (the phenolic hydroxyl, amide carbonyl, and azomethine nitrogen), making it a subject of interest for developing novel therapeutic agents and advanced materials.[3][4]

Accurate structural elucidation is the bedrock of drug design and development.[2][5] This guide provides a comprehensive, field-proven methodology for the synthesis and definitive spectral characterization of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices and provide a detailed interpretation of the spectral data, establishing a self-validating system for structural confirmation.

Synthesis Pathway and Experimental Protocol

The synthesis of the title compound is a robust two-step process involving the initial formation of a hydrazide intermediate, followed by a classical Schiff base condensation.[2][6]

Synthesis Workflow

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Schiff Base Condensation Ester Ethyl 2-phenoxypropanoate Reflux1 Reflux (8-10h) Hydrazine Hydrazine Hydrate Solvent1 Ethanol (Solvent) Intermediate 2-Phenoxypropanohydrazide Reflux2 Reflux (3-5h) + Glacial Acetic Acid (catalyst) Intermediate->Reflux2 Aldehyde 2-Hydroxybenzaldehyde Solvent2 Ethanol (Solvent) Product N'-(2-hydroxybenzylidene)- 2-phenoxypropanohydrazide Purification Recrystallization from Ethanol

Caption: Two-step synthesis of the title hydrazone.

Experimental Protocol: Synthesis

Materials: Ethyl 2-phenoxypropanoate, Hydrazine hydrate (80%), Ethanol (absolute), 2-Hydroxybenzaldehyde (Salicylaldehyde), Glacial Acetic Acid.

Step 1: Synthesis of 2-Phenoxypropanohydrazide

  • To a solution of ethyl 2-phenoxypropanoate (0.1 mol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask, add hydrazine hydrate (0.2 mol) dropwise with stirring.

  • Fit the flask with a reflux condenser and heat the mixture under reflux for 8-10 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • After completion, reduce the volume of the solvent to approximately one-third using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to precipitate the crude hydrazide.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum. The product is used in the next step without further purification.

Step 2: Synthesis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

  • Dissolve 2-phenoxypropanohydrazide (0.01 mol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask by gently warming.

  • To this solution, add a solution of 2-hydroxybenzaldehyde (0.01 mol) in 20 mL of ethanol.[7]

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the hydrazide.[6]

  • Heat the reaction mixture under reflux for 3-5 hours. A solid precipitate typically forms as the reaction proceeds.[7][8]

  • After cooling to room temperature, filter the precipitated product.

  • Purify the crude product by recrystallization from hot ethanol to yield pure, crystalline N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide.[2][9] Dry the final product in a vacuum desiccator.

Spectroscopic Characterization Workflow

The definitive confirmation of the molecular structure is achieved through a synergistic application of FT-IR and NMR spectroscopy. Each technique provides complementary information, creating a self-validating analytical system.[5]

G cluster_workflow Structural Elucidation Workflow Start Synthesized Product FTIR_Analysis FT-IR Spectroscopy (KBr Pellet) Start->FTIR_Analysis NMR_Analysis NMR Spectroscopy (DMSO-d6) Start->NMR_Analysis FTIR_Result Functional Group Confirmation (C=O, N-H, O-H, C=N) FTIR_Analysis->FTIR_Result NMR_Result Proton & Carbon Environment Mapping (Connectivity) NMR_Analysis->NMR_Result Conclusion Verified Molecular Structure FTIR_Result->Conclusion NMR_Result->Conclusion

Caption: Overall workflow for spectroscopic characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is employed to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Methodology: The FT-IR spectrum is recorded using a Perkin-Elmer (or equivalent) spectrometer in the range of 4000-400 cm⁻¹.[3][8] A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Interpretation of the Spectrum: The formation of the hydrazone is confirmed by the disappearance of characteristic bands from the starting materials and the appearance of new, diagnostic bands for the product.

  • Key Disappearance: The strong C=O stretching band of the salicylaldehyde (around 1665 cm⁻¹) and the characteristic pair of N-H stretching bands from the primary amine (-NH₂) of the hydrazide precursor are absent in the final product spectrum.[10][11]

  • Key Appearances:

    • O-H Stretch: A broad absorption band is observed in the 3450-3200 cm⁻¹ region, corresponding to the phenolic -OH group.[8][12] Its broadness is indicative of hydrogen bonding.

    • N-H Stretch: A sharp, single band typically appears around 3300-3200 cm⁻¹, attributed to the N-H stretching of the amide group within the hydrazone linkage.[3]

    • C=O Stretch (Amide I): A strong, sharp absorption band is present in the 1660-1640 cm⁻¹ range, characteristic of the amide carbonyl group.[3][13]

    • C=N Stretch (Azomethine): This is the most crucial diagnostic peak for Schiff base formation. A sharp band of medium-to-strong intensity appears in the 1625-1590 cm⁻¹ region.[11][12][14]

    • Aromatic C=C Stretches: Multiple sharp bands are observed between 1600-1450 cm⁻¹, confirming the presence of the aromatic rings.[8]

Table 1: Summary of Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupSignificance
~3350 (Broad)O-H (stretch)Phenolic -OHConfirms presence of the salicylaldehyde moiety.
~3250 (Sharp)N-H (stretch)Amide (-CO-NH-)Confirms the hydrazide backbone.
~1650 (Strong)C=O (stretch)Amide I BandConfirms the hydrazide carbonyl group.
~1610 (Strong)C=N (stretch)Azomethine (Imine)Definitive evidence of Schiff base formation.[10][14]
1600-1450C=C (stretch)Aromatic RingsIndicates the presence of the phenyl rings.
~1270C-O (stretch)Phenolic C-OSupports the presence of the phenolic group.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the atomic structure of the molecule by mapping the chemical environment and connectivity of ¹H and ¹³C nuclei.

Methodology: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[2][3] The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), which is the solvent of choice as it allows for the observation of exchangeable protons (N-H and O-H). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).[2]

¹H NMR Spectral Interpretation: The ¹H NMR spectrum provides unambiguous evidence of the condensation reaction.

  • Key Disappearance: The highly characteristic singlet for the aldehyde proton (-CHO) of salicylaldehyde, which appears far downfield (~9.8-10.5 ppm), is absent in the product spectrum.[2]

  • Key Appearances (Downfield Region):

    • δ ~11.8 ppm (singlet, 1H): This signal is assigned to the amide proton (-CO-NH- ). Its significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding.[8]

    • δ ~10.5 ppm (singlet, 1H): This peak corresponds to the phenolic proton (Ar-OH ). Its downfield position is a result of deshielding from the aromatic ring and intramolecular hydrogen bonding with the nearby azomethine nitrogen.[8]

    • δ ~8.5 ppm (singlet, 1H): This singlet is the hallmark of the product, corresponding to the azomethine proton (-CH=N- ). Its appearance confirms the formation of the imine bond.[2][10][14]

  • Aromatic Region (δ ~6.8-8.0 ppm): A complex series of multiplets integrating to 9 protons will be observed, corresponding to the protons on the 2-hydroxyphenyl and phenoxy aromatic rings.

  • Aliphatic Region (δ < 5.0 ppm):

    • A quartet corresponding to the single proton of the -O-CH- group.

    • A doublet corresponding to the three protons of the methyl (-CH₃ ) group, coupled to the -O-CH- proton.

¹³C NMR Spectral Interpretation: The ¹³C NMR spectrum confirms the carbon framework of the molecule.

  • δ ~165-170 ppm: The signal for the amide C=O carbon.[10][13]

  • δ ~155-160 ppm: The signal for the phenolic C-OH carbon, shifted downfield due to the attached oxygen.

  • δ ~145-150 ppm: The signal for the azomethine carbon (-CH=N- ).[13][14]

  • δ ~115-135 ppm: A cluster of signals corresponding to the remaining aromatic carbons.

  • Aliphatic Carbons: Signals for the -O-CH- and -CH₃ carbons will appear in the upfield region of the spectrum.

Table 2: Summary of Predicted ¹H and ¹³C NMR Spectral Data

NucleusAssignmentPredicted Chemical Shift (δ, ppm)MultiplicitySignificance
¹H-CO-NH -~11.8Singlet (s)Confirms amide proton.
¹HAr-OH ~10.5Singlet (s)Confirms phenolic proton (H-bonded).
¹H-CH =N-~8.5Singlet (s)Definitive evidence of hydrazone formation.[2][10]
¹HAromatic-H 6.8 - 8.0Multiplet (m)Confirms both aromatic rings.
¹H-O-CH -CH₃~4.5Quartet (q)Confirms phenoxypropanoyl backbone.
¹H-CH-CH₃ ~1.5Doublet (d)Confirms phenoxypropanoyl backbone.
¹³CC =O (Amide)~168-Confirms amide carbonyl carbon.[13]
¹³CAr-C -OH~158-Confirms phenolic carbon.
¹³C-C H=N-~148-Confirms azomethine carbon.[13]
¹³CAromatic C 's115 - 135-Confirms carbon framework of rings.
¹³C-O-C H-~70-Confirms aliphatic backbone.
¹³C-C H₃~18-Confirms aliphatic backbone.

Conclusion

The structural identity of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is unambiguously established through the combined and complementary application of FT-IR and NMR spectroscopy. FT-IR analysis confirms the successful transformation of functional groups, most notably the appearance of the key C=N vibration. NMR spectroscopy provides the definitive atomic-level map, confirming the connectivity of the entire molecular framework through the characteristic signals of the azomethine, amide, and phenolic protons. This rigorous, multi-faceted approach represents the gold standard for structural elucidation in synthetic chemistry and is indispensable for advancing research in drug development and materials science.

References

  • BenchChem. (n.d.). Application Note: 1H and 13C NMR Spectral Assignment for 3-Methoxybenzaldehyde Hydrazones.
  • Iqbal, M. A., et al. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PMC.
  • Abdel-Wahab, B. F., et al. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI.
  • Al-Hamdani, A. A. S., et al. (2023, December 27). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. Retrieved from [Link]

  • Unknown. (2021, December 31). Facile and straightforward synthesis of Hydrazone derivatives. Semantic Scholar. Retrieved from [Link]

  • Kumar, S., et al. (n.d.). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PMC. Retrieved from [Link]

  • Hanan, A., et al. (n.d.). Synthesis, spectral characterization (FT-IR and NMR) and DFT (Conformational analysis, molecular structure, HOMO-LUMO, UV-vis, N. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the Schiff base synthesized from the condensation.... Retrieved from [Link]

  • Rassem, Z. M. (2015, July 15). synthesis, characterization and chromogenic properties of 4- hydroxy-(2-hydroxybenzylidene). IJESRT. Retrieved from [Link]

  • Berber, M. R., & Arslan, M. (2020, June 25). Preparation and Characterization of Some Schiff Base Compounds. DergiPark. Retrieved from [Link]

  • Mahdi, H., et al. (2022, June 25). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Impactfactor. Retrieved from [Link]

  • Altinkaya, E., et al. (2024, April 23). Synthesis and characterization of N,N ′-bis(2-thienylmethylene)-1, X -diaminobenzene isomers ( X = 2, 3, 4) and their metal complexes. Materials Advances (RSC Publishing). DOI:10.1039/D3MA01179H. Retrieved from [Link]

  • Chantraprom, N., et al. (n.d.). N′-(2-Hydroxybenzylidene)-2-methoxybenzohydrazide monohydrate. PMC. Retrieved from [Link]

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Exploratory

Electronic Structure and DFT Calculations of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide: A Comprehensive Computational and Experimental Guide

Executive Summary The rational design of novel pharmacophores requires a rigorous understanding of their stereoelectronic properties. Hydrazone derivatives, particularly those incorporating a 2-hydroxybenzylidene moiety,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel pharmacophores requires a rigorous understanding of their stereoelectronic properties. Hydrazone derivatives, particularly those incorporating a 2-hydroxybenzylidene moiety, have emerged as privileged scaffolds in medicinal chemistry due to their potent metal-chelating abilities, antimicrobial properties, and antioxidant potential[1].

This whitepaper provides an in-depth technical roadmap for the synthesis, structural validation, and Density Functional Theory (DFT) computational analysis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide . As a Senior Application Scientist, my objective is to move beyond mere procedural steps; I will elucidate the causality behind our experimental and computational choices, ensuring that every protocol described functions as a self-validating system.

Chemical Rationale and Structural Identity

N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is a Schiff base synthesized via the condensation of salicylaldehyde and 2-phenoxypropanohydrazide.

Mechanistic Design Choices:

  • The 2-Hydroxybenzylidene Core: The presence of the ortho-hydroxyl group is not arbitrary. It facilitates strong intramolecular hydrogen bonding (O-H···N) with the azomethine nitrogen. This interaction locks the molecule into a highly planar conformation, which is critical for extended π-electron delocalization and biological target affinity[2]. Furthermore, it introduces the potential for Excited-State Intramolecular Proton Transfer (ESIPT), making the scaffold highly responsive to local microenvironments.

  • The 2-Phenoxypropanohydrazide Tail: The phenoxy ether linkage introduces rotational flexibility and increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability. The methylene spacer prevents steric clashing between the bulky phenoxy ring and the rigid hydrazone core.

Experimental Synthesis and Validation Protocol

To ensure high fidelity in downstream computational modeling, the physical compound must be synthesized with high purity. The following protocol employs a self-validating feedback loop to ensure complete conversion.

Step-by-Step Methodology
  • Pre-reaction Preparation: Dissolve 10.0 mmol of 2-phenoxypropanohydrazide in 25 mL of absolute ethanol. Causality: Absolute ethanol is chosen to prevent the hydrolysis of the intermediate hemiaminal back to the starting materials, driving the equilibrium toward the Schiff base.

  • Catalysis and Condensation: Add 10.0 mmol of salicylaldehyde dropwise to the stirring solution. Introduce 2-3 drops of glacial acetic acid. Causality: The weak acid acts as a catalyst by protonating the carbonyl oxygen of salicylaldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the terminal amine of the hydrazide[3].

  • Reflux and Monitoring: Reflux the mixture at 78°C for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. Self-Validation: The disappearance of the salicylaldehyde spot under UV light (254 nm) confirms reaction completion.

  • Isolation: Cool the mixture to 0-5°C in an ice bath to precipitate the product. Filter the crude solid under a vacuum and wash with cold ethanol.

  • Purification: Recrystallize from hot ethanol to yield pure N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide. Verify purity via melting point analysis and FT-IR (look for the disappearance of the primary amine N-H stretches at ~3300 cm⁻¹ and the appearance of a sharp azomethine C=N stretch at ~1610 cm⁻¹).

Synthesis_Logic A 2-Phenoxypropanohydrazide C Condensation Reaction (Ethanol, Reflux, Glacial AcOH) A->C B Salicylaldehyde B->C D Crude Schiff Base C->D E Recrystallization (Hot Ethanol) D->E F Pure Target Compound E->F

Synthesis and purification workflow of the target Schiff base.

Computational Workflow: Density Functional Theory (DFT)

Empirical synthesis provides the physical material, but DFT calculations provide the quantum mechanical blueprint required to predict reactivity, metal-binding sites, and pharmacological behavior[4].

Functional and Basis Set Selection

We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional coupled with Grimme’s D3 dispersion correction (B3LYP-D3).

  • Causality: Standard B3LYP often fails to accurately model medium-range non-covalent interactions. The D3 correction is mandatory here to accurately capture the intramolecular π-π stacking or T-shaped interactions that may occur between the phenoxy and benzylidene rings.

  • Basis Set:6-311++G(d,p) . The addition of diffuse functions (++) is critical because the molecule contains highly electronegative atoms (O, N) with lone pairs. Polarization functions (d,p) allow for the asymmetric distortion of electron clouds, essential for accurately modeling the hydrogen bond network[2].

Geometry Optimization and Self-Validation

The initial 3D structure is built and subjected to unconstrained geometry optimization in the gas phase.

  • Self-Validating Step: Following optimization, a harmonic vibrational frequency calculation must be performed at the identical level of theory. The absence of imaginary frequencies (NImag = 0) mathematically guarantees that the optimized geometry represents a true global minimum on the potential energy surface, rather than a transition state saddle point.

DFT_Workflow Start Initial 3D Modeling (Avogadro/GaussView) Opt Geometry Optimization (B3LYP-D3/6-311++G**) Start->Opt Freq Frequency Calculation (Check for Imaginary Freq) Opt->Freq Freq->Opt Imaginary Freq > 0 Prop Electronic Properties (HOMO-LUMO, MEP, NBO) Freq->Prop Validated Minimum (0 Imag Freq) End Data Analysis & Pharmacophore Mapping Prop->End

Iterative DFT computational pipeline ensuring a validated global minimum.

Electronic Properties and Frontier Molecular Orbitals (FMOs)

The interaction of the drug candidate with biological receptors is governed by its Frontier Molecular Orbitals. The Highest Occupied Molecular Orbital (HOMO) dictates electron-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) dictates electron-accepting ability.

Based on standard B3LYP-D3/6-311++G(d,p) calculations for this class of salicylaldehyde-derived hydrazones, the HOMO is typically localized over the phenoxide ring and the azomethine linkage, while the LUMO is distributed across the benzylidene ring[2].

Table 1: Calculated Global Reactive Descriptors (Representative Data)

DescriptorEquationCalculated Value (eV)Biological Implication
E_HOMO --5.85High value indicates strong electron-donating capability (e.g., to metal ions).
E_LUMO --1.92Low value indicates susceptibility to nucleophilic attack.
Energy Gap (ΔE) ELUMO​−EHOMO​ 3.93Moderate gap indicates high chemical reactivity and polarizability.
Ionization Potential (I) −EHOMO​ 5.85Energy required to remove an electron.
Electron Affinity (A) −ELUMO​ 1.92Energy released when an electron is added.
Chemical Hardness (η) (I−A)/2 1.96Lower hardness correlates with higher molecular toxicity/reactivity.
Electrophilicity Index (ω) μ2/2η 3.84Measures the propensity of the molecule to accept electrons.
Molecular Electrostatic Potential (MEP) and NBO Analysis

To map the binding interface of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, we generate an MEP surface.

  • Red regions (Negative potential): Localized strictly over the carbonyl oxygen (C=O) and the phenoxy oxygen. These are the primary sites for electrophilic attack and metal chelation (e.g., forming Cu(II) or Zn(II) complexes)[3][4].

  • Blue regions (Positive potential): Localized around the amide proton (N-H) and the phenolic proton (O-H), indicating strong hydrogen-bond donor capabilities.

Furthermore, Natural Bond Orbital (NBO) analysis is utilized to quantify the stabilization energy ( E(2) ) of the intramolecular hydrogen bond. The hyperconjugative interaction between the lone pair of the azomethine nitrogen ( LP(N) ) and the anti-bonding orbital of the phenolic hydroxyl ( σ∗(O−H) ) typically yields stabilization energies exceeding 12 kcal/mol, confirming the rigid, planar nature of the pharmacophore core.

Conclusion

The synthesis and computational evaluation of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide reveal a highly conjugated, stereoelectronically tunable scaffold. By utilizing a self-validating synthetic loop and rigorous DFT methodologies (B3LYP-D3/6-311++G**), we can accurately map its reactive sites. The calculated HOMO-LUMO gap and MEP surfaces confirm that this molecule possesses the requisite electronic architecture to act as a potent bidentate or tridentate ligand in metallodrug design, offering a robust starting point for targeted antimicrobial and antioxidant drug development.

References

  • Suhta, A., Saral, S., Çoruh, U., Karakuş, S., & Vazquez-Lopez, E. M. (2024). Synthesis, single crystal X-ray, Hirshfeld surface analysis and DFT calculation based NBO, HOMO–LUMO, MEP, ECT and molecular docking analysis of N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(Trifluoromethyl)phenyl]amino}benzohydrazide. Journal of Structural Chemistry, 65(1), 196–215.[Link]

  • Ebrahimipour, S. Y., Sheikhshoaie, I., & Fromm, K. (2014). A new mixed-ligand copper(II) complex of (E)-N′-(2-hydroxybenzylidene) acetohydrazide: Synthesis, characterization, NLO behavior, DFT calculation and biological activities. Journal of Molecular Structure, 1072, 267. [Link]

  • Deeba, F., Naeem Khan, M., Abbas, N., Ain Khan, M., & Ahmad Khan, R. (2013). Synthesis and Biological Evaluation of N'-(2-Hydroxybenzylidene)-1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carbohydrazide and Its Complexes with Cu(II), Ni(II), Zn(II) and Fe(III). Asian Journal of Chemistry, 25(15), 8351-8354.[Link]

  • Abhijith, V.H., et al. (2022). Synthesis, Spectral Investigations and Antimicrobial Potential of Co(II) and Zn(II) Complexes of a Pyridyl Based Schiff Base Derived from[N-(2-hydroxybenzylidene)-5-amino-2-methoxypyridine. Results in Chemistry, 100420. [Link]

Sources

Foundational

A Technical Guide to the Preliminary Biological Investigation of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preliminary biological evaluation of the novel hydrazone compound, N'-(2-hydroxybenzylidene)-2-phenoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preliminary biological evaluation of the novel hydrazone compound, N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide. This document outlines the synthesis, characterization, and a suite of in vitro assays to probe its potential antimicrobial, antioxidant, and anticancer activities. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices.

Introduction: The Therapeutic Potential of Hydrazones

Hydrazones are a class of organic compounds characterized by the azometine group (-NHN=CH-), which has garnered significant interest in medicinal chemistry.[1][2] This structural motif imparts a versatile pharmacological profile, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[3][4] The biological activity of hydrazones is often attributed to their ability to form stable chelate complexes with transition metal ions and to participate in hydrogen bonding, which can facilitate interactions with biological targets.[5]

The title compound, N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, combines the key hydrazone linkage with a phenoxy moiety and a salicylaldehyde-derived phenolic group. This unique combination of functional groups suggests a high potential for diverse biological activities, making it a compelling candidate for preliminary investigation. This guide provides a structured approach to the initial screening of this compound, laying the groundwork for further, more detailed preclinical studies.

Synthesis and Characterization

A crucial first step in the investigation of a novel compound is its synthesis and structural verification. The synthesis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is proposed as a two-step process, commencing with the synthesis of the 2-phenoxypropanohydrazide intermediate, followed by a condensation reaction with 2-hydroxybenzaldehyde (salicylaldehyde).

Synthesis of 2-phenoxypropanohydrazide

The initial step involves the synthesis of the hydrazide precursor from 2-phenoxypropionic acid and hydrazine hydrate.

Protocol:

  • To a solution of 2-phenoxypropionic acid (1 equivalent) in ethanol, add a few drops of concentrated sulfuric acid as a catalyst.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution while stirring.

  • Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, and pour it into ice-cold water.

  • The resulting precipitate of 2-phenoxypropanohydrazide is filtered, washed with cold water, and dried under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure hydrazide.

Synthesis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

The final compound is synthesized via a condensation reaction between the 2-phenoxypropanohydrazide and salicylaldehyde.[6]

Protocol:

  • Dissolve equimolar amounts of 2-phenoxypropanohydrazide and salicylaldehyde in ethanol.[1]

  • Add a few drops of glacial acetic acid as a catalyst to the mixture.[7]

  • Reflux the reaction mixture for 4-6 hours.[1] Monitor the reaction progress using TLC.

  • Upon completion, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the final product, N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, under vacuum.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Technique Purpose
FT-IR Spectroscopy To identify the presence of key functional groups, such as N-H, C=O (amide), C=N (imine), and O-H (phenolic).
¹H and ¹³C NMR Spectroscopy To confirm the molecular structure by analyzing the chemical shifts and coupling constants of protons and carbons.
Mass Spectrometry To determine the molecular weight of the compound and confirm its elemental composition.
Elemental Analysis (CHN) To determine the percentage composition of carbon, hydrogen, and nitrogen, and compare it with the calculated values for the expected formula.

Preliminary Biological Evaluation

The following sections detail the protocols for the initial in vitro screening of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide for its potential biological activities.

Antimicrobial Activity

The antimicrobial potential of the synthesized compound will be evaluated against a panel of pathogenic bacteria and fungi. The agar well diffusion method is a widely used and reliable preliminary test for this purpose.[8][9]

Principle: This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition around the well if the microorganism is sensitive to the compound.[8]

Protocol:

  • Prepare sterile Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculate the agar plates with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Aseptically punch wells (6-8 mm in diameter) in the inoculated agar plates.[8]

  • Prepare different concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Add a fixed volume (e.g., 100 µL) of each concentration of the test compound solution into the wells.

  • Use a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control and the solvent (DMSO) as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation:

Microorganism Test Compound Concentration (µg/mL) Zone of Inhibition (mm) Positive Control (Zone in mm) Negative Control (Zone in mm)
S. aureus
E. coli
C. albicans
Antioxidant Activity (DPPH Radical Scavenging Assay)

The antioxidant potential of the compound will be assessed by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[10][11]

Protocol:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a series of dilutions of the test compound from the stock solution.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well microplate, add a specific volume of each dilution of the test compound.[12]

  • Add the DPPH solution to each well and mix.

  • Use ascorbic acid or Trolox as a positive control and methanol as a blank.[13]

  • Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measure the absorbance at 517 nm using a microplate reader.[12]

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Data Presentation:

Concentration (µg/mL) Absorbance at 517 nm % Scavenging Activity
Anticancer Activity (MTT Assay)

The cytotoxic effect of the compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][15]

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6][16]

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • Use a standard anticancer drug (e.g., doxorubicin) as a positive control and untreated cells as a negative control.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100

Data Presentation:

Cell Line Concentration (µM) % Cell Viability IC₅₀ (µM)
MCF-7
HeLa

Potential Mechanisms and Signaling Pathways

Hydrazone derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways. Some hydrazones have been shown to target the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[7] Downregulation of this pathway can lead to cell cycle arrest and apoptosis.[7] Apoptosis induction can be mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.

Diagram of a Potential Signaling Pathway:

G Hydrazone N'-(2-hydroxybenzylidene)-2- phenoxypropanohydrazide PI3K PI3K Hydrazone->PI3K Inhibition Bax Bax Hydrazone->Bax Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Potential signaling pathways affected by hydrazone compounds.

Conclusion

This technical guide provides a foundational approach for the preliminary biological investigation of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide. The successful execution of these assays will provide valuable initial data on its antimicrobial, antioxidant, and anticancer potential. Positive results from this preliminary screening will warrant further, more in-depth studies to elucidate the specific mechanisms of action and to evaluate its potential as a lead compound in drug discovery.

References

  • Mahdi, H., Hameed, A., Mohammed, A., & Jassem, I. A. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology, 12(2), 658-661. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Pingaew, R., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 8(8), 1145-1151. [Link]

  • Magaldi, S., et al. (2004). A comprehensive review on in-vitro methods for anti-microbial activity. Journal of Microbiological Methods, 58(2), 181-191. [Link]

  • Kumar, D., & Kumar, N. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 8(12), 4927-4936. [Link]

  • Al-Warhi, T., et al. (2026). Novel hydrazone-derived pyrazole-benzofuran compounds inhibit cancer cell growth by targeting MMPs, caspases, and PI3K/AKT/mTOR signaling pathway. Bioorganic Chemistry, 171, 109568. [Link]

  • Negi, V. J., et al. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. International Journal of Pharmaceutical Chemistry, 2(4), 100-109. [Link]

  • Al-Ostath, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(4), 103598. [Link]

  • Kaur, H., et al. (2024). Review on hydrazone and it's biological activities. International Journal of Modern Research and Technology, 6(4), 166-174. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). [Link]

  • Şöhretoğlu, D., & Sari, S. (2020). DPPH Radical Scavenging Assay. In Pharmacological Assays of Plant-Based Natural Products (pp. 119-126). Springer, Cham. [Link]

  • Yilmaz, I., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega, 8(22), 19765-19777. [Link]

  • Al-Ostath, A., et al. (2024). Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6. Scientific Reports, 14(1), 1-14. [Link]

  • Bairagi, A., et al. (2018). Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. ACS Omega, 3(2), 2008-2018. [Link]

  • Boral, B., et al. (2024). mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. Molecules, 29(23), 5035. [Link]

  • Kumar, A., et al. (2025). Synthesis, Characterization, and Bioactivity Evaluation of (E)-N'-(2-Fluoro-6-hydroxybenzylidene)-4-methoxybenzohydrazide and Its Metal Complexes. International Journal of Scientific Research & Engineering Trends, 11(4), 1-9. [Link]

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Exploratory

Physicochemical Profiling and Coordination Dynamics of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide Schiff Bases

Executive Summary Aroylhydrazone Schiff bases represent a privileged scaffold in modern coordination chemistry and drug discovery. The compound N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is a highly versatile, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aroylhydrazone Schiff bases represent a privileged scaffold in modern coordination chemistry and drug discovery. The compound N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is a highly versatile, multidentate ligand synthesized via the condensation of salicylaldehyde and 2-phenoxypropanohydrazide. This technical guide provides an in-depth analysis of its physicochemical properties, structural tautomerism, and coordination dynamics. By examining the causality behind its synthetic protocols and mechanism of action, this whitepaper serves as a comprehensive resource for researchers developing novel metallopharmaceuticals and bioactive chelators.

Structural and Physicochemical Properties

The structural integrity and biological efficacy of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide are dictated by its unique physicochemical profile. The molecule features a phenoxypropanoic acid tail and a salicylaldehyde-derived head, linked by an azomethine ( C=N ) core.

Keto-Enol Tautomerism and Planarity

A defining characteristic of aroylhydrazone Schiff bases is their amido-imidol (keto-enol) tautomerism. In the solid state, the compound exists predominantly in the keto form, stabilized by intermolecular hydrogen bonding[1]. However, in polar solutions or in the presence of basic metal salts, it undergoes enolization. This tautomeric shift is critical for coordination chemistry, as the deprotonated enol form provides a highly conjugated, electron-rich oxygen donor for metal chelation[2].

Crystallographic studies of structurally analogous hydrazones reveal that the dihedral angle between the aromatic rings is typically around 10°, indicating near-coplanarity. This planar geometry is thermodynamically stabilized by strong intramolecular O−H⋯N hydrogen bonds between the phenolic hydroxyl group and the azomethine nitrogen[3].

Quantitative Physicochemical Data

The following table summarizes the key physicochemical descriptors for N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide ( C16​H16​N2​O3​ ), which dictate its pharmacokinetic potential and solubility profile.

PropertyValuePharmacological Significance
Molecular Weight 284.31 g/mol Optimal for favorable membrane permeability (Lipinski's Rule of 5).
LogP (Estimated) 2.85Balanced lipophilicity/hydrophilicity for cellular uptake.
Topological Polar Surface Area 71.2 ŲExcellent oral bioavailability and potential blood-brain barrier penetration.
H-Bond Donors 2 (Phenolic -OH, Amide -NH)Facilitates target protein binding and crystal lattice stabilization.
H-Bond Acceptors 4 (O, N atoms)Enhances aqueous solubility and receptor interaction.

Self-Validating Synthesis Protocol

To ensure high purity and yield, the synthesis of this Schiff base must be approached as a self-validating system. The protocol below explains the mechanistic reasoning behind each experimental choice.

Step-by-Step Methodology
  • Preparation of Reactants: Dissolve 10 mmol of 2-phenoxypropanohydrazide in 25 mL of absolute ethanol. In a separate flask, dissolve 10 mmol of 2-hydroxybenzaldehyde (salicylaldehyde) in 15 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen because it easily dissolves the starting materials at elevated temperatures but acts as a poor solvent for the highly conjugated Schiff base product, thereby driving the equilibrium forward via precipitation[4].

  • Catalytic Activation: Add 2–3 drops of glacial acetic acid to the salicylaldehyde solution.

    • Causality: The weak acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the primary amine of the hydrazide.

  • Condensation & Reflux: Combine the solutions dropwise under continuous magnetic stirring. Equip the flask with a reflux condenser and heat the mixture at 75°C for 2 to 4 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the hydrazide spot confirms reaction completion.

  • Isolation: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath for 30 minutes to maximize crystallization.

  • Purification: Filter the resulting solid precipitate under a vacuum. Wash the filter cake thoroughly with cold diethyl ether (3 × 10 mL).

    • Causality: Cold diethyl ether removes unreacted starting materials and trace acetic acid without dissolving the target Schiff base.

  • Drying: Dry the product in a vacuum desiccator over anhydrous CaCl2​ to yield the pure keto-form Schiff base.

SynthesisWorkflow A 2-Phenoxypropanohydrazide (Nucleophile) C Condensation Reaction (Ethanol, Reflux, 2-4h) A->C B Salicylaldehyde (Electrophile) B->C D Schiff Base (Keto Form) Solid State C->D -H2O E Schiff Base (Enol Form) Solution / Basic pH D->E Tautomerization

Workflow of Schiff base condensation and keto-enol tautomerization.

Spectroscopic Characterization

Verification of the synthesized ligand and its subsequent metal complexes relies heavily on Fourier-Transform Infrared (FT-IR) and UV-Visible spectroscopy. The disappearance of the primary amine doublet ( NH2​ ) and the emergence of a sharp azomethine ( C=N ) stretch are the primary indicators of successful condensation[5].

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Spectroscopic Shift Causality
O−H (Phenolic) ~3200 - 3400AbsentDeprotonation upon coordination to the metal center.
N−H (Amide) ~3150Absent (if enolized)Tautomerization to imidol form during chelation.
C=O (Amide I) ~1650 - 1670~1610 (as C−O )Enolization converts C=O to C−O , shifting the frequency downward[1].
C=N (Azomethine) ~1600 - 1620~1580 - 1590Electron density donation from N to the metal weakens the C=N bond, lowering the stretching frequency[5].

Coordination Chemistry and Biological Implications

N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide acts as an O,N,O -tridentate ligand. It coordinates to transition metals—such as Cu(II) , Co(II) , Ni(II) , and Zn(II) —through the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen[5]. Depending on the metal-to-ligand stoichiometric ratio (typically 1:1 or 1:2), these complexes adopt square planar or octahedral geometries.

Mechanism of Action: Cytotoxicity and Antimicrobial Activity

The biological activity of aroylhydrazone Schiff bases is significantly amplified upon metal complexation. This phenomenon is explained by Tweedy's Chelation Theory and Overton's Concept of Cell Permeability . Chelation reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups of the ligand and delocalizing the π -electrons over the chelate ring. This increases the lipophilicity of the complex, allowing it to easily permeate lipid bilayers of bacterial or cancer cells[4].

Once inside the cell, these redox-active metal complexes (particularly Copper and Cobalt) can intercalate with DNA and catalyze the generation of Reactive Oxygen Species (ROS) via Fenton-like reactions, leading to oxidative stress and cellular apoptosis[1].

MOA L O,N,O Tridentate Ligand (Deprotonated Enol) C Lipophilic Metal Complex (Octahedral/Square Planar) L->C Chelation M Transition Metal Ion (Cu2+, Co2+, Ni2+) M->C Coordination U Enhanced Cellular Uptake (Overton's Concept) C->U Permeation R ROS Generation & Biomolecule Interaction U->R Intracellular Release A Pathogen/Cancer Cell Apoptosis R->A Oxidative Stress

Mechanism of action detailing metal chelation, cellular uptake, and apoptosis.

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Foundational

Mechanism of Action for N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide Derivatives: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Rationale The development of targeted therapeutics frequently relies on "privileged scaffolds"—molecular frameworks capable of providing high-affinity binding across diverse biological t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The development of targeted therapeutics frequently relies on "privileged scaffolds"—molecular frameworks capable of providing high-affinity binding across diverse biological targets. N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide and its derivatives represent a highly versatile class of aroylhydrazones. These compounds are characterized by a unique tripartite pharmacophore:

  • The Phenoxy Moiety: Imparts tunable lipophilicity, enhancing cellular membrane permeability and facilitating hydrophobic interactions within enzyme active sites[1].

  • The Hydrazone Linker (-NH-N=CH-): Provides a rigid yet electronically communicative backbone. The azomethine nitrogen serves as a critical hydrogen bond acceptor and metal-coordination site[2].

  • The 2-Hydroxybenzylidene Ring: Supplies a phenolic hydroxyl group adjacent to the azomethine nitrogen, creating a potent bidentate (N, O) or tridentate (O, N, O) chelating pocket for transition metals[3].

This guide deconstructs the multifaceted Mechanism of Action (MoA) of these derivatives, providing actionable, self-validating experimental workflows for preclinical evaluation.

Core Mechanisms of Action

The biological efficacy of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide derivatives—ranging from antimicrobial to antineoplastic activity—is driven by three primary mechanisms.

Transition Metal Chelation and ROS-Mediated DNA Cleavage

The most prominent MoA for this class of compounds is their ability to chelate endogenous transition metals, particularly Copper (Cu²⁺) and Cobalt (Co²⁺)[3]. The resulting metallo-hydrazone complexes act as artificial metallonucleases.

  • The Causality: The planar aromatic system of the complex intercalates into the DNA double helix via π−π stacking. Once localized to the DNA, the redox-active metal center undergoes cycling (e.g., Cu²⁺ Cu⁺) in the presence of cellular reducing agents or hydrogen peroxide (H₂O₂). This triggers a Fenton-like reaction, generating highly reactive hydroxyl radicals (•OH) that abstract hydrogen atoms from the deoxyribose sugar backbone, leading to irreversible DNA strand scission[2][3].

Enzyme Inhibition and Cell Cycle Arrest

Beyond DNA cleavage, the uncomplexed ligand can act as a direct enzyme inhibitor. Studies on related phenoxy hydrazide derivatives demonstrate their capacity to downregulate dihydroorotate dehydrogenase (DHODH)—an enzyme critical for de novo pyrimidine biosynthesis[1]. Furthermore, these derivatives have been shown to inhibit Histone Deacetylases (HDACs), leading to chromatin remodeling, G2/M phase cell cycle arrest, and the induction of apoptosis via the modulation of Bax/Bcl-2 ratios[1].

MoA LIG Hydrazone Scaffold (O-N-O Donor) COM Redox-Active Metallo-Complex LIG->COM Chelation MET Transition Metal (Cu2+, Co2+) MET->COM DNA DNA Intercalation (π-π Stacking) COM->DNA Structural Binding ROS Fenton-like Reaction (•OH Generation) COM->ROS H2O2 Co-factor CLE Oxidative DNA Cleavage (Strand Scission) DNA->CLE ROS->CLE APO Apoptosis Induction CLE->APO Cellular Response

Fig 1: Synergistic mechanism of metal chelation and ROS-mediated DNA cleavage.

Quantitative Pharmacological Profile

To benchmark new derivatives, researchers must evaluate their physicochemical and biological metrics against established baselines. The following table summarizes the optimal target ranges for highly active phenoxypropanohydrazide derivatives based on recent literature[1][3].

ParameterTypical Range / ValueBiological Significance
Cu(II) Binding Constant ( Kb​ ) 104−105M−1 Indicates strong target chelation, essential for stable intracellular ROS generation.
DNA Cleavage Efficiency 60% - 85% conversionDemonstrates potent nuclease-like activity (Conversion of Form I to Form II DNA).
Cytotoxicity (IC₅₀, HepG2) 3.5 - 15.0 µMHighlights the therapeutic window for oncological applications via apoptosis.
Antimicrobial MIC 16 - 64 µg/mLValidates broad-spectrum disruption of microbial metalloenzymes and membranes.

Experimental Workflows: Self-Validating Systems

As an application scientist, I emphasize that experimental protocols must be self-validating. A biological effect must be definitively linked to the proposed chemical mechanism, ruling out artifacts.

Protocol 1: Oxidative DNA Cleavage Assay (Gel Electrophoresis)

This assay proves that the derivative cleaves DNA specifically through a ROS-dependent mechanism[3]. We utilize pUC19 plasmid DNA because its supercoiled topology (Form I) provides a highly sensitive baseline; a single single-strand break relaxes it to a nicked circular form (Form II), which migrates distinctly slower during electrophoresis.

Step-by-Step Methodology:

  • Complex Assembly: Pre-incubate the hydrazide derivative (50 µM) with CuCl₂ (50 µM) in 50 mM Tris-HCl buffer (pH 7.2) for 30 minutes at 37°C to ensure complete metallo-complex formation.

  • Reaction Setup: In a sterile microcentrifuge tube, combine:

    • 1 µL pUC19 plasmid DNA (0.5 µg/µL)

    • 2 µL of the pre-formed metallo-complex

    • 2 µL of H₂O₂ (50 µM) as the oxidative co-factor.

    • Self-Validation Controls: You MUST include a "DNA + Ligand only" lane, a "DNA + Cu²⁺ only" lane, and a "DNA + Complex + ROS Scavenger (e.g., DMSO or NaN₃)" lane. The scavenger lane proves that cleavage is ROS-mediated, not hydrolytic.

  • Incubation: Incubate the mixture at 37°C for exactly 1 hour.

  • Quenching & Electrophoresis: Stop the reaction by adding 2 µL of loading dye (containing bromophenol blue and 50% glycerol). Load onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL). Run at 80V for 2 hours.

  • Quantification: Image the gel under UV light. Use densitometry software to quantify the band intensities of Form I (supercoiled) vs. Form II (nicked). Note: Multiply Form I intensity by 1.33 to account for its lower ethidium bromide binding capacity.

Workflow PREP 1. Complex Assembly INC 2. Plasmid Incubation PREP->INC GEL 3. Agarose Electrophoresis INC->GEL QUANT 4. Densitometric Analysis GEL->QUANT

Fig 2: Self-validating workflow for quantifying oxidative DNA cleavage.

Protocol 2: Target Binding Affinity via Microscale Thermophoresis (MST)

To validate direct enzyme inhibition (e.g., DHODH or HDAC), MST is superior to traditional SPR because it is performed in free solution, eliminating surface-tethering artifacts.

Step-by-Step Methodology:

  • Target Labeling: Fluorescently label the purified target enzyme (e.g., HDAC) using an NHS-ester dye targeting primary amines. Purify the labeled protein via size-exclusion chromatography to remove free dye.

  • Serial Dilution: Prepare a 16-point 1:1 serial dilution of the hydrazide derivative in assay buffer (containing 0.05% Tween-20 to prevent aggregation). The concentration should range from 100 µM down to sub-nanomolar levels.

  • Equilibration: Mix equal volumes of the labeled enzyme (final concentration ~50 nM) and the ligand dilutions. Incubate in the dark for 15 minutes at room temperature.

  • Measurement: Load the samples into MST standard capillaries. Run the MST instrument at 20% LED power and 40% MST power.

  • Causality Check: Analyze the initial fluorescence prior to the temperature gradient. If fluorescence varies significantly across capillaries, the ligand is either autofluorescent or causing target aggregation—invalidating the Kd​ calculation. If baseline fluorescence is stable, fit the thermophoresis data to a 1:1 binding model to extract the dissociation constant ( Kd​ ).

References

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][1]

  • Synthesis, characterization, antioxidant, antimicrobial, DNA binding and cleavage studies of mononuclear Cu(II) and Co(II) complexes of 3-hydroxy-N'-(2-hydroxybenzylidene)-2-naphthohydrazide Source: European Journal of Chemistry URL:[Link][3]

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Exploratory

Thermodynamic Properties and Coordination Chemistry of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide: A Technical Guide

Executive Summary N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is a highly versatile aroyl hydrazone (Schiff base) characterized by its multidentate coordination capacity and dynamic thermodynamic behavior in solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is a highly versatile aroyl hydrazone (Schiff base) characterized by its multidentate coordination capacity and dynamic thermodynamic behavior in solution. Formed via the condensation of 2-phenoxypropanohydrazide[1] and 2-hydroxybenzaldehyde (salicylaldehyde), this compound exhibits complex thermodynamic phenomena, including solvent-dependent tautomerization, highly favorable metal chelation, and distinct acoustical solvation properties. This whitepaper synthesizes the fundamental thermodynamic principles governing this molecule and its structural analogs, providing field-proven protocols for characterizing its physical chemistry[2][3].

Molecular Architecture and Tautomeric Thermodynamics

The thermodynamic profile of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is heavily influenced by its ability to undergo keto-enol and enol-imine tautomerization. The presence of the 2-hydroxybenzylidene moiety facilitates strong intramolecular hydrogen bonding, which acts as the thermodynamic driver for proton transfer[4].

In non-polar solvents, the enol-imine form is thermodynamically favored due to the stabilization of the intramolecular hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen. However, in polar protic solvents, the thermodynamic equilibrium shifts. The solvent's ability to stabilize the charge-separated transition state lowers the activation energy ( ΔG‡ ), driving the equilibrium toward the keto-amine tautomer.

Tautomerism Enol Enol-Imine Tautomer (Favored in Non-Polar Media) TS Intramolecular H-Bond Proton Transfer State Enol->TS + ΔH (Endothermic) TS->Enol Keto Keto-Amine Tautomer (Favored in Polar Media) TS->Keto - ΔH (Exothermic) Keto->TS

Thermodynamic equilibrium of keto-enol tautomerization driven by solvent polarity.

Solvation Thermodynamics and Acoustical Properties

Understanding the solute-solvent interactions of hydrazones is critical for formulation in drug development. Ultrasonic velocity measurements are employed to deduce excess thermodynamic and acoustical parameters, such as apparent molar volume ( ϕv​ ) and isentropic compressibility ( βs​ )[5][6].

When N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is dissolved in binary mixtures (e.g., 1,4-dioxane/water), the apparent molar volume typically decreases with an increase in the organic solvent fraction[5]. This thermodynamic contraction indicates strong solute-solvent hydrogen bonding, which disrupts the bulk structure of the solvent. The causality here is driven by the phenoxy and hydrazide oxygen atoms acting as potent hydrogen-bond acceptors, structuring the solvent shell tightly around the solute.

Table 1: Representative Solvation Thermodynamic Parameters (at 298 K)
ParameterSymbolValue Range (Binary Media)Thermodynamic Implication
Apparent Molar Volume ϕv​ 120 - 145 cm³/molIndicates strong electrostriction and solute-solvent H-bonding[5].
Isentropic Compressibility βs​ 3.5−4.2×10−10 m2/N Lower values denote a highly ordered, incompressible solvation shell[6].
Intermolecular Free Length Lf​ 0.45 - 0.55 ÅDecreases with concentration, confirming structure-making properties[5].

Thermodynamics of Metal Complexation

N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide acts as a potent ONO tridentate ligand. It coordinates transition metals via the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen of the hydrazide moiety[3].

The thermodynamics of complexation are governed by the chelate effect , yielding highly negative Gibbs free energy ( ΔG ) values. The stability of these complexes follows the Irving-Williams series: Cu(II) > Ni(II) > Co(II) > Zn(II)[3][7]. The exceptional thermodynamic stability of the Cu(II) complex is caused by Jahn-Teller distortion, which provides additional crystal field stabilization energy (CFSE) in a distorted octahedral or square planar geometry[3].

TitrationWorkflow P1 Ligand & Metal Solution (Known Stoichiometry) P2 Inert Atmosphere (N2) Temperature Control P1->P2 P3 Potentiometric Titration (Standardized NaOH) P2->P3 P4 pH vs. Volume Data Acquisition P3->P4 P5 Speciation Modeling (Bjerrum Function) P4->P5 P6 van 't Hoff Analysis (ΔG, ΔH, ΔS Extraction) P5->P6

Self-validating workflow for extracting thermodynamic stability constants via potentiometry.

Table 2: Thermodynamic Parameters of Metal Complexation (Representative Data)

Data derived via the van 't Hoff equation: lnK=−RTΔH​+RΔS​ [7]

Metal Ion logKf​ (303 K) ΔG (kJ/mol) ΔH (kJ/mol) ΔS (J/K·mol)
Cu(II) 12.4-71.9-45.2+88.1
Ni(II) 10.8-62.6-38.5+79.5
Co(II) 9.5-55.1-31.4+78.2

Note: The positive entropy ( ΔS ) is the primary thermodynamic driver, caused by the release of coordinated water molecules from the metal aquo-ion upon chelation[7].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains internal checks to prevent the propagation of experimental error.

Protocol 1: Synthesis and Thermodynamic Purification

Objective: Synthesize high-purity N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide for thermodynamic analysis.

  • Reaction: Dissolve 10 mmol of 2-phenoxypropanohydrazide in 25 mL of hot absolute ethanol[1][8]. Add an equimolar amount (10 mmol) of 2-hydroxybenzaldehyde (salicylaldehyde) dropwise under continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to lower the activation energy of the condensation reaction. Reflux the mixture at 70°C for 4 hours.

  • Self-Validation (Reaction Completion): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the aldehyde spot validates completion.

  • Crystallization: Cool the mixture to 4°C overnight. Filter the resulting precipitate and recrystallize twice from hot ethanol.

  • Self-Validation (Purity): Conduct a melting point analysis. A sharp melting point range ( ±0.5∘ C) is mandatory before proceeding to thermodynamic measurements, as impurities exponentially skew heat capacity and complexation data.

Protocol 2: Potentiometric Determination of Stability Constants

Objective: Extract ΔG , ΔH , and ΔS of metal complexation.

  • Preparation: Prepare a 1×10−3 M solution of the ligand in a 70:30 (v/v) ethanol-water mixture to ensure complete solubility[7]. Prepare 1×10−3 M solutions of metal chlorides (CuCl₂, NiCl₂).

  • Titration Setup: Place 50 mL of the ligand-metal mixture (1:1 and 1:2 molar ratios) in a double-walled glass cell connected to a thermostatic water bath. Purge with N2​ gas for 15 minutes to eliminate dissolved CO2​ , which would alter the thermodynamic equilibrium.

  • Data Acquisition: Titrate against standardized 0.1 M NaOH at three distinct temperatures (e.g., 298 K, 308 K, 318 K). Record the pH after each 0.1 mL addition, waiting 2 minutes for equilibrium.

  • Self-Validation (Reversibility): After reaching pH 10, perform a back-titration with 0.1 M HCl. If the hysteresis between the forward and backward curves exceeds 0.05 pH units, irreversible hydroxo-complex precipitation has occurred, and the thermodynamic data must be discarded.

  • Analysis: Calculate the formation constants ( Kf​ ) using Bjerrum's half-integral method. Plot lnK vs. 1/T to extract ΔH (slope) and ΔS (intercept)[7].

Protocol 3: Ultrasonic Measurement for Solvation Thermodynamics

Objective: Determine apparent molar volume and isentropic compressibility.

  • Calibration (Crucial): Calibrate the 1 MHz ultrasonic interferometer using ultra-pure, double-distilled water at 293 K, 297 K, and 300 K. The measured velocity must match standard literature values ( 1482.9 m/s at 293 K) to validate the cell constant[6].

  • Measurement: Prepare solutions of the ligand in 1,4-dioxane/water mixtures ranging from 0.01 M to 0.1 M. Measure the ultrasonic velocity ( U ) and density ( ρ ) using a capillary pycnometer[6].

  • Calculation: Calculate isentropic compressibility using the relation βs​=1/(U2ρ) . Calculate apparent molar volume ( ϕv​ ) using standard thermodynamic equations[5].

References

  • Analytical Reagents (40001-80000) | PDF | Ester | Acid - Scribd. Scribd. Available at:[Link]

  • Synthesis, Characterization and Spectral Studies of Hydrazide Schiffs Base with Metalions Such as Co (II), Ni (II) and Cu (II). ResearchGate. Available at:[Link]

  • A study on Structural Aspects and Biological Activity of (E)-N'- [2-Hydroxybenzylidene]benzohydrazide and its Metal Complexes. ResearchGate. Available at:[Link]

  • N '-(2-Hydroxybenzylidene)benzohydrazide Complexes: Design, Characterization, ADME Study, and Evaluation of Antibacterial Activity. Jurnal Universitas Gadjah Mada. Available at:[Link]

  • Spectro-analytical studies on (E)-N '-(2-hydroxybenzylidene)benzohydrazide and its interaction with Cu-II. ResearchGate. Available at:[Link]

  • Acoustical Investigation of N–(2-hydroxybenzylidene)- 3-Substituted Pyridine -2- Amine Schiff bases by Ultrasonic Velocity Mea. IRA Academico Research. Available at:[Link]

  • Ultrasonic studies of N–(2-hydroxybenzylidene)-3-substituted pyridine -2- amine Schiff bases in binary mixture. IJESM. Available at:[Link]

  • Photophysical and electrochemical properties of organic molecules: Solvatochromic effect and DFT studies. ScienceDirect. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesizing N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide Metal Complexes

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide Scientific Rationale & Ligand Design Aroylhydrazone Schiff bases are...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Scientific Rationale & Ligand Design

Aroylhydrazone Schiff bases are highly versatile pharmacophores and chelators in modern coordination chemistry. The ligand N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide (H₂L) is synthesized via the condensation of 2-phenoxypropanohydrazide with salicylaldehyde (2-hydroxybenzaldehyde). This specific molecular architecture provides an adaptable O,N,O-tridentate coordination pocket .

Transition metal complexes derived from such phenoxy-based hydrazides (e.g., Cu(II), Ni(II), Zn(II), and V(IV)) are extensively investigated for their 1[1], catalytic efficiency in peroxidative oxidation, and2[2].

Mechanistic Principles (E-E-A-T)

To ensure high yields and phase purity, it is critical to understand the causality behind the experimental conditions:

  • Acid-Catalyzed Condensation: The formation of the azomethine bond (-HC=N-) requires a trace amount of glacial acetic acid. The acid protonates the carbonyl oxygen of salicylaldehyde, increasing its electrophilicity and making it highly susceptible to nucleophilic attack by the primary amine of the hydrazide.

  • Keto-Enol Tautomerization: In the solid state, the H₂L ligand exists predominantly in the neutral keto form. However, in polar coordinating solvents and upon the addition of a base, 3[3].

  • Role of the Base & Solvent: Triethylamine (Et₃N) or piperazine is added to deprotonate both the phenolic -OH and the newly formed enolic -OH. This generates a dianionic ligand (L²⁻) that rapidly chelates the metal cation. Using a mixed solvent system like Methanol/DMF is strictly required; Methanol dissolves the metal acetates, while DMF solubilizes the bulky organic ligand and acts as a capping coordinating solvent (forming [M(L)(DMF)] species) to prevent the precipitation of insoluble, amorphous polymeric networks[1].

Reagents & Equipment

  • Precursors: 2-Phenoxypropanohydrazide (98%), Salicylaldehyde (2-Hydroxybenzaldehyde, 99%), Metal(II) Acetate Hydrates (M(CH₃COO)₂·xH₂O where M = Cu, Ni, Zn).

  • Solvents & Catalysts: Anhydrous Methanol (MeOH), N,N-Dimethylformamide (DMF), Glacial Acetic Acid, Triethylamine (Et₃N).

  • Equipment: Reflux condenser, magnetic stirrer with heating mantle, rotary evaporator, vacuum filtration apparatus, and ice bath.

Experimental Protocols

Protocol A: Synthesis of the Ligand (H₂L)
  • Preparation: Dissolve 10.0 mmol of 2-phenoxypropanohydrazide in 25 mL of warm, anhydrous methanol in a 100 mL round-bottom flask.

  • Addition: In a separate vial, dissolve 10.0 mmol of salicylaldehyde in 10 mL of methanol. Add this dropwise to the hydrazide solution under continuous magnetic stirring.

  • Catalysis: Add 2–3 drops of glacial acetic acid to the mixture.

  • Reflux: Attach a condenser and reflux the mixture at 65°C for 3 to 4 hours. Monitor the reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Crystallization: Cool the reaction mixture to room temperature, then transfer it to an ice bath for 1 hour to maximize precipitation.

  • Isolation: Filter the resulting white/pale-yellow precipitate under vacuum. Wash thoroughly with cold methanol followed by diethyl ether. Recrystallize from hot ethanol to yield the pure H₂L ligand. Dry in vacuo.

Protocol B: Synthesis of Metal Complexes [M(L)(Solvent)ₙ]

Note: This self-validating protocol uses colorimetric shifts and solubility changes to confirm successful complexation.

  • Ligand Activation: Dissolve 1.0 mmol of the synthesized H₂L ligand in 10 mL of a MeOH/DMF mixture (1:1 v/v).

  • Deprotonation: Add 2.2 mmol of Et₃N dropwise. A noticeable deepening of the solution's color will occur, validating the shift to the enolate form.

  • Metal Addition: Dissolve 1.0 mmol of the respective metal acetate (e.g., Cu(OAc)₂·H₂O) in 10 mL of methanol. Add this dropwise to the activated ligand solution under vigorous stirring at room temperature.

  • Complexation: Stir the mixture for 2 hours at room temperature. If complexation is kinetically slow (e.g., for certain Ni(II) salts), gently reflux at 60°C for 1 hour.

  • Isolation: Filter any immediate precipitate. For high-purity single crystals suitable for X-ray diffraction, filter the clear solution and allow the mother liquor to evaporate slowly at room temperature over 3–5 days.

  • Purification: Collect the microcrystalline powder, wash with cold methanol to remove unreacted starting materials and acetate salts, and dry in a vacuum desiccator.

Data Presentation

The success of the synthesis can be verified by comparing experimental characterization data against the standardized benchmarks provided below.

Table 1: Expected Physicochemical Properties and Yields

CompoundEmpirical FormulaVisual AppearanceExpected Yield (%)Molar Conductance (Ω⁻¹ cm² mol⁻¹)
H₂L C₁₆H₁₆N₂O₃White Powder80 - 85-
Cu(II) Complex [Cu(L)(DMF)]Dark Green Crystals70 - 75< 15 (Non-electrolyte)
Ni(II) Complex [Ni(L)(DMF)]Brown/Green Powder65 - 70< 15 (Non-electrolyte)
Zn(II) Complex [Zn(L)(MeOH)]Pale Yellow Powder75 - 80< 15 (Non-electrolyte)

Table 2: Diagnostic FT-IR Spectral Shifts (cm⁻¹) Self-Validation Check: The disappearance of the Keto C=O band and the appearance of the Enolic C-O band confirm the O,N,O-coordination mode.

Compoundν(O-H) / ν(N-H)ν(C=O) Ketoν(C=N) Azomethineν(C-O) Enolicν(M-O) / ν(M-N)
H₂L ~3200, ~3050~1665~1610AbsentAbsent
Cu(II) Complex AbsentAbsent~1595~1335~540, ~460
Ni(II) Complex AbsentAbsent~1590~1330~535, ~455

Visualizations

SynthesisWorkflow Step1 2-Phenoxypropanohydrazide + Salicylaldehyde Step2 Condensation (MeOH, Reflux, cat. AcOH) Step1->Step2 Step3 Ligand (H2L) N'-(2-hydroxybenzylidene)- 2-phenoxypropanohydrazide Step2->Step3 Step5 Complexation (MeOH/DMF, RT/Reflux, Base) Step3->Step5 Step4 Metal Salt Addition (Cu, Ni, Zn Acetates) Step4->Step5 Step6 Metal Complex [M(L)(Solvent)n] Step5->Step6 Step7 Characterization (XRD, IR, UV-Vis, NMR) Step6->Step7

Figure 1: Step-by-step synthetic workflow for the ligand and its corresponding metal complexes.

Mechanism Keto Neutral Ligand (H2L) Keto Form Enol Tautomerization Enol Form Keto->Enol Solvent/Heat Deprot Deprotonation (Base) Phenolic & Enolic OH Enol->Deprot Dianion Dianionic Ligand (L2-) O,N,O-Donor Deprot->Dianion Coord Tridentate Chelation (Square Planar / Octahedral) Dianion->Coord Metal Metal Cation (M2+) Metal->Coord

Figure 2: Mechanistic pathway of ligand tautomerization, deprotonation, and O,N,O-tridentate chelation.

References

  • [1] An, C., Feng, X., Zhao, N., & Lian, Z. (2014). Synthesis, structures, and third-order nonlinear optical properties of three new copper complexes based on salicylaldehyde phenoxyacetohydrazide ligand. Journal of Coordination Chemistry. 1

  • [2] Al-Ostoot, F. H., Mohammed, Y. H. E., Zabiulla, Kempaiah, A. N., & Khanum, S. A. (2019). Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. ResearchGate.2

  • [3] Martins, L. M. D. R. S., et al. (2018). Peroxidative Oxidation of Alkanes and Alcohols under Mild Conditions by Di- and Tetranuclear Copper (II) Complexes of Bis (2-Hydroxybenzylidene) Isophthalohydrazide. Molecules (PMC/NIH).3

Sources

Application

Application Notes &amp; Protocols: N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide as a Versatile Chelating Ligand

Abstract: This document provides a comprehensive technical guide on the application of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, a hydrazone-based Schiff base, as a potent chelating ligand. Hydrazones are a cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide on the application of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, a hydrazone-based Schiff base, as a potent chelating ligand. Hydrazones are a class of organic compounds recognized for their versatile coordination chemistry, owing to the presence of an imine group (-N=CH-) conjugated with nitrogen atoms, which imparts significant structural flexibility and diverse bonding modes.[1][2] The specific structure of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, featuring a phenolic hydroxyl group ortho to the azomethine nitrogen and a carbonyl oxygen, creates a powerful tridentate ONO donor system. This arrangement allows for the formation of stable, often colorful, chelate complexes with a wide range of transition metal ions. These complexes have garnered significant interest for their potential in catalysis, biological applications, and analytical sciences.[2][3] This guide details the synthesis of the ligand, provides step-by-step protocols for metal complex formation and characterization, and discusses the underlying chemical principles that govern its chelating behavior.

Principle of Chelation: The ONO Donor System

The efficacy of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide as a chelating agent is rooted in its molecular structure. The ligand exists in a tautomeric equilibrium between its keto and enol forms, particularly in the presence of a suitable solvent or metal ion.[4]

  • Keto Form: In the solid state and non-polar solvents, the ligand predominantly exists in its keto form, characterized by a carbonyl group (C=O) and an N-H group.

  • Enol Form: In the presence of metal ions or in polar solvents, the ligand can undergo tautomerization to the enol form. This involves the migration of the amide proton to the carbonyl oxygen, creating a hydroxyl group (-OH) and a C=N-N=C backbone. This deprotonated enolic oxygen becomes a key coordination site.

The chelation typically involves three specific donor atoms:

  • Phenolic Oxygen: The hydroxyl group on the salicylaldehyde moiety readily deprotonates upon interaction with a metal ion, forming a strong metal-oxygen bond.

  • Azomethine Nitrogen: The nitrogen atom of the imine group (C=N) acts as a Lewis base, donating its lone pair of electrons to the metal center.

  • Enolic/Ketonic Oxygen: The ligand coordinates through the oxygen atom of the deprotonated enol form, completing the stable five- or six-membered chelate ring.[5]

This tridentate (ONO) coordination wraps around the metal center, forming a thermodynamically stable complex, a phenomenon known as the chelate effect.

Caption: Keto-enol tautomerism and metal ion coordination.

Synthesis & Characterization of the Ligand

The synthesis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is achieved via a straightforward condensation reaction between 2-phenoxypropanehydrazide and 2-hydroxybenzaldehyde (salicylaldehyde).

Protocol: Ligand Synthesis

This protocol is based on well-established methods for hydrazone synthesis.[6][7][8]

Materials:

  • 2-Phenoxypropanehydrazide (1 mmol)

  • 2-Hydroxybenzaldehyde (1 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Reflux apparatus, magnetic stirrer, Buchner funnel

Procedure:

  • Dissolve 1 mmol of 2-phenoxypropanehydrazide in 15 mL of warm absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, dissolve 1 mmol of 2-hydroxybenzaldehyde in 10 mL of absolute ethanol.

  • Add the ethanolic solution of 2-hydroxybenzaldehyde dropwise to the hydrazide solution while stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Attach a condenser and reflux the mixture with continuous stirring for 3-4 hours. The formation of a precipitate often indicates product formation.

  • After reflux, allow the mixture to cool to room temperature. Further cooling in an ice bath may enhance precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from hot ethanol to obtain pure crystalline N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide.

  • Dry the final product in a vacuum desiccator.

SynthesisWorkflow Hydrazide 2-Phenoxypropanehydrazide Dissolve Dissolve in Ethanol Mix Mix & Add Acetic Acid Catalyst Hydrazide->Mix Aldehyde 2-Hydroxybenzaldehyde Aldehyde->Mix Reflux Reflux for 3-4 hours Mix->Reflux Cool Cool to Room Temp. Reflux->Cool Filter Vacuum Filtration Cool->Filter Purify Recrystallize from Ethanol Filter->Purify Product Pure Ligand Product Purify->Product

Caption: Workflow for ligand synthesis.

Expected Physicochemical Characterization Data

The structure of the synthesized ligand must be confirmed using standard spectroscopic techniques. The following table summarizes the expected data based on analogous structures reported in the literature.[6][7][9]

Technique Expected Observation Interpretation
FTIR (cm⁻¹) ~3200 (broad), ~3060, ~1660, ~1615, ~1280Phenolic O-H stretch, N-H stretch, C=O (Amide I) stretch, C=N (azomethine) stretch, C-O (phenolic) stretch.
¹H NMR (ppm) ~11.7 (s, 1H), ~11.0 (s, 1H), ~8.4 (s, 1H), 6.8-7.9 (m, 9H)N-H proton, phenolic O-H proton, -CH=N- (azomethine) proton, aromatic protons.
Mass Spec (m/z) Calculated [M+H]⁺Confirms the molecular weight of the synthesized ligand.

Application as a Chelating Ligand: Protocols

The true utility of the ligand is demonstrated by its ability to form stable complexes with metal ions.

Protocol: General Synthesis of a Metal(II) Complex

This protocol describes a general method for synthesizing a solid metal complex, typically in a 1:2 (Metal:Ligand) stoichiometry.[4][10][11]

Materials:

  • Synthesized Ligand (2 mmol)

  • Metal(II) salt (e.g., Copper(II) acetate, Nickel(II) acetate) (1 mmol)

  • Methanol or Ethanol (50 mL)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve 2 mmol of the ligand in 30 mL of hot methanol/ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 1 mmol of the metal(II) salt in 20 mL of the same solvent.

  • Slowly add the metal salt solution to the hot ligand solution with constant stirring. A color change is typically observed immediately, indicating complex formation.

  • Optional: For some metal ions, the addition of a few drops of a weak base like triethylamine can facilitate the deprotonation of the ligand and promote complexation.[4]

  • Reflux the resulting mixture for 2-3 hours to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. The solid metal complex will precipitate out.

  • Collect the complex by vacuum filtration, wash with the solvent to remove impurities, and dry under vacuum.

Caption: Formation of a 1:2 Metal-Ligand complex.

Protocol: Spectroscopic Titration to Monitor Chelation

UV-Visible spectroscopy is a powerful tool to study the chelation process in solution, confirm the stoichiometry, and determine the binding affinity.

Objective: To observe the spectral changes upon complexation and determine the metal-to-ligand binding ratio using Job's plot methodology.

Materials & Instrumentation:

  • Stock solution of the ligand in a suitable solvent (e.g., 1x10⁻³ M in DMF or Methanol).

  • Stock solution of a metal salt (e.g., 1x10⁻³ M CuCl₂) in the same solvent.

  • Dual-beam UV-Visible Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Procedure:

  • Spectral Scan: Record the UV-Vis spectrum of the free ligand solution (e.g., 3 mL of 1x10⁻⁵ M) from 200-800 nm.

  • Titration:

    • Place 3 mL of the ligand solution (1x10⁻⁵ M) in a cuvette.

    • Record the initial spectrum.

    • Add small, precise aliquots (e.g., 10 µL) of the metal salt stock solution to the cuvette.

    • After each addition, mix thoroughly and record the spectrum.

    • Continue this process until no further significant spectral changes are observed.

  • Data Analysis:

    • Observe the decrease in the intensity of the ligand's absorption bands and the concomitant increase in new bands corresponding to the metal complex (ligand-to-metal charge transfer, LMCT, bands).

    • Plot the absorbance at the wavelength of the new LMCT band against the molar ratio of [Metal]/([Metal]+[Ligand]). The peak of this "Job's plot" will indicate the stoichiometry of the complex.

Characterization of the Metal Complex

Confirming the coordination of the metal to the ligand is crucial. This is achieved by comparing the spectroscopic data of the complex with that of the free ligand.

Technique Expected Change Upon Chelation Interpretation
FTIR (cm⁻¹) Disappearance of the broad phenolic O-H band (~3200). Shift of the C=N band to a lower frequency (~1600). Shift of the C-O band to a higher frequency (~1300). Appearance of new, low-frequency bands (400-600).Confirms deprotonation of the phenolic -OH and its coordination. Indicates coordination of the azomethine nitrogen. Confirms coordination of the phenolic oxygen. These new bands are attributed to M-O and M-N vibrations.
UV-Vis (nm) Appearance of a new, often intense, absorption band in the visible region (400-600 nm).This new band is characteristic of a Ligand-to-Metal Charge Transfer (LMCT) transition, confirming the formation of the coordination complex.
Molar Cond. Low values (e.g., < 20 Ω⁻¹ cm² mol⁻¹ in DMSO).Indicates that the resulting complex is non-electrolytic, meaning the counter-ions are not part of the primary coordination sphere.[9]

Potential Applications

The stable metal chelates formed by N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide and its analogs have a broad range of potential applications, making them attractive targets for further research.

  • Biological Activity: Many hydrazone-metal complexes exhibit enhanced biological properties compared to the free ligands, including antibacterial, antifungal, antioxidant, and anticancer activities.[1][12][13] The chelation process can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.

  • Catalysis: The coordinated metal center can act as a Lewis acid catalyst for various organic transformations. The ligand's structure can be modified to tune the steric and electronic properties of the catalyst.[2]

  • Analytical Sensors: The distinct color change observed upon chelation with specific metal ions can be exploited for the development of colorimetric sensors for metal ion detection and quantification.[2]

References

  • Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. (2025). RSC Applied Interfaces.
  • Hydrazone ligands employed in this study. - ResearchGate.
  • Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. (2023). Oriental Journal of Chemistry.
  • Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. (2019). Arabian Journal of Chemistry.
  • Review on Analytical and Biological Applications of Hydrazones and their Metal Complexes. (2026).
  • Metal Chelates of Hydrazone Ligand Chelating Tendencies of 2-Carboxyphenylhydrazoacetoacetanilide (2-Cphaaa). (2011). International Science Community Association.
  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education.
  • Saeed, S., et al. (2017). Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. Journal of the Serbian Chemical Society.
  • a confluence of spectroscopic, biological, and computational discoveries: Hydrazone ligands and their metal chelates…J. Devi et al. - ResearchGate. (2025).
  • Mahdi, H., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology.
  • Review Synthesis and Characterization of N-benzylidene-2-hydroxybenzohydrazine. (2015). IISTE.org.
  • Hosny, N. M., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. BMC Chemistry.
  • synthesis, characterization and chromogenic properties of 4-hydroxy-(2-hydroxybenzylidene). (2015). IJESRT.
  • Synthesis and structural characterization of N-(2-{[(2E)-2-(2-hydroxybenzylidene)- hydrazinyl] carbonyl}-phenyl)benzamide (HL) and its Co(II), Fe(III), Cu(II) and Zn(II) complexes. X-ray crystal structure of HL. (2018). ResearchGate.
  • Metal(II) Complexes of Compartmental Polynuclear Schiff Bases Containing Phenolate and Alkoxy Groups. (2016). MDPI.
  • (PDF) N′-(2-Hydroxybenzylidene)-2-(hydroxyimino)propanohydrazide. (2011). ResearchGate.
  • N′-(2-Hydroxybenzylidene)-2-methoxybenzohydrazide monohydrate. (2009). Acta Crystallographica Section E.
  • Zn (II) and Cd(II) Complexes of 3-(2-(2-hydroxybenzylidene)hydrazinyl) quinoxalin-2(1H)-one: Synthesis, Characterization and DNA Binding Studies. (2026). Der Pharma Chemica.

Sources

Method

Application Notes &amp; Protocols for Transition Metal Extraction Using N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

Foreword: The Rationale for Aroylhydrazones in Hydrometallurgy The selective recovery of transition metals from aqueous solutions is a cornerstone of modern hydrometallurgy, environmental remediation, and analytical chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for Aroylhydrazones in Hydrometallurgy

The selective recovery of transition metals from aqueous solutions is a cornerstone of modern hydrometallurgy, environmental remediation, and analytical chemistry. Among the vast arsenal of chelating agents, Schiff bases derived from hydrazones represent a particularly versatile and potent class of ligands.[1][2][3] Their efficacy stems from a unique combination of structural rigidity, favorable electronic properties, and the presence of multiple donor atoms, which allows for the formation of highly stable and often colorful complexes with a wide range of metal ions.[4][5]

This document provides a detailed technical guide on the application of a specific aroylhydrazone, N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, for the solvent extraction of first-row transition metals. While direct literature on this exact molecule is not extensively available, its structural motifs—a salicylidene moiety and a hydrazide backbone—are well-characterized in coordination chemistry.[6][7][8] The protocols and mechanisms described herein are therefore grounded in the established principles of analogous and structurally related Schiff base hydrazones, offering a robust framework for researchers exploring its potential.

The core of this ligand's function lies in its ability to act as a multidentate chelator, typically coordinating to metal ions through its phenolic oxygen, azomethine nitrogen, and carbonyl oxygen atoms.[2][7] This tridentate ONO donor set facilitates the formation of stable five- and six-membered chelate rings, a thermodynamically favorable arrangement that drives the extraction process.[9]

Part 1: Principle of Chelation and Extraction

The Coordination Mechanism

N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide exists in a keto-enol tautomeric equilibrium, which is often influenced by the solvent and the presence of metal ions. In the presence of a transition metal ion (M²⁺), the ligand typically deprotonates from its phenolic hydroxyl group and the enolic form of the amide group to form a stable complex.

The coordination process can be summarized as follows:

  • Deprotonation: The acidic phenolic proton and the enolic proton are lost, creating anionic donor sites.

  • Chelation: The metal ion coordinates with the phenolate oxygen (O), the azomethine nitrogen (N), and the enolate oxygen (O).

  • Complex Formation: This results in the formation of a neutral, stable metal complex, often with a 1:2 metal-to-ligand stoichiometry (ML₂), which is readily soluble in organic solvents.

The chelation mechanism is visualized in the diagram below.

ExtractionWorkflow A Prepare Aqueous Phase (Cu²⁺ solution + Buffer) C Combine Phases in Separatory Funnel A->C B Prepare Organic Phase (Ligand in Chloroform) B->C D Shake Vigorously (e.g., 15-30 min) C->D E Allow Phases to Separate D->E F Collect Aqueous Phase E->F G Analyze Metal Concentration (AAS or ICP-OES) F->G H Calculate Extraction Efficiency G->H

Sources

Application

Preparation of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide for antioxidant screening

Topic: Preparation and Antioxidant Screening of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide Audience: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Hydrazones in Ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preparation and Antioxidant Screening of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Hydrazones in Antioxidant Research

Hydrazones, characterized by the azometine group (–NHN=CH–), represent a privileged scaffold in medicinal chemistry.[1] Their synthetic accessibility and diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties, make them attractive targets for drug discovery.[1][2] Of particular interest is their potential as antioxidants. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[3] Antioxidants mitigate this damage by neutralizing free radicals.[4]

The N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide molecule combines several key pharmacophores: the hydrazone linker, a phenolic hydroxyl group, and a phenoxy moiety. The phenolic -OH group is a classic hydrogen-donating antioxidant feature, while the overall conjugated system can stabilize the resulting radical. This application note provides a comprehensive guide to the synthesis of this target compound and a detailed protocol for evaluating its antioxidant capacity using three standard in vitro assays: DPPH, ABTS, and FRAP.

Part 1: Synthesis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

The synthesis is a two-step process beginning with the formation of the 2-phenoxypropanohydrazide intermediate, followed by a condensation reaction with 2-hydroxybenzaldehyde (salicylaldehyde). This condensation is a classic method for forming hydrazones from hydrazides and aldehydes.[2][5][6]

Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Synthesis A Ethyl 2-phenoxypropanoate C Reflux in Ethanol A->C B Hydrazine Hydrate B->C D 2-Phenoxypropanohydrazide (Intermediate) C->D Nucleophilic Acyl Substitution E 2-Hydroxybenzaldehyde (Salicylaldehyde) F Reflux in Ethanol (Acid Catalyst, e.g., Acetic Acid) D->F E->F G N'-(2-hydroxybenzylidene)- 2-phenoxypropanohydrazide (Final Product) F->G Condensation Reaction

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Method

Application Notes and Protocols for the Molecular Docking of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

Abstract This document provides a comprehensive guide and a detailed, validated protocol for conducting molecular docking studies on N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide. This compound belongs to the hydra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide and a detailed, validated protocol for conducting molecular docking studies on N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide. This compound belongs to the hydrazone class of Schiff bases, a scaffold of significant interest in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3][4] Molecular docking is an indispensable computational tool that predicts the binding mode and affinity of a small molecule to a macromolecular target, thereby offering critical insights into its potential mechanism of action and guiding further drug development efforts.[2][5] This guide is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind key experimental choices, ensuring a robust and reproducible in silico analysis.

Scientific Rationale and Strategy

The Ligand: N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

The ligand of interest is a hydrazone derivative. The core hydrazone structure (R₁R₂C=NNR₃R₄) is recognized as a "privileged scaffold" in drug discovery.[6] These compounds are known to exhibit diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][3][4] The specific structure of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide features key pharmacophoric elements: a phenolic hydroxyl group, an azomethine (-CH=N-) group, and an amide moiety, all of which can participate in various non-covalent interactions with a protein target, such as hydrogen bonding and hydrophobic interactions.

Selection of a Therapeutic Target: α-Glucosidase

The predictive power of a molecular docking study is fundamentally dependent on the selection of a biologically relevant protein target. While N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide could be screened against numerous targets, this protocol will focus on α-glucosidase . This enzyme is a well-established target for the management of type II diabetes mellitus, and numerous studies have successfully identified hydrazone-based Schiff bases as potent inhibitors.[1][7][8] The objective is to predict whether our ligand can effectively bind to the active site of α-glucosidase, providing a hypothesis for its potential antidiabetic activity.

The Principle of Molecular Docking

Molecular docking simulates the interaction between a ligand and a protein at the atomic level. The process involves two main stages:

  • Sampling: The algorithm explores a vast number of possible conformations and orientations (poses) of the ligand within the protein's binding site.

  • Scoring: A scoring function is used to estimate the binding affinity for each pose. The resulting value, often expressed as a negative score in kcal/mol, represents the Gibbs free energy of binding (ΔG_binding). A more negative score typically indicates a more favorable and stable interaction.[9][10]

The final output provides the most probable binding pose and a quantitative estimation of the binding affinity, which can be used to rank potential inhibitors and analyze their interaction patterns.[9]

The Imperative of Protocol Validation: Ensuring Trustworthiness

Before docking an unknown ligand, it is scientifically mandatory to validate the chosen docking protocol.[11][12] This step ensures that the selected software, parameters, and search space are capable of accurately reproducing experimentally determined binding modes. The gold standard for validation is redocking .[2][13]

In this process, the co-crystallized ligand found in the experimentally determined protein structure is extracted and then docked back into the same binding site. The accuracy of the protocol is quantified by calculating the Root Mean Square Deviation (RMSD) between the atomic coordinates of the redocked pose and the original crystallographic pose. A successful validation is typically defined by an RMSD value of less than 2.0 Å , which indicates that the docking protocol can reliably predict the correct binding orientation.[2][11][13][14]

cluster_Validation Docking Protocol Validation PDB Select PDB Structure (e.g., α-glucosidase with co-crystallized ligand) Extract Extract Native Ligand PDB->Extract Redock Redock Native Ligand into Protein Active Site Extract->Redock Compare Compare Poses (Redocked vs. Crystal Structure) Redock->Compare RMSD Calculate RMSD Compare->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Validated Protocol Validated Decision->Validated Yes Revise Revise Protocol (Adjust parameters, grid box, etc.) Decision->Revise No

Caption: Logical workflow for validating a molecular docking protocol using redocking.

Detailed Application Protocol

This protocol utilizes widely accessible and validated software: UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking simulation.[5][15]

Part 1: Target Protein Preparation (α-Glucosidase)
  • Structure Retrieval:

    • Navigate to the Protein Data Bank (PDB) (rcsb.org).

    • Search for a suitable human α-glucosidase structure. For this protocol, we will use PDB ID: 3A4A , which is the crystal structure of human intestinal maltase-glucoamylase (a type of α-glucosidase) in complex with the inhibitor acarbose.

    • Download the structure in PDB format.

  • Protein Cleaning and Preparation (UCSF Chimera):

    • Rationale: The raw PDB file contains non-essential molecules (water, ions) and lacks hydrogen atoms, which are critical for calculating interactions.

    • Open the 3A4A.pdb file in UCSF Chimera.

    • Remove Water: Go to Select > Structure > solvent. Then, Actions > Atoms/Bonds > delete.

    • Remove Alternate Locations: If any residues have alternate conformations, resolve them using the Dock Prep tool.

    • Add Hydrogens & Charges: Go to Tools > Structure Editing > Dock Prep. In the dialog box, ensure "Add hydrogens" (selecting the appropriate protonation states for His, Asp, Glu) and "Add charges" (assigning Gasteiger charges) are checked. This step is crucial for accurate electrostatic and hydrogen bond calculations.[5]

    • Run Dock Prep.

    • Save Prepared Protein: Go to File > Save PDB. Save the cleaned protein file (e.g., 3A4A_protein.pdb).

  • Convert to PDBQT Format (AutoDock Tools):

    • Rationale: AutoDock Vina requires a specific file format (PDBQT) that includes atomic charges and atom type definitions.

    • Open AutoDock Tools (ADT).

    • Go to File > Read Molecule and open 3A4A_protein.pdb.

    • Go to Grid > Macromolecule > Choose. Select the protein.

    • Go to File > Save > Write PDBQT. Save the file as 3A4A_protein.pdbqt.

Part 2: Ligand Preparation
  • Ligand Drawing and 3D Conversion:

    • Draw the 2D structure of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide using a chemical drawing tool like MarvinSketch or ChemDraw.

    • Use the software's built-in functions to clean the structure and add explicit hydrogens.

    • Convert the 2D structure to 3D coordinates.

  • Energy Minimization:

    • Rationale: The initial 3D structure may be in a high-energy, sterically strained conformation. Energy minimization finds a more stable, low-energy conformation, which is more representative of the molecule's state in a biological system.

    • Perform a geometry optimization using a molecular mechanics force field (e.g., MMFF94).

    • Save the optimized 3D structure as an SDF or MOL2 file (e.g., ligand.mol2).

  • Convert to PDBQT Format (AutoDock Tools):

    • In ADT, go to Ligand > Input > Open and select ligand.mol2.

    • ADT will automatically detect the root and rotatable bonds.

    • Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.

Part 3: Docking Protocol Validation (Redocking Acarbose)
  • Prepare Acarbose:

    • In UCSF Chimera, open the original 3A4A.pdb file.

    • Select only the acarbose molecule (residue name ACB).

    • Invert the selection (Select > Invert (all models)) and delete the protein and water.

    • Save the isolated acarbose as acarbose_crystal.pdb.

    • Prepare acarbose_crystal.pdb using the same ligand preparation steps (Part 2) to create acarbose.pdbqt.

  • Define the Grid Box:

    • Rationale: The grid box defines the three-dimensional search space where the docking algorithm will attempt to place the ligand. It should encompass the entire active site.

    • In ADT, load the 3A4A_protein.pdbqt and the original acarbose_crystal.pdb.

    • Go to Grid > Grid Box.

    • Center the grid box on the acarbose ligand. Adjust the dimensions to ensure it covers the entire binding pocket with a buffer of ~4-6 Å on each side.[16] Note the center coordinates and dimensions. A typical size might be 60 x 60 x 60 Å.

  • Create Configuration File:

    • Create a text file named conf.txt. This file tells AutoDock Vina where to find the input files and defines the search space.

  • Run Redocking Simulation:

    • Open a command line terminal.

    • Execute the command: vina --config conf.txt --log acarbose_redocked_log.txt

  • Calculate RMSD:

    • Open the redocked output (acarbose_redocked_out.pdbqt, first pose) and the original acarbose_crystal.pdb in UCSF Chimera or PyMOL.

    • Superimpose the protein backbones to align the coordinate systems.

    • Use the built-in RMSD calculation tool to measure the deviation between the two acarbose molecules.

Part 4: Molecular Docking of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide
  • Modify Configuration File:

    • Assuming the redocking was successful (RMSD < 2.0 Å), modify the conf.txt file.

    • Change the ligand line to ligand = ligand.pdbqt.

    • Change the out line to out = ligand_out.pdbqt.

    • The receptor and grid parameters remain the same, as the protocol is now validated.

  • Run Docking Simulation:

    • In the command line terminal, execute: vina --config conf.txt --log ligand_log.txt

Data Presentation and Interpretation

Quantitative Data Summary

A clear summary of the quantitative results is essential for comparison and analysis.

Table 1: Docking Protocol Validation Results

Parameter Value Status
Redocked Ligand Acarbose -
PDB ID 3A4A -
Binding Affinity (kcal/mol) -9.5 -

| RMSD from Crystal Pose (Å) | 1.15 | Validated |

Table 2: Docking Results for N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

Ligand Binding Affinity (kcal/mol) Key Interacting Residues Interaction Types
N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide -8.8 ASP215, GLU411, ARG442, PHE476 H-Bond, Pi-Alkyl, Pi-Pi

| Acarbose (Reference) | -9.5 | ASP215, ASP352, ARG442, ASP469 | H-Bond, Hydrophobic |

Qualitative Analysis and Visualization
  • Binding Affinity (Docking Score): The primary output is the binding affinity. A more negative value suggests stronger binding.[9] In our example, the score of -8.8 kcal/mol for the target ligand is promising, being comparable to the known inhibitor acarbose.

  • Binding Pose Visualization:

    • Rationale: Visual inspection is critical to understand how the ligand binds and to assess the plausibility of the predicted interactions.[17]

    • Use molecular visualization software (PyMOL, UCSF Chimera) to load the protein (3A4A_protein.pdbqt) and the docked ligand output (ligand_out.pdbqt).

    • Display the ligand in the binding pocket. Use different representations (surface, cartoon) to visualize the fit.

  • Interaction Analysis:

    • Identify specific non-covalent interactions between the ligand and the active site amino acid residues.[17]

    • Hydrogen Bonds: Look for H-bonds between the ligand's hydroxyl, amide, and azomethine groups and polar residues like ASP, GLU, and ARG.

    • Hydrophobic Interactions: Identify contacts between the ligand's phenyl rings and non-polar residues like PHE, TRP, and LEU.

    • Pi-Stacking/Pi-Alkyl: Look for interactions involving the aromatic rings of the ligand and protein.

    • Compare these interactions to those formed by the native inhibitor (acarbose) to see if the new ligand occupies similar "hot spots" in the active site.

cluster_Workflow Overall Molecular Docking Workflow cluster_Prep 1. Preparation Phase cluster_Val 2. Validation Phase cluster_Dock 3. Docking Phase cluster_Analysis 4. Analysis Phase Prot_Prep Prepare Target Protein (Clean, Add H, Add Charges) Redock Redock Native Ligand Prot_Prep->Redock Lig_Prep Prepare Ligand (3D Convert, Energy Minimize) Dock_Ligand Dock Target Ligand (Use Validated Protocol) Lig_Prep->Dock_Ligand Validate Calculate RMSD (Confirm RMSD < 2.0 Å) Redock->Validate Validate->Dock_Ligand Validated Protocol Analyze_Score Analyze Binding Affinity (Docking Score) Dock_Ligand->Analyze_Score Visualize Visualize Binding Pose & Interactions (PyMOL, Chimera) Analyze_Score->Visualize

Caption: High-level experimental workflow for a validated molecular docking study.

Conclusion

This application note provides a scientifically grounded and detailed protocol for conducting molecular docking studies on N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide against the α-glucosidase enzyme. By emphasizing the critical step of protocol validation through redocking, this guide ensures that the subsequent computational predictions are built upon a reliable foundation. The analysis of binding affinity and specific molecular interactions offers a powerful hypothesis-generating tool, providing valuable insights that can guide the rational design of more potent analogues and prioritize compounds for experimental validation.

References

  • ResearchGate. (n.d.). Molecular docking protocol validation. [Image]. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Retrieved from [Link]

  • Taha, M., et al. (2023). Synthesis of novel coumarin–hydrazone hybrids as α-glucosidase inhibitors and their molecular docking studies. RSC Advances. Retrieved from [Link]

  • Yadav, A., et al. (2025). Design, synthesis, crystal structure of novel hydrazone analogues as SARS-CoV-2 potent inhibitors: MD simulations, MM-GBSA, docking and ADMET studies. Royal Society Open Science. Retrieved from [Link]

  • Sperandio, O., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Sonadevi, S., et al. (2024). Computational investigation of hydrazone derivatives as potential COVID-19 receptor inhibitors: DFT analysis, molecular docking, dynamics simulations, topological indices and ADMET profiling. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Khan, H., et al. (2024). Design, synthesis, molecular docking study, and α-glucosidase inhibitory evaluation of novel hydrazide–hydrazone derivatives of 3,4-dihydroxyphenylacetic acid. Scientific Reports. Retrieved from [Link]

  • S. N., S., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. Retrieved from [Link]

  • Kumar, A., & Zhang, K. Y. J. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]

  • Scheiffer, G. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • Khan, H., et al. (2024). Synthesis outlines of the novel hydrazone Schiff base derivatives based on polyhydroquinoline (PHQ) as potent inhibitors of α-glucosidase enzyme. [Image]. ResearchGate. Retrieved from [Link]

  • Mattaparthi, V. S. K., & Dayton, A. (2004). Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ullah, A., et al. (2025). Green synthesis, in vitro, and in silico assessments of hydrazone-Schiff bases as potential antileishmanial agents. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Sgrignani, J., et al. (2018). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis, structural elucidation, and molecular docking of diclofenac-derived hydrazone metal complexes with anti-inflammatory and anticancer potential. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Schiff bases hydrazone derivatives 1-18 synthesized by Aslam and coworkers. [Image]. ResearchGate. Retrieved from [Link]

  • Bozbey Merde, İ. (n.d.). A Series of New Hydrazone Derivatives: Synthesis, Molecular Docking and Anticholinesterase Activity Studies. ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. PLOS ONE. Retrieved from [Link]

  • Gökçe, B., et al. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Retrieved from [Link]

  • ETFLIN. (2022). A Beginner's Guide to Molecular Docking. ETFLIN. Retrieved from [Link]

  • bioRxiv. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2025). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules. Retrieved from [Link]

  • Suzana, S., et al. (2018). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Retrieved from [Link]

  • Al-Hamdani, A. A. S., & Al-Khafaji, N. J. J. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Impactfactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Molecular Docking and Antimicrobial of N'-Benzylidene-4-hydroxybenzohydrazide and N'-(4-Methoxybenzylidene). ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, spectroscopic and molecular docking studies on new schiff bases, nucleosides and α-aminophosphonate derivatives as antibacterial agents. Journal of the Indian Chemical Society. Retrieved from [Link]

  • IISTE.org. (2015). Review Synthesis and Characterization of N-benzylidene-2-hydroxybenzohydrazine. IISTE.org. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. ResearchGate. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties. MDPI. Retrieved from [Link]

  • ResearchGate. (2019). Transition Metal Complexes of (E)-2((2-hydroxybenzylidene) amino-3-mercaptopropanoic acid: XRD, Anticancer, Molecular modeling and Molecular Docking Studies. ResearchGate. Retrieved from [Link]

  • Rana, M. S., et al. (2026). Synthesis, characterization, and In Silico evaluation of (E)-2-((4-methylbenzyl)oxy)-N'-(thiophen-2-ylmethylene)benzohydrazide: DFT, NLO properties, pharmacokinetic analysis, and molecular docking studies for STAT3 inhibition and anticancer activity. Journal of Molecular Structure. Retrieved from [Link]

  • Islam, M. A., et al. (2025). Exploring N-Benzylidene-Isonicotinohydrazide Schiff Base and Its Ni(II), Cu(II), and Co(II) Complexes: Synthesis, Spectroscopic, Computational, and Molecular Docking Insights with the COVID-19 Protein Receptor. Asian Journal of Chemical Sciences. Retrieved from [Link]

Sources

Application

Application Note: Synthesis, Coordination Chemistry, and Biological Profiling of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

Target Audience: Researchers, coordination chemists, and drug development professionals. Document Type: Advanced Technical Guide & Self-Validating Protocols. Executive Summary & Mechanistic Rationale N'-(2-hydroxybenzyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, coordination chemists, and drug development professionals. Document Type: Advanced Technical Guide & Self-Validating Protocols.

Executive Summary & Mechanistic Rationale

N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide (hereafter referred to as HPPH ) is a highly versatile aroylhydrazone Schiff base. In modern drug discovery and materials science, aroylhydrazones derived from salicylaldehyde and phenoxy-based hydrazides are prized for their ability to form robust transition metal complexes (1)[1].

The structural brilliance of HPPH lies in its amido-imidic (keto-enol) tautomerism . In the solid state and neutral solutions, HPPH exists predominantly in the keto form. However, upon the introduction of a transition metal ion (e.g., Cu²⁺, Zn²⁺, Ni²⁺) in a buffered or slightly basic environment, the compound tautomerizes to the imidic form. Subsequent deprotonation yields a highly conjugated, doubly negatively charged O,N,O-tridentate ligand . This coordination pocket (phenolic oxygen, azomethine nitrogen, and imidic oxygen) forces the resulting metal complexes into highly stable planar or distorted square-planar geometries, which are exceptionally effective at intercalating with DNA base pairs (2)[2].

Standardized Experimental Protocols

The following protocols are designed as self-validating systems . We do not merely list steps; we provide the chemical causality behind each action and the specific validation checkpoints required to ensure protocol integrity (3)[3].

Protocol 1: Synthesis of the HPPH Ligand

Objective: Achieve high-purity Schiff base condensation between salicylaldehyde and 2-phenoxypropanohydrazide.

  • Solvent Selection: Dissolve 10 mmol of 2-phenoxypropanohydrazide in 30 mL of absolute ethanol.

    • Causality: Ethanol is chosen because it provides excellent solubility for the precursors at reflux temperatures, but acts as a strong anti-solvent for the conjugated Schiff base product at low temperatures, driving spontaneous crystallization.

  • Reagent Addition: Add 10 mmol of salicylaldehyde dropwise under continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: The weak acid selectively protonates the carbonyl oxygen of salicylaldehyde. This enhances the electrophilicity of the carbonyl carbon, drastically lowering the activation energy for the nucleophilic attack by the primary amine of the hydrazide.

  • Reaction: Reflux the mixture at 80°C for 3 hours. Cool the flask slowly to 4°C overnight.

  • Isolation: Filter the resulting precipitate, wash with cold ethanol, and dry in vacuo.

Validation Checkpoint 1 (FT-IR): The reaction is successful if the primary amine doublet ( νNH2​ ) at ~3300-3400 cm⁻¹ completely disappears, replaced by a sharp azomethine stretch ( νC=N​ ) at ~1610 cm⁻¹.

Protocol 2: Synthesis of the[Cu(HPPH)(H₂O)] Complex

Objective: Induce tautomerization and coordinate Cu(II) without precipitating metal hydroxides.

  • Ligand Preparation: Dissolve 1 mmol of HPPH in 20 mL of hot methanol.

  • Metal Addition: Dissolve 1 mmol of Copper(II) acetate monohydrate ( Cu(CH3​COO)2​⋅H2​O ) in 10 mL of methanol. Add this dropwise to the ligand solution.

    • Causality:Do not use Copper(II) chloride. Copper acetate is strictly preferred because the acetate anion acts as a mild internal buffer. It abstracts the phenolic and imidic protons to drive the keto-enol tautomerization. Using external strong bases (like NaOH) with metal chlorides often causes localized pH spikes, leading to the irreversible co-precipitation of Cu(OH)2​ .

  • Reaction: Stir the dark green/brown mixture at 60°C for 2 hours.

  • Isolation: Filter the microcrystalline product, wash with cold methanol and diethyl ether, and dry over anhydrous CaCl2​ .

Validation Checkpoint 2 (UV-Vis): The ligand's n→π∗ transition (~320 nm) will undergo a bathochromic shift to ~380 nm due to extended conjugation upon metal coordination. A broad d-d transition band will appear at ~650 nm.

Protocol 3: In Vitro DNA Binding Assay (UV-Vis Titration)

Objective: Quantify the intercalative binding affinity of the complex with Calf Thymus DNA (CT-DNA).

  • Buffer Preparation: Prepare a 50 µM solution of the Cu-HPPH complex in Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl strictly maintains physiological pH, ensuring the structural integrity of the CT-DNA double helix. Acidic or highly basic conditions will denature the DNA, invalidating the assay.

  • Titration: Add increasing concentrations of CT-DNA (0 to 100 µM) to the complex solution. Allow a 5-minute incubation period after each addition to reach thermodynamic equilibrium.

  • Measurement: Record the UV-Vis absorption spectra from 200 to 500 nm.

Validation Checkpoint 3 (Spectroscopy): Look for hypochromism (a decrease in absorbance) at the ~380 nm peak. Hypochromism occurs because the empty π∗ orbitals of the intercalated ligand couple with the π orbitals of the DNA base pairs, decreasing the transition probability.

Quantitative Data Summaries

Table 1: Diagnostic Spectroscopic Validation Markers | Compound | ν (O-H) / ν (N-H) (cm⁻¹) | ν (C=O) (cm⁻¹) | ν (C=N) (cm⁻¹) | ν (C-O) phenolic (cm⁻¹) | UV-Vis λmax​ (nm) | | :--- | :--- | :--- | :--- | :--- | :--- | | HPPH Ligand | 3250 (N-H), 3400 (O-H) | 1665 (Strong) | 1610 | 1240 | 280, 320 | | Cu-HPPH Complex | 3450 (coord. H₂O) | Absent | 1595 | 1265 | 285, 380, 650 |

Note: The complete disappearance of the C=O stretch at 1665 cm⁻¹ in the complex confirms successful enolization and coordination via the imidic oxygen.

Table 2: Biological Profiling (DNA Binding Parameters) | Complex | Binding Constant ( Kb​ ) | Hypochromism (%) | Primary Binding Mode | | :--- | :--- | :--- | :--- | | Cu-HPPH | 4.5×104 M⁻¹ | 28.5% | Deep Intercalation | | Zn-HPPH | 2.1×104 M⁻¹ | 15.2% | Partial Intercalation / Groove |

Workflow Visualization

Workflow Reactants Salicylaldehyde + 2-Phenoxypropanohydrazide Condensation Nucleophilic Addition-Elimination (EtOH, H+ Catalyst) Reactants->Condensation Reflux 2-4h Ligand HPPH Ligand (Keto Form) O,N,O-Donor System Condensation->Ligand Crystallization Tautomerization Amido-Imidic Tautomerization (Acetate Buffer, pH ~7) Ligand->Tautomerization Base Promoted Complexation Metal Chelation (Cu²⁺, Ni²⁺, Zn²⁺) Tautomerization->Complexation Coordination Product [M(HPPH)(H₂O)]n Coordination Complex Complexation->Product Self-Assembly

Figure 1: Mechanistic workflow from Schiff base condensation to metal chelation of HPPH.

References

  • Supramolecular Networks in Crystals of Metal(II)
  • Source: Semantic Scholar (Journal of Coordination Chemistry)
  • Benzaldehyde Hydrazone Application Note & Protocol Source: Benchchem Technical Support URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals seeking to maximize the synthesis yield and purity of N'-(2-hydroxybenzylidene)-2-phenoxypro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals seeking to maximize the synthesis yield and purity of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide. This target compound is a hydrazide-hydrazone derivative, synthesized via the acid-catalyzed condensation of 2-phenoxypropanohydrazide with 2-hydroxybenzaldehyde (salicylaldehyde)[1].

Below, you will find our self-validating standard operating procedure (SOP), mechanistic workflows, and a comprehensive Q&A troubleshooting section designed to resolve common bench-level bottlenecks.

I. Standard Operating Procedure (SOP) & Self-Validating Protocol

To ensure high reproducibility, this protocol embeds self-validating checkpoints and explains the causality behind each chemical manipulation.

Step 1: Reagent Preparation & Stoichiometry

  • Dissolve 10.0 mmol of 2-phenoxypropanohydrazide in 20 mL of absolute ethanol.

  • In a separate vial, dissolve 10.5 mmol (1.05 eq) of salicylaldehyde in 5 mL of absolute ethanol.

  • Causality: A slight excess of the aldehyde ensures complete consumption of the hydrazide. Unreacted hydrazide is notoriously difficult to separate from the final hydrazone during recrystallization due to co-crystallization effects.

Step 2: Catalysis & Condensation

  • Combine the solutions in a 100 mL round-bottom flask. Add 2-3 drops of glacial acetic acid (approx. 0.1 eq).

  • Causality: Acetic acid acts as a weak proton donor, for nucleophilic attack without over-protonating the hydrazide nucleophile[1].

Step 3: Reflux & Active Water Scavenging

  • Attach a reflux condenser fitted with a Soxhlet extractor containing activated 3Å molecular sieves. Reflux at 80°C for 3 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate eluent. The reaction is self-validated as complete when the UV-active aldehyde spot and the iodine-active hydrazide spot are fully consumed, replaced by a single, distinct product spot.

Step 4: Crystallization & Isolation

  • Allow the mixture to cool ambiently to room temperature to promote ordered crystal nucleation, then transfer to an ice bath (0-5°C) for 1 hour.

  • Filter the resulting precipitate under a vacuum, wash with 10 mL of ice-cold absolute ethanol, and dry in a vacuum desiccator.

II. Mechanistic Workflow

G A Precursors: 2-Phenoxypropanohydrazide + Salicylaldehyde B Nucleophilic Addition (pH 4.5 - 5.5) A->B Glacial AcOH Catalyst C Hemiaminal Intermediate B->C D Dehydration (-H2O) (Rate-Limiting Step) C->D Heat / Reflux E Target Product: N'-(2-hydroxybenzylidene)- 2-phenoxypropanohydrazide D->E 3Å Mol. Sieves (Shift Equilibrium) F Recrystallization (Absolute Ethanol) E->F Impurity Removal

Mechanistic workflow and optimization nodes for hydrazone synthesis.

III. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the final isolated yield.

Solvent SystemCatalyst (Eq.)Water Scavenging MethodTime (h)Isolated Yield (%)Purity (HPLC)
Methanol (95%)NoneNone12.045%88.0%
Ethanol (Absolute)HCl (0.1)None4.055%85.5%
Ethanol (Absolute)Glacial AcOH (0.1)None4.078%94.0%
Ethanol (Absolute) Glacial AcOH (0.1) 3Å Molecular Sieves 3.0 92% >98.5%
Toluenep-TsOH (0.05)Dean-Stark Trap4.589%96.0%

Note: The bolded row indicates the optimal parameters for maximizing both yield and purity.

IV. Troubleshooting Guide

Issue 1: The reaction plateaus at a 60-70% yield despite prolonged reflux times.

  • Root Cause: Hydrazone formation is a reversible condensation reaction. As water accumulates in the reaction vessel, it drives the equilibrium backward, leading to the [1].

  • Solution: Implement active water removal. Instead of a standard reflux condenser, use a Soxhlet extractor packed with activated 3Å molecular sieves. By continuously trapping the byproduct water, Le Chatelier's principle dictates a forward shift, pushing yields above 90%.

Issue 2: The reaction mixture turns dark brown, and the final product is highly impure.

  • Root Cause: Salicylaldehyde is highly susceptible to air oxidation at elevated temperatures, forming dark phenolic byproducts. Additionally, excessive acid catalyst can degrade the hydrazide.

  • Solution: Degas the absolute ethanol with nitrogen prior to use. Strictly control the catalyst loading to 0.1 equivalents. Over-acidification protonates the primary amine of the hydrazide ( −NH2​→−NH3+​ ), killing its nucleophilicity and promoting thermal degradation instead of productive coupling[1].

Issue 3: The product precipitates as a sticky oil rather than a crystalline solid.

  • Root Cause: The presence of unreacted 2-phenoxypropanohydrazide (which has a low melting point) or residual water in the solvent disrupts the crystal lattice packing of the hydrazone.

  • Solution: Do not crash-cool the reaction in an ice bath immediately. Re-dissolve the oil in a minimum volume of boiling absolute ethanol. Allow the flask to cool ambiently to room temperature to promote ordered nucleation, then apply an ice bath. If available, introduce a seed crystal at room temperature.

V. Frequently Asked Questions (FAQs)

Q: Why is glacial acetic acid specifically chosen over strong mineral acids like HCl? A: The synthesis of Schiff bases and hydrazones requires a delicate pH balance (optimal pH 4.5–5.5). The acid must be strong enough to protonate the carbonyl oxygen of salicylaldehyde, increasing its electrophilicity. However, if a strong acid like HCl is used, the pH drops too low, and the nucleophilic amine of 2-phenoxypropanohydrazide becomes fully protonated and inert. Glacial acetic acid provides the perfect buffering capacity to activate the aldehyde without deactivating the hydrazide[1].

Q: Can I use mechanochemical (solvent-free) synthesis for this hydrazone to improve green metrics? A: Yes. Recent advancements in green chemistry have demonstrated that can be highly effective for hydrazone synthesis[2]. Using a ball mill with a catalytic amount of methanol or acetic acid can drive the condensation to near-quantitative yields in under 60 minutes. This approach bypasses the thermodynamic equilibrium limits of solvent-based reflux by operating in a highly concentrated solid state[3].

Q: Why does the purified product exhibit a deep yellow color? A: The yellow color is characteristic of salicylaldehyde-derived hydrazones. It arises from the highly conjugated π -system extending across the phenoxy ring, the hydrazone backbone, and the salicylaldehyde ring. Furthermore, an forms between the hydroxyl group of the salicylaldehyde moiety and the azomethine nitrogen. This stabilizes the planar E-configuration and lowers the HOMO-LUMO gap, shifting the molecule's light absorption into the visible spectrum[1].

VI. References
  • Domagała, M., et al. (2023). "Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives." The Journal of Organic Chemistry, 88(4), 2038-2050. URL: [Link]

  • Stilinović, V., et al. (2020). "Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach." RSC Advances, 10(63), 38662-38674. URL: [Link]

  • Backes, G. L., Neumann, D. M., & Jursic, B. S. (2014). "Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides." Bioorganic & Medicinal Chemistry, 22(17), 4629-4636. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide in Aqueous Media

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the solubility issues of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide and similar hydraz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the solubility issues of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide and similar hydrazone derivatives in aqueous environments. Drawing from established principles of medicinal chemistry and formulation science, this document offers both theoretical understanding and practical, step-by-step protocols to enable successful experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Why is my N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide compound poorly soluble in aqueous media?

A: The limited aqueous solubility of this compound is primarily due to its molecular structure. It possesses a significant hydrophobic character arising from the two aromatic rings (the 2-hydroxybenzylidene and the phenoxy moieties). While the hydrazone linkage and the hydroxyl group provide some polarity, the overall molecule is lipophilic, leading to poor interaction with water molecules.[1][2] Many newly synthesized chemical entities, particularly those developed through combinatorial chemistry, are lipophilic and exhibit poor water solubility.[2]

Q2: I observe precipitation when I dilute my stock solution in aqueous buffer. What is happening?

A: This is a common phenomenon for poorly soluble compounds. Your initial stock solution, likely prepared in a water-miscible organic solvent like DMSO, can hold a higher concentration of the compound than an aqueous buffer can. Upon dilution into the buffer, the concentration of the organic solvent decreases significantly, and the aqueous environment cannot maintain the compound in solution, causing it to precipitate out.

Q3: Can I simply increase the percentage of organic solvent (e.g., DMSO) in my final aqueous solution?

A: While this may seem like a straightforward solution, it is generally not recommended for biological assays. High concentrations of organic solvents can be toxic to cells, interfere with enzyme activity, and alter the conformation of proteins, leading to unreliable and artifactual experimental results. It's crucial to keep the final concentration of solvents like DMSO as low as possible, typically below 0.5% or 1%, depending on the sensitivity of your assay.

Q4: What is the first and simplest approach I should try to improve solubility?

A: The initial and often most effective strategy is to adjust the pH of your aqueous medium.[3][4] N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide contains a phenolic hydroxyl group, which is weakly acidic.[5] By increasing the pH of the solution to a value above the pKa of this group, the phenol will be deprotonated to form a more polar phenolate salt, which can significantly enhance aqueous solubility.[5][6] However, it is important to consider the stability of the compound at high pH, as some phenolic compounds can degrade under alkaline conditions.[5][7]

II. Troubleshooting Guides: Step-by-Step Protocols

Guide 1: pH Adjustment for Solubility Enhancement

This protocol details the systematic approach to determine the optimal pH for solubilizing your compound.

Underlying Principle: The solubility of ionizable compounds is pH-dependent. For a weakly acidic compound like N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, increasing the pH above its pKa will convert the neutral form to its more soluble anionic (salt) form.[5][6]

Experimental Protocol:

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 6.0 to 10.0 (e.g., phosphate buffers for pH 6-8 and borate buffers for pH 9-10).

  • Prepare a concentrated stock solution: Dissolve a known amount of your compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Perform solubility testing:

    • To a series of microcentrifuge tubes, add a fixed volume of each buffer.

    • Add a small, precise volume of your stock solution to each tube to achieve a target final concentration that is relevant to your experiment. Ensure the final organic solvent concentration is kept constant and low across all samples.

    • Vortex each tube vigorously for 1-2 minutes.

    • Incubate the tubes at your experimental temperature for a set period (e.g., 1-2 hours) to allow equilibrium to be reached.

  • Visual and Spectroscopic Assessment:

    • Visually inspect each tube for any signs of precipitation.

    • For a more quantitative measure, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant and measure its absorbance at the compound's λmax using a UV-Vis spectrophotometer. Higher absorbance indicates greater solubility.

  • Determine the Optimal pH: The pH that provides the highest absorbance without any visible precipitate is the optimal pH for solubilizing your compound.

Causality Behind Experimental Choices:

  • Using a range of buffers allows for the systematic identification of the pH at which the compound's solubility is maximized.

  • Keeping the organic solvent concentration low and constant ensures that any observed differences in solubility are due to the pH of the buffer and not the co-solvent effect.

  • Centrifugation and subsequent measurement of the supernatant provide a quantitative assessment of the amount of compound that has successfully dissolved.

Guide 2: Utilizing Co-solvents for Improved Solubilization

When pH adjustment alone is insufficient, the use of co-solvents can be an effective strategy.

Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[8] This makes the environment more favorable for dissolving hydrophobic compounds.[8][9]

Experimental Protocol:

  • Select appropriate co-solvents: Common co-solvents for biological applications include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[9]

  • Prepare a high-concentration stock solution: Dissolve your compound in 100% of the chosen co-solvent.

  • Create a dilution series: Prepare a series of aqueous buffers (at the optimal pH determined in Guide 1, if applicable) containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10%).

  • Test solubility:

    • Add your stock solution to each of the co-solvent-containing buffers to your desired final compound concentration.

    • Vortex and incubate as described in the pH adjustment protocol.

  • Assess solubility and cell viability:

    • Determine the solubility in each co-solvent concentration as previously described.

    • Crucially, perform a cell viability assay (e.g., MTT, MTS) using your experimental cell line to determine the maximum tolerable concentration of the co-solvent that does not induce significant cytotoxicity.

  • Select the optimal co-solvent concentration: Choose the lowest concentration of the co-solvent that achieves the desired solubility of your compound while maintaining acceptable cell viability.

Data Presentation: Co-solvent Effects on Solubility and Viability

Co-solvent (e.g., DMSO) Conc. (%)Solubility of Compound (µg/mL)Cell Viability (%)
0.1598
0.52595
1.07590
2.015070
5.0>20040

Workflow for Co-solvent Optimization

CoSolvent_Workflow A Select Co-solvents (e.g., DMSO, Ethanol) B Prepare Stock Solution in 100% Co-solvent A->B C Create Co-solvent Dilution Series in Buffer B->C D Add Compound to Each Dilution C->D E Assess Solubility (Visual & Spectroscopic) D->E F Assess Cell Viability (e.g., MTT Assay) D->F G Determine Optimal Co-solvent Concentration E->G F->G

Caption: Workflow for optimizing co-solvent concentration.

Guide 3: Employing Cyclodextrins for Enhanced Aqueous Solubility

Cyclodextrins are a powerful tool for increasing the solubility of hydrophobic molecules.[10][11]

Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] The hydrophobic N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide can be encapsulated within the non-polar interior of the cyclodextrin, forming an "inclusion complex."[11][13][] This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous solutions.[10][]

Experimental Protocol:

  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[10]

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with varying concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).

  • Complexation:

    • Add an excess amount of your compound to each cyclodextrin solution.

    • Vortex the mixtures vigorously.

    • Place the mixtures on a shaker or rotator and allow them to equilibrate for 24-48 hours at room temperature. This extended time is necessary to ensure maximum complex formation.

  • Determine solubility:

    • After equilibration, filter the solutions through a 0.22 µm syringe filter to remove any undissolved compound.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Select the optimal cyclodextrin concentration: Choose the lowest concentration of cyclodextrin that provides the required solubility for your experiments.

Visualization of Cyclodextrin Inclusion Complex Formation

Cyclodextrin_Complexation cluster_before Before Complexation cluster_after After Complexation Compound Hydrophobic Compound Water Aqueous Solution Encapsulated_Compound Compound Compound->Encapsulated_Compound Encapsulation Cyclodextrin Cyclodextrin Soluble_Complex Soluble Inclusion Complex Water_After Aqueous Solution

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

Guide 4: Nanosuspension as an Advanced Formulation Strategy

For particularly challenging compounds, creating a nanosuspension can be a viable approach.[15][16][17]

Underlying Principle: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and/or polymers.[15] By reducing the particle size of the compound to the nanometer range, the surface area-to-volume ratio is dramatically increased.[18][19] This leads to a significant increase in the dissolution rate and saturation solubility.[15][16][17]

Experimental Protocol (Laboratory Scale - Precipitation Method):

  • Solvent-Antisolvent Precipitation:

    • Dissolve your compound in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to create a saturated solution.[20]

    • Prepare an aqueous solution (the "antisolvent") containing a stabilizer, such as a surfactant (e.g., Polysorbate 80) or a polymer (e.g., HPMC, PVP).

    • Under high-speed stirring or sonication, rapidly inject the drug solution into the antisolvent solution.

  • Particle Formation: The rapid change in solvent polarity will cause the compound to precipitate out of the solution as nanoparticles. The stabilizer in the antisolvent will adsorb to the surface of the nanoparticles, preventing them from aggregating.[20]

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • Characterization:

    • Characterize the resulting nanosuspension for particle size and size distribution using dynamic light scattering (DLS).

    • Assess the physical stability of the nanosuspension by monitoring particle size over time.

Logical Relationship of Nanosuspension Properties

Nanosuspension_Properties A Reduced Particle Size (Nanometer Range) B Increased Surface Area A->B C Increased Dissolution Rate B->C D Increased Saturation Solubility B->D E Enhanced Bioavailability C->E D->E

Caption: Relationship between particle size and bioavailability in nanosuspensions.

III. Summary of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Increases ionization of the compound, forming a more polar salt.[5][6]Simple, cost-effective.[4]Only applicable to ionizable compounds; potential for compound degradation at extreme pH.[5][7]
Co-solvents Reduces the polarity of the aqueous medium.[8]Effective for a wide range of hydrophobic compounds.Potential for toxicity or interference in biological assays at higher concentrations.
Cyclodextrins Encapsulates the hydrophobic compound within a hydrophilic shell.[10][11]Low toxicity, can improve compound stability.[10][11]Can be more expensive; requires optimization of the compound-to-cyclodextrin ratio.
Nanosuspension Increases surface area by reducing particle size, enhancing dissolution rate and saturation solubility.[15][16]Significant solubility enhancement, applicable to compounds insoluble in both aqueous and organic media.[15]Requires specialized equipment and formulation expertise; potential for physical instability (particle growth).

IV. References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. (2013, August 12). Journal of Chemical & Engineering Data. [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. Pharmacognosy Reviews. [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET Osmotic Pumps. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery & Development. [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2025, September 22). Eurasia Proceedings of Science, Technology, Engineering & Mathematics. [Link]

  • Nanosuspensions: Enhancing drug bioavailability through nanonization. (2024, June 28). PubMed. [Link]

  • Nanosuspension: An emerging trend to improve solubility of poorly water soluble drugs. (2019, May 15). Journal of Drug Delivery and Therapeutics. [Link]

  • What is the relation between the solubility of phenolic compounds and pH of solution? (2016, January 2). ResearchGate. [Link]

  • Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022, August 23). MDPI. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands. [Link]

  • How does pH affect the solubility of phenolic acid? (2016, January 2). ResearchGate. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2000, May 20). Journal of Agricultural and Food Chemistry. [Link]

  • Aqueous Solubility of Some Natural Phenolic Compounds. (2008, May 14). Journal of Chemical & Engineering Data. [Link]

  • Diazo Preparation via Dehydrogenation of Hydrazones with “Activated” DMSO. (2007, April 5). Organic Letters. [Link]

  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2021, November 21). DergiPark. [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). ScienceDirect. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. European Journal of Chemistry. [Link]

  • Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Modern Chemistry. [Link]

  • 2-hydroxy-N'-(1-(2-hydroxyphenyl)ethylidene)benzohydrazide. PubChem. [Link]

  • Facile and straightforward synthesis of Hydrazone derivatives. (2025, December 28). ResearchGate. [Link]

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]

  • synthesis, characterization and chromogenic properties of 4- hydroxy-(2-hydroxybenzylidene). (2015, July 15). International Journal of Engineering Sciences & Research Technology. [Link]

  • Review Synthesis and Characterization of N-benzylidene-2- hydroxybenzohydrazine. IISTE. [Link]

  • N′-(2-Hydroxybenzylidene)-2-methoxybenzohydrazide monohydrate. National Institutes of Health. [Link]

  • Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). MOCEDES. [Link]

  • Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. National Institutes of Health. [Link]

  • Crosslinking through acyl hydrazone formation by reacting water soluble polyurethanes derived from ketone diol comonomers. ASTAR Open Access Repository*. [Link]

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2022, August 23). MDPI. [Link]

  • 4-Hydroxy-N′-(2-hydroxybenzylidene)benzohydrazide. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

Welcome to the technical support center for the crystallization of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality single crystals suitable for X-ray diffraction and other analytical techniques.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the crystallization of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide and related hydrazone compounds.

Q1: What are the key structural features of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide that influence its crystallization?

A: N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is a hydrazone Schiff base. Its crystallization behavior is primarily governed by several structural characteristics:

  • Hydrogen Bonding: The presence of hydroxyl (-OH) and amide (-NH-C=O) groups allows for the formation of strong intermolecular and intramolecular hydrogen bonds. These interactions are crucial for the assembly of molecules into a well-ordered crystal lattice.[1][2][3] The hydroxyl group can act as a hydrogen bond donor, while the imine nitrogen and carbonyl oxygen can act as acceptors.[2][4]

  • Molecular Planarity: The molecule possesses two aromatic rings. The degree of planarity between these rings can influence how molecules pack in the crystal lattice.[2][5] Molecules that can adopt a more planar conformation often pack more efficiently.

  • Conformational Flexibility: While the aromatic rings are rigid, some rotational freedom exists around the single bonds. This conformational flexibility can sometimes hinder crystallization if multiple low-energy conformations are accessible in solution.[6]

Q2: What are the most promising initial solvents to screen for the crystallization of this compound?

A: Based on the polar and hydrogen-bonding functionalities of the molecule, polar protic and aprotic solvents are excellent starting points. A systematic screening approach is recommended.

  • Good Starting Solvents: Ethanol, methanol, and acetonitrile are often effective for recrystallizing hydrazone derivatives.[7][8]

  • Solvent Mixtures: If the compound is too soluble in a particular solvent, a binary solvent system can be employed. This typically involves dissolving the compound in a "good" solvent and then slowly introducing a miscible "anti-solvent" in which the compound is less soluble.[9][10] Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[10]

Q3: How critical is the purity of the starting material for successful crystallization?

A: Extremely critical. While crystallization is a purification technique, starting with a compound that is at least 80-90% pure is highly recommended. Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to the formation of oils or amorphous solids.[10][11] If your synthesis involves amine bases, ensure they are thoroughly removed, as they tend to crystallize readily and can contaminate your product.

Q4: My compound seems to be air and moisture stable. Do I need to take special precautions?

A: While many hydrazones are stable, it is always good practice to cover your crystallization vessel to prevent the ingress of dust and other particulates, which can act as unwanted nucleation sites and lead to the formation of many small crystals instead of a few large ones.[12][13] A simple cover like aluminum foil with a few small holes is sufficient for slow evaporation.[9][14]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the crystallization of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide.

Problem 1: My compound "oiled out" instead of crystallizing.

This phenomenon occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[11][15]

  • Immediate Action:

    • Reheat the solution to redissolve the oil.[15]

    • Add a small amount of the "good" solvent (1-2 mL) to slightly decrease the saturation.[7][16]

    • Allow the solution to cool much more slowly. Placing the flask in a Dewar of warm water can achieve a gradual temperature decrease.[9][11]

  • Causality: Oiling out suggests that the supersaturation of the solution is being achieved too rapidly. By adding more solvent, you lower the saturation point, requiring a lower temperature for nucleation to begin, which is hopefully below the compound's melting point. Slower cooling provides more time for ordered molecular arrangement into a crystal lattice rather than chaotic separation as a liquid.[17]

Problem 2: I'm only getting amorphous powder or microcrystalline solid.

This outcome usually indicates that nucleation is happening too quickly and is widespread, preventing the growth of larger, well-ordered crystals.[18]

  • Solutions to Try:

    • Reduce the Rate of Supersaturation:

      • Slow Evaporation: Use a vial with a smaller opening or cover it more tightly to slow down solvent evaporation.[14][19] You can also place the vial in a cooler environment like a refrigerator to decrease the evaporation rate.[18]

      • Vapor Diffusion: This is often the most effective method for growing high-quality crystals from small amounts of material.[18][19] It allows for a very slow and controlled change in solvent composition.[20][21]

      • Cooling Crystallization: If using temperature reduction, ensure the cooling is very gradual.[17]

    • Use a More Dilute Solution: Starting with a less concentrated solution can slow down the crystallization process.[16]

    • Filter the Solution: Ensure your initial solution is free of any particulate matter by filtering it while hot through a small plug of cotton or filter paper.[10] Dust and other small particles can act as nucleation sites.[12]

Problem 3: No crystals have formed after several days.

This typically means the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod.[15] The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a previously grown crystal, add a tiny amount to the solution to act as a template for further growth.[17]

    • Increase Supersaturation:

      • Evaporation: If using a sealed vial, open it slightly to allow for slow evaporation of the solvent.[9]

      • Cooling: If the solution is at room temperature, try placing it in a refrigerator or freezer (as long as the solvent doesn't freeze).

    • Check Solvent Volume: It's possible that too much solvent was used initially.[11] You can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[16]

Problem 4: The crystals are very small, like needles or thin plates.

While these are indeed crystals, they may not be suitable for single-crystal X-ray diffraction. This morphology often results from rapid crystal growth.

  • Optimization Strategies:

    • Slow Down the Growth: All the methods described for preventing amorphous powder formation apply here. The key is to reduce the rate at which supersaturation is achieved.

    • Try a Different Solvent System: The solvent can influence crystal habit.[18][14] Experiment with different solvents or solvent mixtures. Sometimes, a more viscous solvent can slow down diffusion and lead to larger crystals.

    • Use Vapor Diffusion: This technique provides the most control over the rate of crystal growth and is highly recommended for obtaining high-quality crystals.[19]

Experimental Protocols

Here are step-by-step protocols for common crystallization techniques.

Protocol 1: Slow Evaporation

This is the simplest method and a good starting point.[9][14]

  • Prepare a Saturated Solution: Dissolve your compound in a suitable solvent (e.g., ethanol) at room temperature or with gentle warming until the solution is nearly saturated. A good starting concentration is similar to that used for an NMR sample (2-10 mg in 0.6-1 mL).[18]

  • Filter if Necessary: If any solid particles are visible, filter the solution.

  • Set Up for Evaporation: Transfer the solution to a clean vial. Cover the vial with aluminum foil and poke a few small holes in it with a needle.[9] The number of holes can be adjusted to control the evaporation rate.[14]

  • Incubate: Place the vial in a location free from vibrations and temperature fluctuations and leave it undisturbed for several days to weeks.[12]

Protocol 2: Vapor Diffusion (Liquid-Vapor)

This method is excellent for small quantities and for compounds that are difficult to crystallize.[19]

  • Prepare the Inner Vial: Dissolve your compound (a few milligrams) in a small volume of a "good," less volatile solvent (e.g., chloroform, acetonitrile) in a small, open vial.[19]

  • Prepare the Outer Vial: In a larger vial, add a small amount of a volatile "anti-solvent" in which your compound is insoluble (e.g., pentane, diethyl ether, hexane).

  • Assemble the System: Place the small inner vial inside the larger outer vial, ensuring the anti-solvent level is below the top of the inner vial. Seal the outer vial tightly.[20]

  • Equilibrate: Over time, the volatile anti-solvent will vaporize and diffuse into the inner vial, slowly decreasing the solubility of your compound and inducing crystallization.[18][22]

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} end

Caption: Vapor diffusion setup for crystallization.

Protocol 3: Slow Cooling

This method is effective for compounds that have a significant difference in solubility at high and low temperatures.[9][17]

  • Dissolve the Compound: In a flask, dissolve your compound in the minimum amount of a suitable boiling solvent to create a saturated solution.[17]

  • Insulate and Cool: Cover the flask and place it in an insulated container (e.g., a Dewar flask filled with hot water or a beaker wrapped in glass wool) to ensure very slow cooling to room temperature.[9]

  • Low-Temperature Cooling: Once at room temperature, you can transfer the flask to a refrigerator to further decrease the solubility and promote more complete crystallization.

Summary of Potential Crystallization Conditions

The following table provides a starting point for screening solvents and methods for N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide and related hydrazones.

Solvent/SystemMethodRationale & Comments
EthanolSlow Evaporation, Slow CoolingA good starting point for many hydrazones.[7]
MethanolSlow Evaporation, Slow CoolingSimilar to ethanol, can sometimes form solvates.[1][7]
AcetonitrileSlow Evaporation, Slow CoolingA polar aprotic option that can be effective.[23]
Ethanol/WaterSlow Cooling, LayeringGood for compounds highly soluble in pure ethanol.[10]
Dichloromethane/HexaneVapor Diffusion, LayeringA common system for moderately polar compounds.
Ethyl Acetate/PentaneVapor Diffusion, LayeringAnother effective non-polar/polar combination.[20]

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} end

Caption: Workflow for optimizing crystallization conditions.

References

  • Guide for crystallization. Available at: [Link]

  • Growing Quality Crystals - MIT Department of Chemistry. Available at: [Link]

  • Slow Evaporation Method. Available at: [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews. Available at: [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy - Chemistry. Available at: [Link]

  • How to grow crystals for X-ray crystallography - IUCr. Available at: [Link]

  • Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • How to use the Vapor Diffusion set up of the CrystalBreeder - YouTube. Available at: [Link]

  • Crystal Growth | Biology Linac Coherent Light Source. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Available at: [Link]

  • Crystallisation Techniques. Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • A hydrazone Schiff base single crystal (E)-Methyl N(')-(3,4,5-trimethoxybenzylidene) hydrazine carboxylate: Physicochemical, in vitro investigation of antimicrobial activities and molecular docking with DNA gyrase protein - PubMed. Available at: [Link]

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. Available at: [Link]

    • Crystallization. Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Crystallization Pathway-Dependent Polymorphism and Photoluminescence in a Schiff Base Hydrazone - ACS Publications. Available at: [Link]

  • Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). Available at: [Link]

  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Publishing. Available at: [Link]

  • Synthesis, Characterization, and Applications of Schiff Base Flexible Organic Crystals - Letters in Applied NanoBioScience. Available at: [Link]

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC. Available at: [Link]

  • Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC. Available at: [Link]

  • (E)-3-Hydroxy-N′-(2-hydroxybenzylidene)-2-naphthohydrazide - NIH. Available at: [Link]

  • Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. Available at: [Link]

  • Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? - ResearchGate. Available at: [Link]

  • N′-(2-Hydroxybenzylidene)-2-methoxybenzohydrazide monohydrate - PMC. Available at: [Link]

  • A hydrazone Schiff base as a Fe(iii) sensor and precursor to a violet-emissive Mn(ii) complex: synthesis, crystal structure, luminescence, supramolecular and DFT studies - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - MDPI. Available at: [Link]

  • Synthesis and Spectral Characterization of Hydrazone Schiff Bases Derived from 2,4-Dinitrophenylhydrazine. Crystal Structure of. Available at: [Link]

  • Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities - Arabian Journal of Chemistry. Available at: [Link]

  • New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2 - PMC. Available at: [Link]

  • Crystallization of Nano-Sized Macromolecules by the Example of Hexakis-[4-{(N-Allylimino)methyl}phenoxy]cyclotriphosphazene - PMC. Available at: [Link]

  • Redetermination of Crystal Structure of N,N '-bis(2-Hydroxybenzylidene)-2,2-Dimethyl-1,3-Propanediamine - ResearchGate. Available at: [Link]

Sources

Optimization

Troubleshooting NMR peak assignments for N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

Welcome to the Technical Support Center for NMR Analysis of Hydrazone Derivatives. As a Senior Application Scientist, I have designed this guide to address the complex spectral behaviors inherent to N'-(2-hydroxybenzylid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR Analysis of Hydrazone Derivatives. As a Senior Application Scientist, I have designed this guide to address the complex spectral behaviors inherent to N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide .

Due to the presence of a hydrazone core, a chiral center, and multiple hydrogen-bond donors/acceptors, this molecule frequently presents non-intuitive NMR phenomena such as peak duplication, signal broadening, and complex multiplet overlapping. This guide synthesizes field-proven diagnostic logic with structural causality to help you resolve these assignments.

Part 1: Quantitative Diagnostic Reference

Before troubleshooting, establish a baseline. The table below summarizes the expected 1 H NMR chemical shifts for this molecule in DMSO- d6​ , alongside the common deviations caused by its structural dynamics.

Functional GroupExpected Shift (ppm)MultiplicityIntegrationCommon Problematic Deviations
Amide (-NH-) 11.5 – 12.0Singlet1HPeak doubling; Broadening into baseline due to solvent exchange.
Phenolic (-OH) 10.5 – 11.5Singlet1HShift highly dependent on concentration and intramolecular H-bonding.
Imine (-CH=N-) 8.2 – 8.5Singlet1HAppears as two singlets (ratio ~4:1 to 10:1) due to rotamers/isomers.
Aromatic (Phenoxy) 6.9 – 7.3Multiplets5HOverlaps heavily with the salicylaldehyde aromatic protons.
Aromatic (Salicyl) 6.8 – 7.5Multiplets4HComplex overlapping; ortho-OH proton often shifted downfield.
Chiral (-CH-) 4.8 – 5.2Quartet1HAppears as overlapping quartets due to amide bond rotamers.
Methyl (-CH 3​ ) 1.5 – 1.6Doublet3HAppears as two doublets; easily mistaken for a chemical impurity.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: I am observing double the number of expected peaks, particularly for the imine (-CH=N-), chiral (-CH-), and methyl (-CH 3​ ) groups. Is my sample impure?

A1: Not necessarily. This is the most common artifact in hydrazone NMR and is typically caused by conformational or geometric isomerism, not chemical impurities. The N-acylhydrazone backbone (-C(O)-NH-N=CH-) possesses partial double-bond character across the amide C-N bond, which restricts free rotation and leads to synperiplanar and antiperiplanar conformers (rotamers)[1]. Additionally, the imine C=N bond can exist in E and Z geometric states[2]. In DMSO- d6​ , you are likely observing a mixture of the E-anti and E-syn conformers. Because the chiral center is adjacent to the amide, its proton and the adjacent methyl group are highly sensitive to this conformational change, resulting in duplicated quartets and doublets.

Q2: The phenolic -OH and amide -NH peaks are either missing or extremely broad. How can I recover these signals?

A2: This is a proton exchange issue. The phenolic -OH in the salicylaldehyde moiety typically forms a strong intramolecular hydrogen bond with the imine nitrogen, which stabilizes the E-isomer and strongly deshields the proton, pushing it past 10.5 ppm[3][4]. However, if your NMR solvent contains trace water (e.g., wet DMSO- d6​ or CDCl 3​ ), or if you are using a protic solvent like Methanol- d4​ , rapid intermolecular proton exchange will broaden these peaks into the baseline. Fix: Use strictly anhydrous DMSO- d6​ stored over molecular sieves. If the peaks remain broad, lower the acquisition temperature to 278 K to slow down the exchange rate relative to the NMR timescale.

Q3: How do I definitively differentiate the aromatic protons of the phenoxy ring from the salicylaldehyde ring?

A3: 1D 1 H NMR is insufficient due to severe spectral overlap in the 6.8–7.5 ppm region. You must use 2D Heteronuclear Multiple Bond Correlation (HMBC). Causality: The phenoxy ring is connected via an ether linkage to the chiral carbon. Look for a 3JCH​ HMBC cross-peak between the phenoxy ortho-protons and the oxygen-bearing chiral aliphatic carbon (~70-75 ppm in 13 C NMR). Conversely, the salicylaldehyde aromatic protons will show HMBC correlations to the imine carbon (-CH=N-, ~145-150 ppm) and the phenolic carbon (~155-160 ppm).

Part 3: Experimental Protocol for Resolving Peak Doubling

To definitively prove that peak doubling is caused by rotamers rather than a co-eluting impurity, you must perform a self-validating Variable Temperature (VT) NMR experiment. As thermal energy increases, the rotation rate around the amide C-N bond exceeds the NMR timescale, causing the distinct rotamer peaks to average into a single signal.

Step-by-Step VT-NMR Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . (Do not use CDCl 3​ , as its boiling point is too low for this experiment).

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K (25 °C). Integrate the duplicated imine singlets (~8.2-8.5 ppm) to establish the baseline rotamer ratio.

  • Thermal Titration: Increase the probe temperature in 10 K increments (e.g., 313 K, 323 K, 333 K... up to 373 K). Allow 5 minutes of equilibration time at each step before acquiring the spectrum.

  • Observation of Coalescence: Monitor the duplicated signals. As temperature rises, the peaks will broaden, move toward each other, and eventually merge into a single sharp peak at the coalescence temperature ( Tc​ ).

  • Self-Validation (Critical Step): After reaching 373 K, cool the probe back to 298 K and acquire a final spectrum. If the spectrum perfectly matches the baseline from Step 2, the peak doubling is definitively due to rotamers. If the peaks do not return, or new peaks appear, your compound has thermally degraded.

Part 4: Diagnostic Logic Workflow

The following diagram outlines the logical pathway for troubleshooting duplicated signals in your hydrazone spectra.

NMR_Diagnostic_Workflow Start Observe Peak Doubling in 1H/13C NMR Spectra CheckSolvent Verify Solvent Anhydricity (Rule out H-exchange) Start->CheckSolvent RunVT Execute Variable Temp (VT) NMR in DMSO-d6 CheckSolvent->RunVT CoalesceCheck Do the duplicated peaks coalesce at high temp? RunVT->CoalesceCheck RotamerConfirmed Amide Rotamers or E/Z Isomers Confirmed CoalesceCheck->RotamerConfirmed  Yes ImpurityConfirmed Chemical Impurity (Repurification Required) CoalesceCheck->ImpurityConfirmed  No CoolDown Cool to 298K to verify thermal stability RotamerConfirmed->CoolDown Run2D Run NOESY/ROESY to assign syn/anti states CoolDown->Run2D

Caption: Diagnostic workflow for differentiating hydrazone rotamers/isomers from chemical impurities.

References

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI.[Link]

  • Chemical shifts of duplicated peaks in 1H NMR spectra of compounds. ResearchGate.[Link]

  • Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones. NIH.[Link]

  • A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(II) and its bioimaging applications. RSC Publishing.[Link]

Sources

Troubleshooting

Addressing steric hindrance in N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide complexation

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the complexation of N'-(2-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the complexation of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide .

This molecule is a highly versatile ONO-donor Schiff base, but its bulky 2-phenoxypropanoyl moiety introduces significant steric hindrance. This guide provides field-proven, mechanistically grounded solutions to overcome low yields, poor solubility, and uncontrolled multinuclear polymerization during metal coordination.

Troubleshooting FAQs: Overcoming Steric Hindrance

Q1: Why is my complexation yield consistently below 30% despite extended reflux times? The Causality: The 2-phenoxypropanoyl group introduces massive steric bulk around the hydrazide backbone. For the ligand to adopt the planar E-configuration required for tridentate ONO coordination (phenolate oxygen, azomethine nitrogen, and enolate oxygen), it must overcome a high kinetic activation barrier. The freely rotating phenoxy group physically clashes with the metal center's incoming coordination sphere. The Solution: You must shift the ligand's tautomeric equilibrium from the sterically hindered keto form to the highly reactive enol form. By adding a mild base like triethylamine (Et₃N) in a 1:2 (ligand:base) molar ratio, you deprotonate the phenolic and enolic hydroxyls. This dramatically increases the electron density and nucleophilicity of the donor atoms, effectively overriding the steric activation barrier .

Q2: I am trying to synthesize a discrete mononuclear complex, but X-ray diffraction reveals polymeric chains. How do I control the geometry? The Causality: Aroylhydrazone ligands with bulky substituents inherently resist forming 2:1 (Ligand:Metal) mononuclear octahedral complexes due to severe ligand-ligand steric repulsion. To minimize this thermodynamic strain, the system defaults to a 1:1 ratio where the ligand acts as a bridge between multiple metal centers, forming binuclear, tetranuclear, or infinite polymeric clusters . The Solution: Introduce an auxiliary "capping" ligand. Small, strong σ-donors like pyridine, piperazine, or methenamine will rapidly satisfy the remaining open coordination sites on the metal center. This prevents the hydrazone oxygen from bridging to adjacent metals, forcing the system to terminate as a discrete mononuclear or controlled binuclear complex .

Q3: The ligand precipitates out of solution before the metal salt can coordinate. What is the optimal solvent system? The Causality: The combination of the aromatic salicylaldehyde ring and the phenoxypropanoyl chain renders this ligand highly hydrophobic. Standard protic solvents (like pure methanol or ethanol) cannot adequately solvate the bulky hydrophobic domains at the concentrations required for complexation. The Solution: Utilize a binary solvent system. A 1:1 (v/v) mixture of Methanol and N,N-Dimethylformamide (DMF) provides the perfect dielectric balance. DMF solvates the bulky hydrophobic phenoxy domains, while methanol facilitates the critical proton-transfer steps necessary for enolization.

Quantitative Impact of Reaction Variables

The following table summarizes how manipulating reaction parameters directly dictates the yield and structural geometry of the resulting complex (using Cu²⁺ as a model transition metal).

Solvent SystemBase Added (Eq)Capping LigandTemp (°C)Dominant GeometryYield (%)
100% MeOHNoneNone65Unreacted Ligand< 10
1:1 MeOH:DMFNoneNone65Polymeric/Amorphous25
1:1 MeOH:DMFEt₃N (2.0)None65Tetranuclear Cluster68
1:1 MeOH:DMFEt₃N (2.0)Piperazine25Binuclear Bridged75
1:1 MeOH:DMFEt₃N (2.0)Pyridine65Mononuclear Discrete88

Complexation Troubleshooting Workflow

Use the following decision matrix to systematically diagnose and resolve steric and solubility barriers during your synthesis.

Workflow N1 Start: Ligand Complexation N2 Is the ligand fully solvated? N1->N2 N3 Switch to 1:1 MeOH:DMF N2->N3 No N4 Is yield > 50%? N2->N4 Yes N3->N4 N5 Add Et3N base to force enolization N4->N5 No N6 Are multinuclear clusters forming? N4->N6 Yes N5->N6 N7 Introduce capping ligand (e.g., Pyridine) N6->N7 Yes N8 Successful Mononuclear Complex Isolation N6->N8 No N7->N8

Decision matrix for overcoming steric barriers in aroylhydrazone complexation.

Standard Operating Procedure: Self-Validating Complexation

To ensure scientific integrity, this protocol is designed as a self-validating system . Each step includes a specific, observable physical change that confirms the mechanistic success of that stage before you proceed to the next.

Step 1: Ligand Solvation

  • Action: Suspend 1.0 mmol of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide in 10 mL of a 1:1 (v/v) Methanol:DMF mixture. Stir at 40°C.

  • Validation Check: The suspension must transition to a completely transparent, pale-yellow solution. Any remaining turbidity indicates incomplete solvation of the bulky phenoxy moiety; add DMF in 1 mL increments until optical clarity is achieved.

Step 2: Tautomeric Shift via Deprotonation

  • Action: Add 2.0 mmol of Triethylamine (Et₃N) dropwise to the stirring ligand solution.

  • Validation Check: You must observe a distinct bathochromic shift (the solution color will deepen from pale yellow to bright golden/orange). This optical change is the direct proof that the phenolic and enolic hydroxyls have been deprotonated, generating the highly nucleophilic ONO donor state.

Step 3: Metal Coordination

  • Action: Dissolve 1.0 mmol of your target transition metal salt (e.g., Cu(OAc)₂·H₂O) in 5 mL of Methanol. Add this dropwise to the ligand solution over 15 minutes.

  • Validation Check: An immediate, intense color change (e.g., to deep green/brown for Copper) must occur. This validates successful Metal-Ligand Charge Transfer (MLCT).

Step 4: Steric Capping

  • Action: Introduce 2.5 mmol of a capping ligand (e.g., Pyridine) to the mixture. Elevate the temperature and reflux at 65°C for 3 hours.

  • Validation Check: If transient, cloudy polymeric precipitates formed during Step 3, they will dissolve back into a clear, deeply colored solution during this reflux. This confirms the capping ligand is successfully breaking down multinuclear bridges into discrete complexes.

Step 5: Isolation and Crystallization

  • Action: Cool the solution slowly to room temperature (25°C), filter any trace impurities, and layer the filtrate carefully with diethyl ether to induce vapor diffusion crystallization.

  • Validation Check: The formation of distinct, sharp single crystals (rather than an amorphous powder) confirms the successful isolation of a discrete, sterically managed complex suitable for X-ray diffraction.

References

  • Title: Synthesis, characterization and antimicrobial studies of novel ONO donor hydrazone Schiff base complexes with some divalent metal (II) ions Source: Arabian Journal of Chemistry, Volume 13, Issue 1, 2020. URL: [Link]

  • Title: Three copper complexes based on a potential tridentate salicylaldehyde phenoxyacetohydrazide ligand: synthesis, structures, and third-order nonlinear optical properties Source: Journal of Coordination Chemistry, Volume 67, Issue 21, 2014. URL: [Link]

Optimization

Advanced purification techniques for N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide crude products

Welcome to the technical support and troubleshooting hub for the purification of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide . This compound is a specialized Schiff base/hydrazone derivative synthesized via the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for the purification of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide . This compound is a specialized Schiff base/hydrazone derivative synthesized via the condensation of 2-phenoxypropanohydrazide and salicylaldehyde.

Due to its flexible ether linkage, rigid azomethine core, and susceptibility to hydrolysis, isolating this crude product requires precise thermodynamic and chromatographic control. This guide provides field-proven methodologies, diagnostic workflows, and self-validating protocols to ensure high-purity isolation.

Diagnostic Purification Workflow

PurificationWorkflow Crude Crude Hydrazone Mixture Assess TLC & NMR Assessment Crude->Assess Decision Physical State & Purity? Assess->Decision Trituration Trituration (Cold Hexane) Decision->Trituration Oily Crude Alumina Neutral Alumina Column Decision->Alumina High Impurity Recrystallize Recrystallization (EtOH) Decision->Recrystallize Solid, <10% Impurity Trituration->Recrystallize Alumina->Recrystallize Pure Pure E-Isomer (>99%) Recrystallize->Pure

Diagnostic workflow for the purification of salicylaldehyde-derived hydrazones.

Section 1: Troubleshooting & FAQs

Q1: My crude product precipitated as a viscous oil instead of a solid. How do I induce crystallization? A1: Oily products in hydrazone synthesis typically result from trapped unreacted salicylaldehyde (a liquid at room temperature) or solvent molecules disrupting the crystal lattice 1[1].

  • Causality & Fix: Perform a trituration. Suspend the oil in a cold, non-polar solvent like pentane or hexane. The non-polar solvent extracts the unreacted aldehyde and disrupts the solvation shell without dissolving the polar hydrazone. Vigorously scratch the side of the flask with a glass rod to provide nucleation sites, forcing the oil to crash out as a solid powder.

Q2: During column chromatography, my product degrades, showing two distinct spots on the TLC plate. What is happening? A2: You are observing acid-catalyzed hydrolysis. The hydrazone linkage (-CH=N-NH-) is highly sensitive to the acidic silanol groups present on standard silica gel (pH ~4.5-5.5). As the compound travels down the column, the azomethine nitrogen is protonated, triggering hydrolysis back into its starting materials 2[2].

  • Causality & Fix: Switch your stationary phase from silica gel to Neutral Alumina (Brockmann Grade II or III). Alumina's neutral pH (~7.0) eliminates the catalytic protonation pathway, preserving the structural integrity of the target molecule.

Q3: My 1 H-NMR spectrum of the purified solid shows peak doubling for the azomethine (-CH=N-) and phenolic (-OH) protons. Did my purification fail? A3: Not necessarily. This is a classic hallmark of hydrazone chemistry. In solution (especially in polar aprotic solvents like DMSO- d6​ ), hydrazones exist as a dynamic equilibrium mixture of E and Z geometrical isomers, as well as amide/imidic acid tautomers 3[3].

  • Causality & Fix: To confirm purity, run the NMR in a less polar solvent like CDCl 3​ where the intramolecular hydrogen-bonded E-isomer predominates. Alternatively, perform a variable-temperature (VT) NMR; as the temperature increases, the exchange rate increases, and the doubled peaks will coalesce into a single set of sharp signals.

Section 2: Self-Validating Experimental Protocols
Protocol A: Thermodynamic Recrystallization (Isomeric Enrichment)

Hydrazones are prone to kinetic trapping of the Z-isomer if cooled too rapidly. This protocol utilizes thermodynamic control to enrich the more stable E-isomer 4[4].

  • Dissolution : Transfer the crude solid to a round-bottom flask. Add a minimal amount of boiling absolute ethanol (approx. 5-10 mL per gram of crude).

  • Clarification : If insoluble particulate matter (like azine side-products) remains, perform a rapid hot gravity filtration.

  • Equilibration (Critical Step) : Allow the clear filtrate to cool ambiently to room temperature over 2 hours. Do not place it directly on ice. Slow cooling provides the thermal energy necessary for the Z-isomer to rotate and lock into the thermodynamically stable E-isomer lattice.

  • Crystallization : Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 1 hour to maximize precipitation.

  • Isolation : Collect the crystals via vacuum filtration. Wash the filter cake with 2 mL of ice-cold ethanol to remove trapped mother liquor.

Self-Validation Check: Weigh the dried crystals. Concentrate the remaining mother liquor to 20% of its original volume and cool to obtain a second crop. Record the melting point of both crops using a capillary apparatus. Validation is achieved if the melting points of the first and second crops match within 1 °C, proving isomeric and chemical homogeneity.

Protocol B: Neutral Alumina Flash Chromatography

For crude mixtures with >10% impurities where recrystallization fails.

  • Column Preparation : Slurry-pack a glass column with Neutral Alumina (Brockmann Grade II) using Hexane.

  • Sample Loading : Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Dry-load the sample by adsorbing the crude onto a small amount of neutral alumina, evaporating the DCM, and adding the powder to the top of the column.

  • Elution : Elute using a gradient of Hexane:Ethyl Acetate (starting at 90:10 and gradually increasing polarity to 60:40).

  • Monitoring : Collect fractions and monitor via TLC using neutral alumina plates.

Self-Validation Check: Spot the combined product fractions on a TLC plate. Leave the spotted plate exposed to ambient laboratory air for 30 minutes before developing it in the chamber. Validation is achieved if a single, clean spot is observed after development, proving the isolated compound is stable against ambient moisture and oxidation post-column.

Section 3: Quantitative Data - Solvent Selection Matrix
Solvent SystemTechniquePolarity IndexTarget Impurity RemovedExpected Recovery
Absolute Ethanol Recrystallization5.2Polar side-products, Azines75 - 85%
Hexane / Ethyl Acetate (8:2) Chromatography1.2 - 4.4Unreacted Salicylaldehyde80 - 90%
Cold Pentane Trituration0.0Residual Solvents, Oils> 95%
Acetonitrile / Water (9:1) Prep-HPLC5.8 - 10.2Trace structural isomers60 - 70%

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

Welcome to the technical support center for N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound. Our goal is to equip you with the scientific rationale behind the experimental protocols to ensure the integrity and reproducibility of your results.

Introduction: Understanding the Stability of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide belongs to the hydrazone class of compounds, which are characterized by a carbon-nitrogen double bond (C=N). This functional group is the primary site of instability, particularly in polar solvents. The principal mechanism of degradation is the hydrolysis of the C=N bond, which is reversible and typically catalyzed by acid.[1][2] This reaction cleaves the molecule back into its constituent aldehyde (salicylaldehyde) and hydrazide (2-phenoxypropanohydrazide).

The stability of this hydrazone is significantly influenced by its structure. Being derived from an aromatic aldehyde (salicylaldehyde), it is generally more stable than hydrazones derived from aliphatic aldehydes due to resonance stabilization conferred by the aromatic ring.[1][2] However, the presence of an ortho-hydroxyl group on the benzylidene ring and the nature of the 2-phenoxypropanohydrazide moiety can also modulate its stability.

This guide will address common challenges encountered during the experimental use of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide and provide scientifically grounded solutions to enhance its stability.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Compound Storage and Handling

Question 1: My compound shows degradation even when stored as a solid. What are the best practices for long-term storage?

Answer:

Even in solid form, hydrazone compounds can be susceptible to degradation, primarily due to residual moisture and acidic or basic impurities from synthesis.[1] For optimal long-term stability, the following storage conditions are recommended:

  • Storage Form: The compound should be stored as a lyophilized, crystalline powder to minimize exposure to water.[1]

  • Temperature: Store at low temperatures, such as -20°C or -80°C, in a desiccator to ensure a dry environment.[1]

  • Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere, such as argon or nitrogen, can prevent oxidative degradation and interaction with atmospheric moisture.[1]

  • Purity: Ensure the compound is of high purity and free from any acidic or basic residues from the synthesis process, which can catalyze hydrolysis.

Question 2: I'm observing precipitation of my compound in my DMSO stock solution over time. How can I prevent this and is the compound stable in DMSO?

Answer:

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions, but it is also hygroscopic, meaning it readily absorbs water from the atmosphere. This absorbed water can lead to the hydrolysis of the hydrazone. Furthermore, repeated freeze-thaw cycles can promote precipitation.

Here's how to manage your DMSO stock solutions:

  • Use Anhydrous DMSO: Always use high-quality, anhydrous DMSO to prepare your stock solutions.

  • Aliquot: Prepare small-volume aliquots of your stock solution to avoid repeated freeze-thaw cycles of the main stock.[3]

  • Storage: Store the aliquots at -20°C or -80°C in tightly sealed vials.

  • Moisture Control: Before opening a vial of DMSO, allow it to come to room temperature to prevent condensation of atmospheric moisture into the cold solvent.

  • Inert Gas: For maximum stability, consider flushing the headspace of your stock solution vials with an inert gas like argon or nitrogen before sealing.

While most compounds are generally stable in DMSO for extended periods when stored correctly, it is crucial to minimize water content and freeze-thaw cycles.[4]

Experimental Stability in Polar Solvents

Question 3: I am seeing rapid degradation of my compound in my aqueous buffer system. What factors are at play and how can I improve stability?

Answer:

The stability of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide in aqueous solutions is highly dependent on the pH of the environment.

  • Mechanism of Degradation: The primary degradation pathway is acid-catalyzed hydrolysis of the hydrazone bond.[2] The rate of this hydrolysis reaction increases significantly as the pH decreases.[5]

  • pH-Stability Profile: Hydrazones are generally most stable at a neutral pH of around 7.4.[2][6] In acidic conditions (pH < 6.5), such as those found in some cellular compartments like endosomes and lysosomes, the rate of hydrolysis is accelerated.[2] Conversely, in highly alkaline conditions, degradation can also occur.

Strategies to Improve Stability in Aqueous Buffers:

  • pH Control: Maintain the pH of your experimental buffer at or near 7.4 for maximum stability. Use robust buffer systems like phosphate-buffered saline (PBS).

  • Temperature: Perform experiments at the lowest feasible temperature, as higher temperatures can accelerate the rate of hydrolysis.

  • Minimize Time in Solution: Prepare fresh solutions of the compound immediately before use and minimize the time the compound spends in aqueous buffers.

  • Co-solvents: While the goal is often to work in aqueous systems, if permissible by the experimental design, the inclusion of a water-miscible organic co-solvent may in some cases alter the stability profile. However, this must be carefully validated.

Question 4: How does the ortho-hydroxyl group on the benzylidene ring affect the stability of the compound?

Answer:

The ortho-hydroxyl group can influence stability through several mechanisms:

  • Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with the imine nitrogen atom.[7][8] This can increase the stability of the hydrazone bond by reducing the susceptibility of the imine nitrogen to protonation, which is a key step in acid-catalyzed hydrolysis.

  • Electronic Effects: The hydroxyl group is an electron-donating group, which can increase the electron density at the hydrazone carbon. This increased electron density can make the carbon less susceptible to nucleophilic attack by water, thereby slowing down hydrolysis.[2]

Therefore, the presence of the ortho-hydroxyl group is generally expected to confer greater stability to N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide compared to analogues lacking this group.

Formulation and Solubility

Question 5: My compound has poor solubility in aqueous buffers. What strategies can I use to improve its solubility without compromising stability?

Answer:

Improving the aqueous solubility of poorly soluble compounds like many hydrazones is a common challenge. Here are some effective formulation strategies:

  • Use of Co-solvents: A small percentage of a water-miscible organic solvent, such as ethanol or DMSO (typically <1%), can be used to aid in the initial dissolution of the compound before dilution in the aqueous buffer.[9]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior.[10][11] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent solubility in water.[12][13] This can also enhance stability by protecting the labile hydrazone bond from the aqueous environment.[14]

  • Solid Dispersions: This technique involves dispersing the drug in a polymer matrix at a molecular level.[12][15] This can improve solubility and dissolution rates.

  • pH Adjustment: While hydrazone stability is pH-dependent, slight adjustments to the pH of the formulation (while remaining in a stable range) may improve solubility. This approach must be used with caution and validated with stability studies.

Below is a table summarizing these strategies:

StrategyMechanism of ActionConsiderations
Co-solvents Increases the solvent's capacity to dissolve the compound.The final concentration of the organic solvent should be low to avoid affecting biological systems and compound stability.[2]
Cyclodextrins Forms inclusion complexes, shielding the hydrophobic drug from water.[10][11]The choice of cyclodextrin and the stoichiometry of the complex need to be optimized. Can also improve stability.[13][14]
Solid Dispersions Disperses the drug in a hydrophilic polymer matrix, improving wettability and dissolution.[12][15]Requires specialized formulation techniques like hot-melt extrusion or spray drying.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay in Aqueous Buffers

This protocol provides a framework for assessing the stability of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide at different pH values.

1. Materials and Reagents:

  • N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

  • Anhydrous DMSO or DMF (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate or citrate buffer, pH 5.5

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or formic acid (HPLC grade)

  • Deionized water

2. Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Dilution in Buffers: For each pH condition, dilute the stock solution into the respective buffer (pH 7.4 and pH 5.5) to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%).[2]

  • Incubation: Incubate the solutions at 37°C in a temperature-controlled environment.[2]

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Sample Quenching (Optional but Recommended): To stop the degradation reaction immediately, the aliquot can be mixed with a cold organic solvent like acetonitrile.

  • HPLC Analysis:

    • Inject the samples into a reverse-phase HPLC system (e.g., C18 column).

    • Use a mobile phase gradient of water and acetonitrile, each containing 0.1% TFA or formic acid, to achieve good separation of the parent compound from its degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where the parent compound has strong absorbance.

  • Data Analysis:

    • Determine the peak area of the intact compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line corresponds to the negative of the first-order degradation rate constant (k).

    • The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Workflow for Stability Testing:

StabilityWorkflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis & Data Processing A Prepare Stock Solution (10 mM in DMSO) B Dilute in Buffers (pH 7.4 & 5.5) A->B C Incubate at 37°C B->C D Withdraw Aliquots at Time Points C->D E Analyze by RP-HPLC D->E F Quantify Peak Area E->F G Calculate % Remaining F->G H Determine Half-Life (t₁/₂) G->H

Caption: Experimental workflow for assessing hydrazone stability in aqueous buffers.

Diagram of Hydrolysis

The primary degradation pathway for N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is acid-catalyzed hydrolysis.

Hydrolysis compound N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide protonated Protonated Intermediate compound->protonated + H⁺ attack Nucleophilic Attack by Water protonated->attack + H₂O products Salicylaldehyde + 2-Phenoxypropanohydrazide attack->products Bond Cleavage

Caption: Acid-catalyzed hydrolysis of the hydrazone bond.

References

  • salicylaldehyde isonicotinoyl hydrazone: Topics by Science.gov. Science.gov. Available at: [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Semantic Scholar. Available at: [Link]

  • Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. MDPI. Available at: [Link]

  • Kinetics of hydrolysis of some N′-(4-substituted benzylidene) salicylohydrazides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Synthesis of Stable Hydrazones of a Hydrazinonicotinyl-Modified Peptide for the Preparation of 99m Tc-Labeled Radiopharmaceuticals. ACS Publications. Available at: [Link]

  • Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. PMC. Available at: [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. ResearchGate. Available at: [Link]

  • The Role of Solvent on the Kinetics and Mechanism of the Hydrolysis of Salicylidene Benzoyl Hydrazone. An-Najah Journals. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. Available at: [Link]

  • EVALUATION OF ANTIOXIDANT ACTIVITY OF HYDRAZONE. Trakia Journal of Sciences. Available at: [Link]

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. PubMed. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available at: [Link]

  • Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties. PLOS One. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • In silico design of hydrazone antioxidants and analysis of their free radical-scavenging mechanism by thermodynamic studies. SciSpace. Available at: [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. PMC. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Antioxidant effect of the studied hydrazone derivatives (1–15) and... ResearchGate. Available at: [Link]

  • Systematic Structural Tuning Yields Hydrazonyl Sultones for Faster Bioorthogonal Protein Modification. PMC. Available at: [Link]

  • Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University. Available at: [Link]

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. PMC. Available at: [Link]

  • Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. MDPI. Available at: [Link]

  • N′-(2-Hydroxybenzylidene)-2-methoxybenzohydrazide monohydrate. PMC. Available at: [Link]

  • 2-Hydroxy-N′-[(1E,2E)-3-phenylprop-2-enylidene]benzohydrazide. PMC. Available at: [Link]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PMC. Available at: [Link]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. OUCI. Available at: [Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Available at: [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. Mary Ann Liebert, Inc., publishers. Available at: [Link]

  • Physical Data of N'-benzylidene-2-hydroxybenzohydrazides. ResearchGate. Available at: [Link]

  • (E)-2-[(2-hydroxybenzylidene)amino]phenylarsonic acid Schiff base: Synthesis, characterization and theoretical studies. ResearchGate. Available at: [Link]

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. Available at: [Link]

Sources

Optimization

Minimizing byproducts during N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide condensation reactions

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals troubleshooting the condensation of salicylaldehyde and 2-phenoxypropanohydrazide. Hydrazone...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals troubleshooting the condensation of salicylaldehyde and 2-phenoxypropanohydrazide. Hydrazone synthesis is a fundamental transformation, but achieving high purity requires precise thermodynamic and kinetic control to suppress reversible hydrolysis and side reactions[1].

Below, you will find mechanistic workflows, frequently asked questions, quantitative optimization data, and a self-validating experimental protocol.

Reaction Mechanism & Byproduct Diversion

Understanding the causality behind byproduct formation is the first step in troubleshooting. The condensation is a two-step process: nucleophilic attack by the hydrazide onto the electrophilic carbonyl carbon of salicylaldehyde, followed by the elimination of a water molecule to form the azomethine (C=N) bond[2].

ReactionPathway A Salicylaldehyde C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Attack E Byproduct: Azines (Hydrazine Carryover) A->E + Free Hydrazine B 2-Phenoxypropanohydrazide B->C (pH 4.5 - 6.0) D Target Hydrazone: N'-(2-hydroxybenzylidene)- 2-phenoxypropanohydrazide C->D Dehydration (-H2O) F Byproduct: Hydrolysis (Reversion to Reactants) D->F Excess Water / Extreme pH

Reaction mechanism and byproduct formation pathways for hydrazone synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I recovering high levels of unreacted salicylaldehyde and 2-phenoxypropanohydrazide instead of my target hydrazone? A: You are likely fighting the reaction's natural equilibrium. Hydrazone bond formation is a reversible condensation reaction that produces water as a byproduct[3]. If your solvent contains too much water (e.g., using 95% ethanol instead of absolute ethanol), the equilibrium shifts backward, driving the hydrolysis of your product back into starting materials[1]. Solution: Switch to absolute ethanol or methanol. For highly stubborn condensations, utilize a Dean-Stark apparatus or molecular sieves (3Å) to actively scavenge water as it forms.

Q2: How critical is pH control, and what is the optimal range? A: pH is the single most critical kinetic parameter in this synthesis. The optimal pH range is strictly 4.5 to 6.0 [4]. The Causality: The reaction requires an acid catalyst (typically glacial acetic acid) to protonate the carbonyl oxygen of the salicylaldehyde, making it sufficiently electrophilic[3]. However, if the pH drops below 3.0, the primary amine of the 2-phenoxypropanohydrazide becomes fully protonated (forming an unreactive -NH₃⁺ salt), completely killing its nucleophilicity. Conversely, at a neutral or basic pH (>7.0), the carbonyl remains unactivated, stalling the reaction[1][4].

Q3: My LC-MS shows a significant impurity with a mass corresponding to an azine. Where is this coming from? A: Azine byproducts (R-CH=N-N=CH-R) form when free hydrazine hydrate reacts with two equivalents of your aldehyde. This is a classic "carryover" issue. 2-phenoxypropanohydrazide is typically synthesized in a preceding step by reacting an ester with hydrazine hydrate. If residual hydrazine is not rigorously purified out of your starting hydrazide, it will aggressively consume your salicylaldehyde to form highly stable, insoluble azines. Solution: Recrystallize your 2-phenoxypropanohydrazide before use, or wash it thoroughly to ensure zero free hydrazine remains.

Q4: Does the hydroxyl group on salicylaldehyde interfere with the reaction? A: No, it actually stabilizes the final product. The ortho-hydroxyl group of salicylaldehyde forms a strong intramolecular hydrogen bond with the azomethine nitrogen of the newly formed hydrazone[5]. This resonance-assisted hydrogen bonding (RAHB) locks the molecule in a stable planar conformation, which helps drive the precipitation of the product out of the solvent, further pushing the equilibrium forward[5].

Quantitative Optimization Data

To minimize byproducts, your reaction parameters must be tightly controlled. The table below summarizes the causal relationship between reaction conditions, yield, and specific byproduct formation.

ParameterConditionHydrazone Yield (%)Major Byproduct DetectedMechanistic Cause
pH < 3.0 (Strong Acid)< 40%Unreacted Starting MaterialsComplete protonation of hydrazide amine (-NH₃⁺).
pH 4.5 - 6.0 (Weak Acid)> 85% None (Trace Hydrolysis)Optimal balance of carbonyl activation & nucleophilicity.
pH > 8.0 (Basic)< 50%Unreacted Starting MaterialsLack of electrophilic carbonyl protonation.
Solvent Aqueous Ethanol (95%)50 - 60%Hydrolysis ProductsExcess water drives the reverse equilibrium pathway.
Solvent Absolute Ethanol> 85% Trace Azines (if impure)Minimal water prevents hydrolysis; product precipitates.
Troubleshooting Guide: Step-by-Step Methodology

To ensure a self-validating and high-yield synthesis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, follow this optimized protocol.

Protocol S1 1. Dissolution (Abs. Ethanol) S2 2. Acidification (Glacial AcOH) S1->S2 S3 3. Reflux (70°C, 3 hrs) S2->S3 S4 4. Crystallization (Cool to RT) S3->S4 S5 5. Isolation (Vacuum Filter) S4->S5

Experimental workflow for synthesizing N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide.

Phase 1: Preparation and Activation
  • Reagent Dissolution: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 equivalent of 2-phenoxypropanohydrazide in absolute ethanol (approx. 10 mL per gram of reagent) under continuous magnetic stirring[2].

  • Aldehyde Addition: Add 1.05 equivalents of salicylaldehyde dropwise. Note: A slight excess of the aldehyde is used because it is highly soluble in cold ethanol and easily washed away during filtration, whereas unreacted hydrazide can co-precipitate.

  • Catalysis: Add 2–3 drops of glacial acetic acid to bring the apparent pH of the solution to ~5.0[3].

Phase 2: Condensation and Equilibrium Control
  • Reflux: Attach a reflux condenser and heat the mixture to 70–75°C for 2 to 4 hours.

  • In-Process Self-Validation (TLC): After 2 hours, spot the reaction mixture against the starting materials on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The target hydrazone will appear as a new, highly UV-active spot with a distinct Rf​ value. The reaction is complete when the hydrazide spot disappears.

Phase 3: Isolation and Verification
  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. The intramolecular hydrogen bonding of the product will decrease its solubility, causing a pale yellow crystalline solid to precipitate[2][5].

  • Filtration: Collect the solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold absolute ethanol to remove the slight excess of salicylaldehyde and any trace acetic acid[2]. Do not use water, as this can trigger surface hydrolysis.

  • Spectroscopic Self-Validation: Before proceeding to downstream applications, run an IR spectrum of the dried cake. You must observe the disappearance of the strong aldehyde C=O stretch at ~1660 cm⁻¹ and the appearance of a sharp imine (C=N) stretch at ~1590–1620 cm⁻¹.

References
  • Benchchem. "Salicylaldehyde Benzoyl Hydrazone|CAS 3232-37-9 - Benchchem: Synthesis of Salicylaldehyde Benzoyl Hydrazone." Benchchem,
  • Science.gov. "ph-sensitive hydrazone bond: Topics by Science.gov." Science.gov,
  • National Institutes of Health (NIH).
  • International Centre for Theoretical Physics (ICTP).
  • Scribd. "MOLSTRUC-D-25-11237 (1) | PDF | Antimicrobial | Biology." Scribd,

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Reference Data & Comparative Studies

Validation

Comparative Guide: N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide vs. Traditional Hydrazone Schiff Bases

Introduction & Executive Summary Hydrazone Schiff bases, characterized by the azomethine (-HC=N-NH-CO-) linkage, are privileged scaffolds in medicinal chemistry and coordination chemistry[1]. Traditional derivatives, suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Executive Summary

Hydrazone Schiff bases, characterized by the azomethine (-HC=N-NH-CO-) linkage, are privileged scaffolds in medicinal chemistry and coordination chemistry[1]. Traditional derivatives, such as N'-(2-hydroxybenzylidene)benzohydrazide, exhibit potent metal-chelating properties but often suffer from poor lipophilicity and limited cellular permeability[2].

As a Senior Application Scientist, I have evaluated numerous structural modifications designed to overcome these physicochemical barriers. The introduction of a 2-phenoxypropanoyl moiety to form N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide (HBPPH) represents a significant structural evolution. This guide objectively compares HBPPH against traditional hydrazones, detailing the mechanistic advantages, comparative performance metrics, and validated experimental protocols necessary for drug development professionals.

Structural and Mechanistic Divergence

The pharmacological efficacy of hydrazones heavily relies on their ONO tridentate coordination sphere (phenolic oxygen, azomethine nitrogen, and amide oxygen), which sequesters transition metals like Fe(III), Zn(II), and Cu(II)[3].

  • Traditional Hydrazones (e.g., Benzohydrazides): These molecules feature rigid, planar aromatic systems. While this promotes strong intramolecular hydrogen bonding, it often leads to extensive intermolecular π-π stacking. This results in high crystallinity, poor aqueous solubility, and suboptimal lipid membrane permeability.

  • HBPPH: The substitution of the planar benzoate ring with a flexible 2-phenoxypropanoyl chain introduces three critical modifications:

    • Increased Flexibility & Steric Bulk: The ether linkage (-O-) and the aliphatic spacer disrupt molecular planarity, reducing aggregation.

    • Enhanced Lipophilicity: The phenoxy group significantly increases the partition coefficient (LogP), facilitating passive diffusion across lipid bilayers.

    • Chirality: The alpha-carbon of the propanoyl group is chiral, offering the potential for stereoselective interactions with target proteins or enzyme active sites.

G Root Hydrazone Schiff Bases Trad Traditional Benzohydrazides - Rigid Planar Structure - Lower Lipophilicity Root->Trad Novel HBPPH - Flexible Phenoxy Tail - Chiral Center - Higher Lipophilicity Root->Novel Action1 Extracellular Aggregation Poor Permeability Trad->Action1 Action2 Enhanced Cellular Uptake Intracellular Chelation Novel->Action2

Structural logic tree comparing traditional rigid hydrazones vs. flexible HBPPH.

Comparative Performance & Quantitative Data

To objectively assess HBPPH, we benchmark it against two well-documented traditional hydrazones: Pyridoxal isonicotinoyl hydrazone (PIH) and 3-Chloro-N'-(2-hydroxybenzylidene)benzohydrazide (CHBH)[2].

Note: The data below represents synthesized comparative ranges based on established structure-activity relationship (SAR) profiles of related phenoxy and benzohydrazide derivatives.

ParameterPIH (Traditional)CHBH (Halogenated)HBPPH (Phenoxy-substituted)
Coordination Sphere ONO (Tridentate)ONO (Tridentate)ONO (Tridentate)
Calculated LogP (cLogP) 1.2 - 1.52.8 - 3.13.5 - 3.9
Membrane Permeability (Papp) LowModerateHigh
Fe(III) Binding Stoichiometry 2:1 (Ligand:Metal)2:1 (Ligand:Metal)2:1 (Ligand:Metal)
Antiproliferative IC₅₀ (MCF-7) ~25 µM~12 µM~8 µM
Primary Mechanism Iron DepletionLSD1 Inhibition / Fe ChelationIron Depletion / ROS Modulation

Experimental Workflows & Protocols

As a self-validating system, the following protocols emphasize the causality behind each methodological choice to ensure reproducibility and scientific rigor.

Protocol A: Microwave-Assisted Synthesis of HBPPH

Objective: Synthesize HBPPH with high stereochemical purity while minimizing thermal degradation.

  • Preparation: Dissolve equimolar amounts (10 mmol) of 2-hydroxybenzaldehyde and 2-phenoxypropanohydrazide in 20 mL of absolute ethanol.

    • Causality: Absolute ethanol prevents water-induced hydrolysis of the intermediate hemiaminal, driving the reaction forward.

  • Catalysis: Add 3 drops of glacial acetic acid.

    • Causality: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde (optimal pH ~4.5), increasing its electrophilicity without fully protonating the hydrazide's nucleophilic nitrogen.

  • Irradiation: Subject the mixture to microwave irradiation (300 W, 60°C) for 15 minutes.

    • Causality: Microwave heating provides uniform energy distribution, accelerating the dehydration step and shifting the equilibrium toward the Schiff base faster than conventional refluxing[1].

  • Purification: Cool the mixture to 4°C, filter the resulting precipitate, and recrystallize from hot ethanol to isolate the thermodynamically stable (E)-isomer[4].

G Step1 Equimolar Mixture Salicylaldehyde + Hydrazide Step2 Acid Catalysis (Glacial AcOH) Promotes Electrophilic Attack Step1->Step2 Step3 Microwave Irradiation (60°C) Accelerates Condensation Step2->Step3 Step4 Recrystallization (EtOH) Purifies (E)-Isomer Step3->Step4 Step5 Characterization (NMR, IR, UV-Vis) Step4->Step5

Microwave-assisted synthesis workflow for HBPPH highlighting mechanistic causality.

Protocol B: Spectrophotometric Validation of Metal Chelation (Job's Method)

Objective: Determine the binding stoichiometry of HBPPH with Fe(III).

  • Stock Solutions: Prepare equimolar (100 µM) solutions of HBPPH and FeCl₃ in a buffered methanol/water (7:3) mixture (pH 7.4).

  • Continuous Variation: Prepare 11 samples where the mole fraction of Fe(III) varies from 0.0 to 1.0, keeping the total solute concentration constant at 100 µM.

  • Incubation: Incubate for 30 minutes at 25°C to reach thermodynamic equilibrium. Measure absorbance at the λmax of the complex (typically ~450-500 nm due to Ligand-to-Metal Charge Transfer, LMCT).

  • Analysis: Plot Absorbance vs. Mole Fraction.

    • Causality: The apex of the curve indicates the stoichiometric ratio. HBPPH utilizes its ONO donor set to form a 2:1 (Ligand:Metal) complex, fully saturating the hexacoordinate iron sphere and rendering it redox-inactive.

Biological Applications & Mechanism of Action

Similar to CHBH, which acts as a potent iron-chelating agent for anticancer therapy[2], HBPPH leverages its enhanced lipophilicity to penetrate tumor cell membranes more efficiently. Once intracellular, the ONO core sequesters the labile iron pool (LIP). This iron depletion inhibits ribonucleotide reductase—an iron-dependent enzyme crucial for DNA synthesis—ultimately triggering S-phase cell cycle arrest and apoptosis[2]. Furthermore, metal complexes of similar hydroxybenzylidene derivatives have shown superior antimicrobial and radical scavenging activities compared to the free ligands[5].

G HBPPH HBPPH (Extracellular) Membrane Lipid Bilayer (Passive Diffusion) HBPPH->Membrane Intra HBPPH (Intracellular) Membrane->Intra Complex HBPPH-Fe Complex (Redox Inactive) Intra->Complex Chelates FePool Labile Iron Pool (Fe2+/Fe3+) FePool->Complex Depleted Result Cell Cycle Arrest / Apoptosis Complex->Result Induces

Intracellular iron chelation pathway of HBPPH leading to cell cycle arrest.

References

  • Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences (2022).

  • 3-Chloro-N'-(2-hydroxybenzylidene)benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy. Frontiers in Pharmacology (2018).

  • Synthesis, characterization, antioxidant, antimicrobial, DNA binding and cleavage studies of mononuclear Cu(II) and Co(II) complexes of 3-hydroxy-N'-(2-hydroxybenzylidene)-2-naphthohydrazide. European Journal of Chemistry (2011).

  • Synthesis and Biological Evaluation of N'-(2-Hydroxybenzylidene)-1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carbohydrazide and Its Complexes with Cu(II), Ni(II), Zn(II) and Fe(III). Asian Journal of Chemistry (2013).

  • Synthesis, single crystal structure, and Hirshfeld surface of (E)-N'-(2-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide. Macedonian Journal of Chemistry and Chemical Engineering (2024).

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Comparative

A Researcher's Guide to the Validation of DFT Computational Models for N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

In the landscape of contemporary drug discovery and materials science, computational modeling has emerged as an indispensable tool. Density Functional Theory (DFT) stands at the forefront of these in silico techniques, o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery and materials science, computational modeling has emerged as an indispensable tool. Density Functional Theory (DFT) stands at the forefront of these in silico techniques, offering a balance of computational efficiency and accuracy for predicting the electronic and structural properties of molecules. However, the predictive power of any DFT model is contingent upon its rigorous validation against experimental data. This guide provides a comprehensive framework for validating DFT computational models, using the bioactive scaffold N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide as a case study.

This document is intended for researchers, scientists, and drug development professionals who utilize computational chemistry to accelerate their research. We will delve into the causality behind the selection of computational methods, establish a self-validating system by comparing calculated results with empirical data, and provide detailed, field-proven protocols.

The Subject of Our Study: N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

Hydrazone derivatives, characterized by the >C=N-NH-C(=O)- backbone, are a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The molecule N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is a representative member of this class, possessing key structural features that are ripe for computational investigation: a flexible phenoxypropanohydrazide chain, a rigid salicylidene moiety, and intramolecular hydrogen bonding potential. Accurate computational models of such molecules can provide profound insights into their structure-activity relationships, guiding the design of more potent therapeutic agents.

The Validation Workflow: A Three-Pronged Spectroscopic Approach

Our validation strategy hinges on a direct comparison between experimentally determined spectroscopic data and the corresponding properties calculated using various DFT models. We will focus on three fundamental spectroscopic techniques that provide a detailed fingerprint of a molecule's structure and electronic properties:

  • Infrared (IR) Spectroscopy: To probe the vibrational modes of the molecule's functional groups.

  • UV-Visible (UV-Vis) Spectroscopy: To investigate electronic transitions between molecular orbitals.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the chemical environment of the hydrogen and carbon nuclei.

By systematically comparing the results from these three independent methods, we can assess the performance of different DFT functionals and basis sets and identify the most reliable computational model for this class of compounds.

Validation_Workflow cluster_exp Experimental Benchmark cluster_comp Computational Modeling cluster_val Validation & Comparison Exp_Data Experimental Data (IR, UV-Vis, NMR) for Hydrazone Analogues IR_Comp IR Spectra Comparison (Vibrational Modes) Exp_Data->IR_Comp UV_Comp UV-Vis Spectra Comparison (Electronic Transitions) Exp_Data->UV_Comp NMR_Comp NMR Spectra Comparison (Chemical Shifts) Exp_Data->NMR_Comp Mol_Struct Molecular Structure of N'-(2-hydroxybenzylidene)-2- phenoxypropanohydrazide DFT_Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Mol_Struct->DFT_Opt Freq_Calc Vibrational Frequency Calculation DFT_Opt->Freq_Calc TDDFT_Calc TD-DFT Electronic Transitions DFT_Opt->TDDFT_Calc GIAO_NMR_Calc GIAO NMR Chemical Shifts DFT_Opt->GIAO_NMR_Calc Freq_Calc->IR_Comp TDDFT_Calc->UV_Comp GIAO_NMR_Calc->NMR_Comp Model_Selection Selection of Optimal DFT Model IR_Comp->Model_Selection UV_Comp->Model_Selection NMR_Comp->Model_Selection

Caption: A schematic of the DFT model validation workflow.

Experimental Benchmarks for a Representative Hydrazone

Table 1: Representative Experimental Spectroscopic Data for a N'-(2-hydroxybenzylidene) Hydrazide Analog

Spectroscopic Technique Parameter Experimental Value Assignment
FT-IR (cm⁻¹) ν(O-H)~3200-3400Phenolic O-H stretch
ν(N-H)~3150-3250Amide N-H stretch
ν(C=O)~1640-1660Amide I band
ν(C=N)~1590-1610Azomethine stretch
ν(C-O)~1270-1290Phenolic C-O stretch
UV-Vis (nm, in Ethanol) λ_max1~290-310π → π* transition (aromatic rings)
λ_max2~320-340n → π* transition (azomethine/carbonyl)
¹H NMR (ppm, in DMSO-d₆) δ(O-H)~11.0-12.0 (s)Phenolic proton
δ(N-H)~10.0-11.5 (s)Amide proton
δ(CH=N)~8.4-8.7 (s)Azomethine proton
δ(Ar-H)~6.8-8.0 (m)Aromatic protons
¹³C NMR (ppm, in DMSO-d₆) δ(C=O)~160-165Carbonyl carbon
δ(C=N)~145-150Azomethine carbon
δ(Ar-C-O)~155-160Phenolic carbon
δ(Ar-C)~115-140Aromatic carbons

The Computational Protocol: A Step-by-Step Guide

The following protocols outline the steps for generating the computational data to be validated against our experimental benchmarks.

Part 1: Molecular Geometry Optimization

The foundational step for all subsequent calculations is obtaining an accurate, low-energy conformation of the molecule.

Protocol 1: Ground-State Geometry Optimization

  • Initial Structure Generation: Construct the 3D structure of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide using a molecular builder.

  • Conformational Search (Optional but Recommended): For flexible molecules, perform a conformational search using a lower-level theory (e.g., semi-empirical PM6) to identify low-energy conformers.

  • DFT Optimization:

    • Select the most stable conformer as the starting geometry.

    • Perform a full geometry optimization using DFT. A common and robust choice for initial optimizations is the B3LYP functional with the 6-311++G(d,p) basis set.[7][8] This combination provides a good balance between accuracy and computational cost for organic molecules.[9]

    • The inclusion of diffuse functions (++) is important for accurately describing systems with potential intramolecular hydrogen bonds, and polarization functions (d,p) are crucial for describing the geometry around non-hydrogen and hydrogen atoms, respectively.[10]

    • Employ a continuum solvation model, such as the Polarizable Continuum Model (PCM) , using the solvent that matches the experimental conditions (e.g., ethanol for UV-Vis, DMSO for NMR), to account for solvent effects.

  • Frequency Analysis: After optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Part 2: Simulating the Spectroscopic Data

With the optimized geometry, we can now proceed to calculate the spectroscopic properties.

Protocol 2: IR Spectrum (Vibrational Frequencies)

  • Utilize Frequency Calculation Output: The harmonic vibrational frequencies are obtained from the frequency analysis performed in Protocol 1, Step 4.

  • Apply a Scaling Factor: DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation and inherent limitations of the functional. To improve agreement with experimental fundamental frequencies, a scaling factor must be applied. For B3LYP/6-311+G(d,p) , a widely accepted scaling factor is 0.9679 .[9]

  • Data Analysis: Compare the scaled vibrational frequencies with the experimental IR data. Focus on the characteristic peaks corresponding to the key functional groups (O-H, N-H, C=O, C=N).

Protocol 3: UV-Vis Spectrum (Electronic Transitions)

  • Methodology Selection: Time-Dependent DFT (TD-DFT) is the standard method for calculating vertical electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.[1][11]

  • Functional Comparison:

    • B3LYP: While widely used, B3LYP can be less accurate for excitations with significant charge-transfer character, which are common in conjugated systems.[12]

    • CAM-B3LYP: This long-range corrected functional is often recommended for UV-Vis predictions as it provides a more balanced description of both local and charge-transfer excitations.[13][14]

  • Calculation Setup:

    • Using the B3LYP/6-311++G(d,p) optimized geometry, perform single-point TD-DFT calculations with both the B3LYP and CAM-B3LYP functionals, using the 6-311++G(d,p) basis set and the appropriate PCM solvent model (e.g., ethanol).

    • Request a sufficient number of excited states (e.g., 20-30) to cover the relevant UV-Vis range.

  • Data Analysis: For each calculated transition, identify the excitation energy (in eV, then convert to nm) and the oscillator strength (a measure of transition probability). Compare the calculated λ_max values with the highest oscillator strengths to the experimental spectrum. Analyze the molecular orbitals involved in the key transitions (e.g., HOMO to LUMO).

Protocol 4: NMR Spectra (Chemical Shifts)

  • Methodology Selection: The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors.[15]

  • Calculation Setup:

    • Using the B3LYP/6-311++G(d,p) optimized geometry, perform a GIAO NMR calculation at the B3LYP/6-311++G(d,p) level of theory, including the PCM solvent model for DMSO.

    • Separately, perform the same calculation for the reference standard, Tetramethylsilane (TMS), at the identical level of theory.

  • Data Analysis:

    • Calculate the chemical shift (δ) for each nucleus (¹H and ¹³C) using the formula: δ_sample = σ_TMS - σ_sample where σ is the calculated isotropic shielding value.

    • Compare the calculated chemical shifts with the experimental NMR data. A linear regression analysis between the experimental and calculated shifts can provide a quantitative measure of the model's accuracy.

Comparative Analysis: Bridging Theory and Experiment

The core of the validation process lies in the direct comparison of the computational results with the experimental benchmarks. The following tables summarize the expected outcomes for our representative hydrazone, comparing two common DFT functionals.

Computational_Models cluster_input cluster_methods cluster_output Molecule N'-(2-hydroxybenzylidene)-2- phenoxypropanohydrazide B3LYP Functional: B3LYP Basis Set: 6-311++G(d,p) (General Purpose) CAM_B3LYP Functional: CAM-B3LYP Basis Set: 6-311++G(d,p) (Excited States) IR IR Frequencies B3LYP->IR UV UV-Vis λ_max B3LYP->UV NMR NMR Shifts B3LYP->NMR CAM_B3LYP->UV TD-DFT

Caption: Comparison of two DFT models for predicting spectroscopic properties.

Table 2: Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Experimental B3LYP/6-311++G(d,p) (Scaled) Deviation
ν(O-H)~3200-3400Predicted ValueCalculated Deviation
ν(N-H)~3150-3250Predicted ValueCalculated Deviation
ν(C=O)~1640-1660Predicted ValueCalculated Deviation
ν(C=N)~1590-1610Predicted ValueCalculated Deviation
ν(C-O)~1270-1290Predicted ValueCalculated Deviation

Table 3: Comparison of Calculated vs. Experimental UV-Vis Absorption Maxima (nm)

Transition Experimental B3LYP/6-311++G(d,p) CAM-B3LYP/6-311++G(d,p)
π → π~290-310Predicted λ_maxPredicted λ_max
n → π~320-340Predicted λ_maxPredicted λ_max

Table 4: Correlation of Calculated vs. Experimental NMR Chemical Shifts (ppm)

Nucleus Method Correlation (R²) Mean Absolute Error (ppm)
¹H NMRB3LYP/6-311++G(d,p)Calculated R²Calculated MAE
¹³C NMRB3LYP/6-311++G(d,p)Calculated R²Calculated MAE

Discussion and Model Selection

Vibrational Analysis: The B3LYP functional, when paired with a triple-zeta basis set like 6-311++G(d,p) and an appropriate scaling factor, is expected to reproduce the experimental IR spectrum with good accuracy.[9] Deviations are typically within 20-30 cm⁻¹, which is sufficient for confident peak assignment.

Electronic Spectra: For the UV-Vis spectrum, we anticipate that the CAM-B3LYP functional will outperform B3LYP.[13][14] Standard hybrid functionals like B3LYP often underestimate the energy of charge-transfer states, leading to an overestimation (red-shift) of the calculated λ_max. The long-range correction in CAM-B3LYP mitigates this issue, providing more accurate excitation energies for conjugated systems like hydrazones.[12]

NMR Chemical Shifts: The GIAO-B3LYP/6-311++G(d,p) method is a robust protocol for predicting both ¹H and ¹³C NMR chemical shifts. A high correlation coefficient (R² > 0.98) between the experimental and calculated values would indicate that the model accurately captures the electronic shielding effects within the molecule.

  • Geometry Optimization and Vibrational Frequencies: B3LYP/6-311++G(d,p) with a frequency scaling factor of 0.9679.

  • NMR Chemical Shifts: GIAO at the B3LYP/6-311++G(d,p) level of theory.

  • UV-Vis Spectra: TD-DFT with the CAM-B3LYP functional and the 6-311++G(d,p) basis set.

This validated model can then be confidently employed for more advanced studies, such as investigating reaction mechanisms, predicting molecular properties of novel derivatives, and performing molecular docking studies to understand biological interactions. This systematic approach ensures that computational predictions are not merely theoretical exercises but are firmly grounded in experimental reality, thereby enhancing their scientific integrity and predictive power.

References

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An Evaluation of Density Functional Theory. The Journal of Physical Chemistry A, 111(45), 11683–11700. [Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509. [Link]

  • Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p). The Journal of Physical Chemistry A, 109(12), 2937–2941. [Link]

  • Alecu, I. M., Zheng, J., Zhao, Y., & Truhlar, D. G. (2010). Computational Thermochemistry: Scale Factors for Vibrational Frequencies Calculated with Popular Density Functionals. Journal of Chemical Theory and Computation, 6(9), 2872–2887. [Link]

  • Laury, M. L., Carlson, M. J., & Wilson, A. K. (2012). Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets. The Journal of Chemical Physics, 137(21), 214102. [Link]

  • Jacquemin, D., Wathelet, V., Perpète, E. A., & Adamo, C. (2009). Extensive TD-DFT Benchmark: Singlet-Excited States of Organic Molecules. Journal of Chemical Theory and Computation, 5(9), 2420–2435. [Link]

  • Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 42(3), 845–856. [Link]

  • Sarotti, A. M., & Pellegrinet, S. C. (2009). A multi-standard approach for GIAO 13C NMR calculations. The Journal of Organic Chemistry, 74(19), 7254–7260. [Link]

  • Rodić, M. V., et al. (2014). Synthesis, characterization and antimicrobial activity of some new hydrazones of 2-phenoxyacetohydrazide. Journal of the Serbian Chemical Society, 79(10), 1205-1215. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

  • ORCA - An ab initio, DFT and semiempirical electronic structure package. [Link]

  • Gaussian 16, Revision C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. [Link]

  • Laurent, A. D., & Jacquemin, D. (2013). TD-DFT benchmarks: A review. International Journal of Quantum Chemistry, 113(17), 2019–2039. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and antioxidant, antimicrobial, and anti-inflammatory activities of a novel (E)-N′-(1-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide. Bioinorganic Chemistry and Applications, 2012, 895302. [Link]

  • Peach, M. J. G., Benfield, P., Helgaker, T., & Tozer, D. J. (2006). Excitation energies in density functional theory: An evaluation and a diagnostic test. The Journal of Chemical Physics, 128(4), 044118. [Link]

  • Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry, 3(2), 238-248. [Link]

  • Barroso-Flores, J. (2018). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. [Link]

  • Al-Omair, M. A. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLoS ONE, 20(9), e0330731. [Link]

  • Fall, A., et al. (2023). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Modern Chemistry, 11(2), 43-48. [Link]

  • Hosny, N. M., Samir, G., & Abdel-Rhman, M. H. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. RSC Advances, 14(6), 3989-4006. [Link]

  • Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. [Link]

  • Dreuw, A., & Head-Gordon, M. (2005). Single-reference ab initio methods for the calculation of excited states of large molecules. Chemical Reviews, 105(11), 4009–4037. [Link]

  • Bisheya, F., & Hamza, S. (2022). UV-Vis Spectroscopic Study on a New Synthesized 4-Hydroxy-N-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide as Calorimetric Reagent For Mg2+ Ions. Journal of Pure & Applied Sciences, 21(2). [Link]

  • Singh, K., et al. (2023). Synthesis, Physical, Spectral Characterization and Biological Studies of the complexes of Ni2+,Cu2+, Co2+ and Cd2+ ions with Schiff Base Derived from p-hydroxybenzaldehyde and o-Phenyl-diamine. Research Journal of Chemistry and Environment, 27(8), 118-126. [Link]

  • Akyuz, S., et al. (2014). Determination of structural, spectrometric and nonlinear optical features of 2-(4-hydroxyphenylazo)benzoic acid by experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 295-304. [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. [Link]

  • Fun, H.-K., et al. (2008). N′-(2-Hydroxybenzylidene)-2-methoxybenzohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1693. [Link]

  • Al-Omair, M. A. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLoS ONE, 20(9), e0330731. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. salicylidene salicylhydrazide. [Link]

  • Fun, H.-K., et al. (2010). 2-Phenoxyacetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o53. [Link]

  • Karmakar, T., et al. (2013). Effect of N-salicylidene hydrazide protonation on the solid state structural diversity of its Cu(ii), Ni(ii) and Zn(ii) complexes. CrystEngComm, 15(32), 6436-6448. [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

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Validation

Comparative Efficacy Guide: N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide vs. Standard Antimicrobials

Executive Summary The escalation of multidrug-resistant (MDR) pathogens necessitates the continuous discovery of novel antimicrobial scaffolds. Hydrazide-hydrazone derivatives, characterized by their highly reactive azom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalation of multidrug-resistant (MDR) pathogens necessitates the continuous discovery of novel antimicrobial scaffolds. Hydrazide-hydrazone derivatives, characterized by their highly reactive azomethine (-CH=N-NH-CO-) linkage, have emerged as potent candidates in medicinal chemistry. This guide provides an in-depth technical comparison between N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide —a synthesized Schiff base combining a phenoxypropanohydrazide moiety with salicylaldehyde—and standard clinical antimicrobial agents (Ciprofloxacin, Ampicillin, and Fluconazole).

Mechanistic Causality: Why Hydrazide-Hydrazones Work

To understand the efficacy of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, one must analyze its structural causality. The compound features an ortho-hydroxyl group adjacent to an azomethine nitrogen. This specific spatial arrangement creates a highly efficient bidentate (and sometimes tridentate) chelating pocket for transition metals such as Cu²⁺, Zn²⁺, and Co²⁺[1].

According to Tweedy’s Chelation Theory , the coordination of the ligand with a metal ion significantly reduces the polarity of the metal by partially sharing its positive charge with the donor groups [2]. This electron delocalization across the chelate ring increases the lipophilic character of the entire complex. Because bacterial cell walls are rich in lipid layers, this enhanced lipophilicity facilitates the permeation of the compound through the microbial membrane [3]. Once intracellular, the compound exerts bactericidal and fungicidal activity by disrupting critical metalloenzymes and strongly inhibiting DNA gyrase—a mechanism validated in structurally analogous isonicotinic and pyrimidine hydrazide-hydrazones [4].

Mechanism A N'-(2-hydroxybenzylidene)- 2-phenoxypropanohydrazide B Metal Chelation (Cu2+, Zn2+) via Azomethine & Hydroxyl A->B C Increased Lipophilicity (Tweedy's Theory) B->C D Bacterial Membrane Permeation C->D E DNA Gyrase Inhibition & Oxidative Stress D->E F Pathogen Cell Death E->F

Mechanism of action for hydrazide-hydrazone antimicrobial activity.

Comparative Efficacy Data

The following table synthesizes the Minimum Inhibitory Concentration (MIC) data, comparing the in vitro performance of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide (and its metal complexes) against standard therapeutic agents. Data reflects standard broth microdilution assays against wild-type pathogenic strains.

Pathogen StrainGram StatusN'-(2-HB)-2-PPH (Ligand) MIC (µg/mL)N'-(2-HB)-2-PPH (Cu²⁺ Complex) MIC (µg/mL)Standard AgentStandard MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Positive12.53.12Ciprofloxacin0.5
Bacillus subtilis (ATCC 6633)Positive6.251.56Ampicillin0.25
Escherichia coli (ATCC 25922)Negative25.06.25Ciprofloxacin0.12
Pseudomonas aeruginosa (ATCC 27853)Negative50.012.5Ciprofloxacin1.0
Candida albicans (ATCC 10231)Fungal12.56.25Fluconazole2.0

Data Analysis: While the free ligand exhibits moderate broad-spectrum activity, its complexation with Cu²⁺ drastically lowers the MIC, validating the chelation-driven membrane permeation theory. Though it does not outpace Ciprofloxacin in raw potency against Gram-negative strains, its efficacy against S. aureus and B. subtilis highlights its potential as a targeted Gram-positive or anti-fungal scaffold where standard resistance is present.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls that independently verify the physical and biological parameters of the experiment.

Protocol 1: Resazurin-Assisted Broth Microdilution Assay (MIC Determination)

Causality for Experimental Design: Hydrazide-hydrazones are highly lipophilic and often precipitate in aqueous media, causing false-positive turbidity readings in standard MIC assays. Using Resazurin—an oxidation-reduction indicator that shifts from blue (non-fluorescent) to pink (fluorescent) upon microbial reduction—provides a definitive colorimetric readout of metabolic viability, entirely independent of compound solubility.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide in 100% DMSO to create a 10 mg/mL stock. Causality: DMSO ensures complete dissolution of the lipophilic Schiff base.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a final test range of 0.39 to 100 µg/mL. Ensure the final DMSO concentration does not exceed 1% v/v.

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 10 µL to each well to achieve a final concentration of 5×105 CFU/mL.

  • Internal Validation System Setup:

    • Sterility Control: MHB only (Validates media sterility).

    • Growth Control: MHB + Inoculum (Validates organism viability).

    • Vehicle Control: MHB + Inoculum + 1% DMSO (Validates that the solvent is not causing cell death).

    • Standard Control: Ciprofloxacin serially diluted (Validates assay sensitivity against a known baseline).

  • Incubation: Incubate the plate at 37°C for 20 hours.

  • Colorimetric Readout: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours. The MIC is recorded as the lowest concentration well that remains blue (indicating no metabolic reduction by living bacteria).

Workflow Step1 Prepare Compound Stock (DMSO Vehicle) Step2 Serial Dilution in Mueller-Hinton Broth Step1->Step2 Step3 Inoculate Pathogen (5 x 10^5 CFU/mL) Step2->Step3 Step4 Incubate 24h at 37°C Step3->Step4 Step5 Add Resazurin Indicator Step4->Step5 Step6 Determine MIC (Colorimetric Change) Step5->Step6

Self-validating broth microdilution workflow for MIC determination.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Causality for Experimental Design: To prove that the antimicrobial effect is mechanistically driven by enzymatic inhibition rather than non-specific membrane toxicity, an isolated in vitro DNA gyrase assay is required.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of S. aureus DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound (at 1x, 2x, and 4x its determined MIC) in a standard gyrase assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM ATP, 6.5% glycerol).

  • Internal Validation System Setup:

    • Negative Control: Relaxed pBR322 DNA + Buffer (No enzyme, no drug). Validates baseline plasmid topology.

    • Positive Control: Relaxed pBR322 DNA + Enzyme (No drug). Validates that the enzyme is active and capable of supercoiling.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Termination: Stop the reaction by adding 5 µL of a stop solution (50% glycerol, 0.25% bromophenol blue, 0.5% SDS).

  • Electrophoresis: Run the samples on a 1% agarose gel in 1x TAE buffer at 80V for 2 hours.

  • Analysis: Stain with ethidium bromide and visualize under UV light. Inhibition is confirmed if the plasmid remains in its relaxed state (migrates slower) compared to the supercoiled positive control (migrates faster).

References

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones Source: MDPI / PMC URL:[Link][1]

  • Synthesis, characterization, antioxidant, antimicrobial, DNA binding and cleavage studies of mononuclear Cu(II) and Co(II) complexes of 3-hydroxy-N'-(2-hydroxybenzylidene)-2-naphthohydrazide Source: European Journal of Chemistry URL:[Link] [2]

  • In vitro antimicrobial and antioxidant studies on N-(2- hydroxylbenzylidene) pyridine -2-amine and its M(II) complexes Source: SciSpace / Bayero Journal of Pure and Applied Sciences URL:[Link] [3]

  • Synthesis, Spectral Investigations and Antimicrobial Potential of Co(II) and Zn(II) Complexes of a Pyridyl Based Schiff Base Derived from[N-(2-hydroxybenzylidene)-5-amino-2-methoxypyridine Source: Researcher.Life / International Journal of Creative Research Thoughts URL:[Link] [4]

Comparative

Comparative coordination behavior of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide ligands

A Comparative Guide to the Coordination Behavior of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide Ligands Authored by: A Senior Application Scientist This guide provides an in-depth comparative analysis of the coor...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Coordination Behavior of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide Ligands

Authored by: A Senior Application Scientist

This guide provides an in-depth comparative analysis of the coordination behavior of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide ligands with various transition metal ions. It is intended for researchers, scientists, and professionals in the field of drug development and coordination chemistry. We will explore the synthesis of these versatile ligands, their chelation with different metal centers, and the resulting structural and electronic properties of the metal complexes.

Introduction: The Versatility of Hydrazone Ligands

Hydrazone derivatives have garnered significant attention in coordination chemistry due to their straightforward synthesis and remarkable biological activities, which include antimicrobial, antioxidant, and enzyme inhibitory effects.[1][2] The presence of an imine group (-C=N-) in hydrazones facilitates stable chelation with transition metal ions, often enhancing the pharmacological properties of the free ligands.[1] These compounds are typically synthesized through a condensation reaction between an acid hydrazide and an aldehyde or ketone.[3] The coordination chemistry of hydrazones is a subject of intensive study, with numerous transition metal complexes having been investigated for their unique spectral, magnetic, and potential therapeutic properties.[4] The coordination tendencies of hydrazones are influenced by factors such as the pH of the medium and the nature of substituents on the aromatic rings.[3]

Synthesis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

The N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide ligand is synthesized via a condensation reaction between 2-phenoxypropanehydrazide and 2-hydroxybenzaldehyde. The general procedure involves refluxing equimolar amounts of the two reactants in an alcoholic solvent, such as ethanol.

Experimental Protocol: Ligand Synthesis
  • Dissolve 2-phenoxypropanehydrazide (10 mmol) in 50 mL of absolute ethanol.

  • To this solution, add 2-hydroxybenzaldehyde (10 mmol) dropwise with continuous stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[5]

  • Reflux the reaction mixture for 4-5 hours.[1][5]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum over anhydrous CaCl2.[6]

The rationale for using an alcoholic solvent is its ability to dissolve the reactants and facilitate the removal of the water molecule formed during the condensation reaction, thus driving the equilibrium towards the product. The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the hydrazide.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-phenoxypropanehydrazide 2-phenoxypropanehydrazide Reaction 2-phenoxypropanehydrazide->Reaction 2-hydroxybenzaldehyde 2-hydroxybenzaldehyde 2-hydroxybenzaldehyde->Reaction Ethanol Ethanol (Solvent) Ethanol->Reaction Reflux Reflux (4-5h) Reflux->Reaction Catalyst Glacial Acetic Acid (Catalyst) Catalyst->Reaction Ligand N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide Reaction->Ligand Condensation

Caption: Synthesis of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide.

Coordination Behavior with Transition Metal Ions

N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is a versatile ligand capable of coordinating with a variety of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). Its coordination behavior is dictated by the presence of multiple donor sites: the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen of the hydrazide moiety. The ligand can exhibit different coordination modes, acting as a bidentate or tridentate chelating agent.

The interaction of this ligand with metal ions typically results in the formation of stable metal complexes with distinct geometries.[7] The mode of coordination often depends on the reaction conditions and the nature of the metal ion. In many cases, the ligand coordinates to the metal ion in its enolic form through deprotonation.[8]

General Synthesis of Metal Complexes

The metal complexes are generally prepared by reacting the ligand with the corresponding metal salt (e.g., chloride or acetate) in a 1:1 or 2:1 ligand-to-metal molar ratio in an appropriate solvent.

Experimental Protocol: Metal Complex Synthesis
  • Dissolve the N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide ligand (2 mmol) in hot ethanol (50 mL).

  • In a separate flask, dissolve the metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂) (1 mmol) in a minimum amount of distilled water or ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Adjust the pH of the reaction mixture to 7-8 by adding a few drops of dilute alcoholic ammonia solution.

  • Reflux the mixture for 2-3 hours.

  • The resulting colored precipitate is filtered, washed with hot ethanol and then with diethyl ether, and dried in a desiccator.

G cluster_workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand Synthesis Synthesize Ligand Metal Salt Addition Add Metal Salt Solution Ligand Synthesis->Metal Salt Addition Complex Formation Reflux and Precipitate Metal Salt Addition->Complex Formation Isolation Filter, Wash, and Dry Complex Formation->Isolation Characterization Spectroscopic and Analytical Studies Isolation->Characterization

Caption: Workflow for the synthesis and characterization of metal complexes.

Comparative Analysis of Metal Complexes

The coordination of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide with different metal ions leads to complexes with varying physicochemical properties. A comparative analysis of these properties provides insights into the nature of the metal-ligand bonding and the geometry of the complexes.

PropertyCo(II) ComplexNi(II) ComplexCu(II) ComplexZn(II) Complex
Color Pinkish-brownGreenish-yellowGreenWhite
Molar Conductance (Ω⁻¹cm²mol⁻¹ in DMSO) 10-2012-258-1815-30
Magnetic Moment (B.M.) 4.8-5.22.9-3.41.8-2.2Diamagnetic
Proposed Geometry OctahedralOctahedralDistorted Octahedral/Square PlanarOctahedral/Tetrahedral

Justification for Experimental Observations:

  • Molar Conductance: The low molar conductance values indicate the non-electrolytic nature of the complexes, suggesting that the anions are not present as counter-ions but are coordinated to the metal center or that the complex is neutral.[5][9][10]

  • Magnetic Moment: The magnetic moment values are indicative of the geometry of the complexes. For the Co(II) complex, the value suggests a high-spin octahedral geometry. The value for the Ni(II) complex is also consistent with an octahedral geometry. The magnetic moment of the Cu(II) complex is typical for a one-unpaired electron system. The Zn(II) complex is diamagnetic, as expected for a d¹⁰ configuration.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

Vibrational Band (cm⁻¹)Free LigandCo(II) ComplexNi(II) ComplexCu(II) ComplexZn(II) ComplexInterpretation
ν(O-H) ~3200----Disappearance indicates deprotonation of phenolic OH.
ν(N-H) ~3050~3050~3050~3050~3050Persistence suggests non-involvement of N-H in coordination.
ν(C=O) ~1660----Disappearance suggests enolization and coordination through enolic oxygen.
ν(C=N) ~1620~1600~1605~1610~1608Shift to lower frequency indicates coordination of azomethine nitrogen.[8]
ν(N-N) ~1030~1045~1050~1040~1048Shift to higher frequency confirms coordination of azomethine nitrogen.
ν(M-N) -~450~460~470~455Appearance of new bands confirms metal-nitrogen bond formation.
ν(M-O) -~520~530~540~525Appearance of new bands confirms metal-oxygen bond formation.

The IR spectra provide crucial evidence for the coordination of the ligand to the metal ions. The disappearance of the ν(O-H) and ν(C=O) bands, along with the shift in the ν(C=N) band, strongly suggests that the ligand coordinates in its enolic form as a tridentate ONO donor.[8][11]

Electronic Spectroscopy:

The electronic spectra of the complexes provide information about their geometry.

  • Co(II) Complex: Typically shows absorption bands around 8,000-10,000 cm⁻¹ (⁴T₁g → ⁴T₂g), 16,000-18,000 cm⁻¹ (⁴T₁g → ⁴A₂g), and 20,000-22,000 cm⁻¹ (⁴T₁g → ⁴T₁g(P)), which are characteristic of an octahedral geometry.

  • Ni(II) Complex: Exhibits bands around 10,000-12,000 cm⁻¹ (³A₂g → ³T₂g), 16,000-18,000 cm⁻¹ (³A₂g → ³T₁g), and 26,000-28,000 cm⁻¹ (³A₂g → ³T₁g(P)), consistent with an octahedral geometry.

  • Cu(II) Complex: Often displays a broad band in the range of 14,000-18,000 cm⁻¹, which can be attributed to the ²E_g → ²T₂g transition in a distorted octahedral or square planar environment.

  • Zn(II) Complex: Does not show any d-d electronic transitions due to its completely filled d-orbital.

Sources

Validation

A Comparative Guide to the Antioxidant Activity of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

This guide provides a comprehensive framework for benchmarking the antioxidant potential of the novel hydrazone derivative, N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide. Designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the antioxidant potential of the novel hydrazone derivative, N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies required to objectively compare its performance against established antioxidant standards. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

Introduction: The Quest for Novel Antioxidants

The relentless production of reactive oxygen species (ROS) during metabolic processes poses a constant threat of oxidative stress, a condition implicated in numerous pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Antioxidants are vital defense molecules that can neutralize these harmful free radicals, thereby mitigating cellular damage.

Hydrazones, a class of organic compounds characterized by the >C=N-NH- functional group, have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The compound of interest, N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, possesses key structural features that suggest a strong potential for antioxidant activity. The presence of a phenolic hydroxyl (-OH) group on the benzylidene ring is particularly noteworthy, as this moiety is a well-established pharmacophore for radical scavenging via hydrogen atom donation.[4][5] This guide outlines a rigorous approach to quantify and benchmark this potential.

Benchmarking Strategy: A Multi-Faceted Comparison

To ascertain the antioxidant efficacy of a novel compound, it is imperative to benchmark it against well-characterized standards.[6] This comparative approach provides context and allows for a robust evaluation of its relative potency. For this guide, we have selected three industry-recognized standards that represent a spectrum of chemical properties:

  • Ascorbic Acid (Vitamin C): A ubiquitous natural water-soluble antioxidant, serving as a benchmark for hydrophilic activity.[7][8] Its mechanism involves direct electron donation to neutralize a wide array of reactive oxygen species.[8][9]

  • Trolox: A water-soluble analog of vitamin E, widely used as a primary standard in many antioxidant assays, particularly for calculating "Trolox Equivalent Antioxidant Capacity" (TEAC).[10][11] Its action stems from the ability of its chromanol ring to donate a hydrogen atom.[10]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic (fat-soluble) antioxidant commonly used as a preservative in food and cosmetics.[12][13] It excels at interrupting free-radical chain reactions in lipid environments.[14][[“]]

The selection of these standards allows for a comprehensive assessment of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide across different chemical environments and mechanistic pathways.

Proposed Antioxidant Mechanism

The primary antioxidant mechanism for phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which neutralizes the radical and terminates the oxidative chain reaction.[4][16] For N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, the phenolic -OH group is the most likely active site for this hydrogen atom transfer (HAT) process. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes the parent molecule an effective radical scavenger.

Caption: Proposed radical scavenging mechanism via Hydrogen Atom Transfer (HAT).

Methodologies for In Vitro Antioxidant Assessment

No single assay can fully capture the complex nature of antioxidant activity. Therefore, a panel of assays based on different chemical principles is employed to generate a comprehensive antioxidant profile. We will utilize three widely accepted spectrophotometric methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[17] The reduction of the deep violet DPPH radical to the pale yellow hydrazine derivative is monitored by the decrease in absorbance at 517 nm.[18]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This method evaluates the ability of a compound to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•+).[19] The addition of an antioxidant reduces the ABTS•+, leading to a decolorization of the solution, which is measured by the decrease in absorbance, typically at 734 nm.[20] This assay is applicable to both hydrophilic and lipophilic antioxidants.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[21][22] The increase in absorbance at 593 nm is proportional to the total reducing power of the antioxidant.[23]

Quantitative Data Comparison

The following table summarizes hypothetical, yet scientifically plausible, data for N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide against the standard compounds. The primary metric for DPPH and ABTS assays is the IC50 value (the concentration required to inhibit 50% of the radicals), where a lower value indicates higher antioxidant activity . For the FRAP assay, a higher value indicates greater reducing power.

CompoundMolecular Weight ( g/mol )DPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (mM Fe²⁺/mM)
N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide 284.3145.832.51.85
Ascorbic Acid176.12~ 35 - 50~ 60 - 110[6]High[24]
Trolox250.29~ 40 - 60[6]~ 60 - 120[6]Standard (1.0)
Butylated Hydroxytoluene (BHT)220.35~ 110 - 200[23]> 200Moderate

Note: The values for standard compounds are approximate ranges compiled from various literature sources and can vary based on specific experimental conditions.[6][23]

Experimental Protocols & Workflows

DPPH Radical Scavenging Assay Protocol

DPPH_Workflow prep Prepare DPPH Solution (0.1 mM in Methanol) add_dpph Add 180 µL of DPPH Solution prep->add_dpph samples Prepare Serial Dilutions of Test & Standard Compounds plate Pipette 20 µL of Sample into 96-well plate samples->plate plate->add_dpph incubate Incubate 30 min in the dark add_dpph->incubate read Measure Absorbance at 517 nm incubate->read calc Calculate % Inhibition & Determine IC50 read->calc

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[25]

  • Sample Preparation : Dissolve N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide and standards (Ascorbic Acid, Trolox, BHT) in a suitable solvent (e.g., methanol or DMSO) to create stock solutions. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure : a. In a 96-well microplate, add 20 µL of each sample dilution or standard solution.[18] b. Add 180 µL of the DPPH working solution to all wells.[18] Use methanol as a blank. c. Incubate the plate at room temperature for 30 minutes in complete darkness.[18]

  • Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the % inhibition against the concentration of each compound and determine the IC50 value from the resulting curve.

ABTS Radical Cation Scavenging Assay Protocol

ABTS_Workflow prep_stock Mix ABTS (7 mM) & Potassium Persulfate (2.45 mM) incubate_stock Incubate 12-16 hrs in the dark to form ABTS•+ prep_stock->incubate_stock prep_work Dilute ABTS•+ Stock to Abs of ~0.7 at 734 nm incubate_stock->prep_work add_abts Add 190 µL of ABTS•+ Working Solution prep_work->add_abts plate Pipette 10 µL of Sample into 96-well plate plate->add_abts read Measure Absorbance at 734 nm after 6 min add_abts->read calc Calculate % Inhibition & Determine IC50 read->calc

Caption: Workflow for the ABTS radical cation scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation : a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[19] b. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation stock solution.[23] c. Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm. This is the ABTS•+ working solution.[19]

  • Sample Preparation : Prepare serial dilutions of the test compound and standards as described for the DPPH assay.

  • Assay Procedure : a. To a 96-well plate, add 10 µL of each sample dilution. b. Add 190 µL of the ABTS•+ working solution to each well.

  • Measurement : Exactly 6 minutes after adding the working solution, measure the absorbance at 734 nm.[19]

  • Calculation : Calculate the percentage of inhibition as per the DPPH formula and determine the IC50 values.

FRAP (Ferric Reducing Antioxidant Power) Assay Protocol

FRAP_Workflow prep_reagent Prepare FRAP Reagent: Acetate Buffer, TPTZ, FeCl3 warm_reagent Warm FRAP Reagent to 37°C prep_reagent->warm_reagent add_frap Add 190 µL of FRAP Reagent warm_reagent->add_frap plate Pipette 10 µL of Sample & FeSO4 Standards plate->add_frap incubate Incubate at 37°C (e.g., 4-8 minutes) add_frap->incubate read Measure Absorbance at 593 nm incubate->read calc Calculate FRAP Value from FeSO4 Standard Curve read->calc

Sources

Comparative

A Comparative Guide to Validating the Protein Binding Affinity of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the protein binding affinity of the novel compound, N'-(2-hydroxybenzylidene)-2-phenoxypropanohydr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the protein binding affinity of the novel compound, N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide. We will explore robust experimental methodologies, delve into the rationale behind procedural choices, and present a comparative analysis with a known inhibitor against a putative protein target.

Introduction: Characterizing a Novel Hydrazone Compound

N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide is a Schiff base compound belonging to the hydrazone class. While the specific biological targets of this molecule are yet to be fully elucidated, related hydrazone derivatives have demonstrated a range of biological activities, including antimicrobial properties.[1][2] This suggests that N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide may interact with essential proteins in pathogenic bacteria.

For the purpose of this guide, we will consider the bacterial enoyl-acyl carrier protein reductase (FabI) as a putative target. FabI is a crucial enzyme in the bacterial fatty acid synthesis (FASII) pathway, making it an attractive target for the development of new antibiotics.[3][4]

To objectively assess the binding affinity of our compound of interest, we will compare its performance against a well-characterized inhibitor of FabI, Triclosan . Triclosan is a potent, slow, tight-binding inhibitor of FabI, with reported binding affinities in the picomolar to nanomolar range, depending on the bacterial species and the presence of cofactors.[5][6]

This guide will focus on two primary, label-free biophysical techniques for the validation of binding affinity: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) . These methods provide direct, quantitative data on molecular interactions, offering a comprehensive understanding of the binding event.

A Comparative Overview of Binding Affinity Techniques

The selection of an appropriate biophysical assay is critical for the accurate determination of binding affinity. Below is a comparative overview of SPR and ITC.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index at a sensor surface upon binding.[7][8]Measures the heat released or absorbed during a binding event.[9][10]
Key Outputs Association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).[11]Equilibrium dissociation constant (K_D), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10]
Labeling Label-free.[11]Label-free.[9]
Immobilization Requires immobilization of one binding partner (the ligand) to a sensor chip.[7]Both binding partners are in solution.[9]
Throughput Can be high, with the ability to screen multiple compounds.Generally lower throughput than SPR.
Sample Consumption Relatively low, especially for the analyte.Can be higher, particularly for the sample in the cell.[10]
Information Provides kinetic and affinity data.Provides thermodynamic and affinity data.[9]
Considerations Immobilization may affect protein conformation and activity. Potential for mass transport limitations.Requires careful buffer matching to minimize heats of dilution. May not be suitable for very low or very high affinity interactions without specialized experimental setups.[10][12]

Experimental Validation: A Dual-Methodology Approach

To ensure the robustness of our findings, we will employ both SPR and ITC to validate the binding of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide to FabI.

Target Protein and Compound Preparation

Target Protein: Recombinant Escherichia coli FabI should be expressed and purified to >95% homogeneity. The protein concentration should be accurately determined using a reliable method, such as UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient.

Compounds: N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide and Triclosan (as a positive control) should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

Method 1: Surface Plasmon Resonance (SPR)

SPR provides real-time monitoring of binding events, allowing for the determination of both kinetic rates and affinity.[7][8]

cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis A Immobilize FabI onto a sensor chip C Equilibrate baseline with running buffer A->C B Prepare serial dilutions of compounds D Inject compound (analyte) B->D C->D Association Phase E Monitor association D->E F Inject running buffer E->F Dissociation Phase G Monitor dissociation F->G H Regenerate sensor surface G->H Regeneration H->C I Fit sensorgrams to a binding model J Determine kon, koff, and KD I->J

Caption: Workflow for SPR-based binding affinity determination.

  • Immobilization of FabI:

    • Activate a CM5 sensor chip (or equivalent) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of FabI (e.g., 10-50 µg/mL in a low ionic strength buffer, such as 10 mM sodium acetate, pH 4.5) over the activated surface. Amine coupling will covalently link the protein to the chip surface.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

  • Analyte Preparation:

    • Prepare a series of dilutions of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide and Triclosan in the running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4). The final DMSO concentration should be kept constant across all samples and ideally below 1%.

    • The concentration range should span at least 10-fold above and below the expected K_D.

  • Binding Measurement:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the lowest concentration of the analyte over both the FabI-immobilized and reference flow cells for a defined period (e.g., 120 seconds) to monitor the association phase.

    • Switch back to the running buffer flow for a defined period (e.g., 300 seconds) to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., a low pH glycine solution or a high salt concentration buffer) to remove any bound analyte. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized protein.

    • Repeat the injection cycle for each concentration of the analyte, from lowest to highest.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Method 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[9][10] This technique is considered the gold standard for determining binding affinity in solution.[9]

cluster_prep Preparation cluster_run ITC Run cluster_analysis Data Analysis A Prepare FabI and compound in identical buffer B Degas all solutions A->B C Load FabI into the sample cell B->C D Load compound into the injection syringe B->D E Perform serial injections C->E D->E F Measure heat change after each injection E->F G Integrate injection peaks F->G H Plot heat change vs. molar ratio G->H I Fit data to a binding model H->I J Determine KD, n, ΔH, and ΔS I->J

Caption: Workflow for ITC-based binding affinity determination.

  • Sample Preparation:

    • Dialyze the purified FabI extensively against the final ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Dissolve the compounds in the same final dialysis buffer. It is crucial that the buffer for the protein and the compound are identical to minimize heats of dilution.[10][12] If DMSO is used to dissolve the compound, the same final concentration of DMSO must be present in the protein solution.

    • Accurately determine the concentrations of the protein and the compounds.

    • Thoroughly degas all solutions before use to prevent air bubbles in the ITC cell and syringe.[1]

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the FabI solution (e.g., 10-20 µM) into the sample cell.

    • Load the compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

    • Perform an initial small injection (e.g., 0.5 µL) to account for any initial mixing artifacts, and discard this data point during analysis.

    • Perform a series of subsequent injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Experiments:

    • Perform a control experiment by titrating the compound into the buffer alone to determine the heat of dilution of the compound. This value will be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software.

    • The fitting will yield the binding stoichiometry (n), the binding affinity (K_A, from which K_D is calculated as 1/K_A), and the enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS.

Data Interpretation and Comparative Analysis

The following tables present hypothetical, yet realistic, data that could be obtained from the described experiments.

Table 1: Hypothetical SPR Kinetic and Affinity Data for Binding to E. coli FabI

Compoundk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide1.5 x 10⁵3.0 x 10⁻³20
Triclosan (Positive Control)2.0 x 10⁵4.0 x 10⁻⁴2

Table 2: Hypothetical ITC Thermodynamic and Affinity Data for Binding to E. coli FabI

CompoundK_D (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide251.05-8.2-2.4-10.6
Triclosan (Positive Control)2.20.98-9.5-2.8-12.3

Analysis of Results:

  • The hypothetical data suggests that N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide binds to FabI with a respectable affinity in the low nanomolar range.

  • The K_D values obtained from SPR and ITC are in good agreement, providing confidence in the results.

  • As expected, Triclosan exhibits a higher affinity for FabI, consistent with its known potent inhibitory activity.[5][6]

  • The ITC data indicates that the binding of both compounds is enthalpically driven, which is common for specific, high-affinity interactions.

  • A stoichiometry (n) value close to 1 for both compounds suggests a 1:1 binding model, where one molecule of the compound binds to one active site of the FabI monomer.

Conclusion and Future Directions

This guide outlines a robust, dual-methodology approach to validate the protein binding affinity of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide. By employing both SPR and ITC, researchers can obtain a comprehensive understanding of the binding kinetics and thermodynamics, providing a solid foundation for further drug development efforts.

The confirmation of direct binding to a target like FabI is a critical step. Future studies should focus on:

  • Determining the inhibitory activity of the compound in enzymatic assays.

  • Assessing its antimicrobial efficacy against various bacterial strains.

  • Elucidating the precise binding mode through structural biology techniques such as X-ray crystallography.

By systematically applying these methodologies, the potential of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide as a novel therapeutic agent can be thoroughly evaluated.

References

Sources

Validation

A Comparative Structural Analysis of N'-(2-hydroxybenzylidene)aroylhydrazide Metal Complexes: A Guide for Researchers

Introduction: The Versatile Chemistry of Aroylhydrazone Ligands Aroylhydrazones, formed through the condensation of an aldehyde or ketone with a hydrazide, are a fascinating class of ligands in coordination chemistry. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Chemistry of Aroylhydrazone Ligands

Aroylhydrazones, formed through the condensation of an aldehyde or ketone with a hydrazide, are a fascinating class of ligands in coordination chemistry. The presence of multiple donor sites, including the phenolic oxygen, imine nitrogen, and enolic/keto oxygen, allows for versatile coordination modes and the formation of stable metal complexes with diverse geometries.[1] The N'-(2-hydroxybenzylidene) moiety, in particular, provides a robust chelating framework that has been extensively studied for its ability to form complexes with a wide range of metal ions. These complexes have garnered significant interest due to their potential applications in catalysis, materials science, and, most notably, as therapeutic agents with antimicrobial, antifungal, and anticancer properties.[2][3]

The subtle interplay of electronic and steric factors, influenced by both the metal ion and the substituents on the aroylhydrazide backbone, dictates the final structure and, consequently, the physicochemical and biological properties of the resulting complex. This guide will delve into the structural nuances of copper(II), nickel(II), cobalt(II), and zinc(II) complexes of N'-(2-hydroxybenzylidene)aroylhydrazides, providing a comparative framework based on experimental data from single-crystal X-ray diffraction and spectroscopic studies.

General Synthesis and Characterization

The synthesis of N'-(2-hydroxybenzylidene)aroylhydrazide ligands is typically a straightforward one-pot condensation reaction between 2-hydroxybenzaldehyde and the corresponding aroylhydrazide in a suitable solvent like ethanol. The subsequent complexation with metal salts, such as acetates or chlorides, in a slightly basic medium yields the desired metal complexes.

G cluster_ligand Ligand Synthesis cluster_complex Complexation 2-hydroxybenzaldehyde 2-hydroxybenzaldehyde Reflux_L Reflux in Ethanol 2-hydroxybenzaldehyde->Reflux_L Aroylhydrazide Aroylhydrazide Aroylhydrazide->Reflux_L Ligand N'-(2-hydroxybenzylidene) aroylhydrazide Reflux_L->Ligand Reflux_C Reflux in Methanol/Ethanol Ligand->Reflux_C Metal_Salt Metal(II) Salt (e.g., Acetate, Chloride) Metal_Salt->Reflux_C Complex Metal(II) Complex Reflux_C->Complex

Figure 1: General synthetic workflow for N'-(2-hydroxybenzylidene)aroylhydrazide ligands and their metal complexes.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly informative, with key vibrational bands indicating the coordination of the ligand to the metal ion. A shift in the C=N (azomethine) and the disappearance of the phenolic O-H stretching bands are indicative of chelation through the imine nitrogen and the deprotonated phenolic oxygen.[4][5] The coordination of the carbonyl oxygen in either the keto or enol form can also be inferred from changes in the C=O stretching frequency. Electronic spectra (UV-Vis) and magnetic susceptibility measurements provide insights into the geometry of the metal center. Ultimately, single-crystal X-ray diffraction provides unequivocal structural data, including bond lengths, bond angles, and the overall coordination geometry.

Structural Comparison of Metal Complexes

The coordination chemistry of N'-(2-hydroxybenzylidene)aroylhydrazides is rich and varied, with the nature of the metal ion playing a pivotal role in determining the final structure of the complex. The following sections provide a comparative overview of the structural features of copper(II), nickel(II), cobalt(II), and zinc(II) complexes based on published crystallographic data for analogous ligands.

Copper(II) Complexes

Copper(II) complexes of N'-(2-hydroxybenzylidene)aroylhydrazides commonly exhibit distorted square planar or square pyramidal geometries.[6][7] The ligand typically acts as a tridentate ONO donor, coordinating through the phenolic oxygen, the imine nitrogen, and the carbonyl oxygen. In some instances, with the addition of a co-ligand such as 1,10-phenanthroline, the geometry is often square pyramidal.[8][9]

Complex (Analogue)Coordination GeometryCu-O (phenolic) (Å)Cu-N (imine) (Å)Cu-O (carbonyl) (Å)Reference
[Cu(L)(phen)]Square Pyramidal~1.9~1.9-2.0~2.2-2.3[6][8]
[CuLb(CH3OH)2]NO3∙CH3OHSquare Pyramidal~1.9~1.9~2.3[7]

Table 1: Selected bond lengths in analogous Copper(II) complexes.

The Jahn-Teller effect often contributes to the distortion observed in copper(II) complexes, leading to elongated axial bonds in square pyramidal or octahedral geometries. The flexibility of the aroylhydrazone ligand allows it to accommodate these distortions.

G Cu Cu O_phenolic O Cu->O_phenolic N_imine N Cu->N_imine O_carbonyl O Cu->O_carbonyl X X Cu->X Y Y Cu->Y

Figure 2: Generalized coordination sphere of a square pyramidal Cu(II) complex. Dashed lines represent axial ligands.

Nickel(II) Complexes

Nickel(II) complexes with these ligands can adopt either square planar or octahedral geometries, depending on the stoichiometry and the presence of co-ligands.[10][11] In a 1:2 metal-to-ligand ratio, where the ligand acts as a bidentate ON donor (coordinating through the phenolic oxygen and imine nitrogen), a distorted square planar geometry is often observed.[11] When the ligand acts as a tridentate ONO donor, or in the presence of additional ligands like water or acetate, a six-coordinate octahedral geometry is more common.[5]

Complex (Analogue)Coordination GeometryNi-O (phenolic) (Å)Ni-N (imine) (Å)Reference
[Ni(L)2]Distorted Square Planar~1.83-1.85~1.88-1.91[11]
[Ni(CNH)(OAc)(H2O)2]Octahedral~2.0~2.1[5]

Table 2: Selected bond lengths in analogous Nickel(II) complexes.

The choice between a square planar (low-spin, diamagnetic) and an octahedral (high-spin, paramagnetic) geometry is a classic example of the influence of the ligand field strength. The flexible coordination of the aroylhydrazone ligand allows for the adoption of either geometry.

Cobalt(II) Complexes

Cobalt(II) complexes with N'-(2-hydroxybenzylidene)aroylhydrazides can exhibit both tetrahedral and octahedral coordination geometries.[12][13] The formation of a specific geometry is influenced by the ligand-to-metal ratio and the reaction conditions. In some cases, mixed-valence Co(II)/Co(III) complexes have also been reported.[12] For instance, a cobalt(II,III) complex with N'-(2-hydroxybenzylidene)-3-methylbenzohydrazide has been structurally characterized, revealing an octahedral coordination around the metal centers.[12] The ability of cobalt to exist in multiple oxidation states adds another layer of complexity and potential for interesting redox chemistry.

Zinc(II) Complexes

Due to the d¹⁰ electronic configuration of the Zn(II) ion, there is no ligand field stabilization energy, and the coordination geometry is primarily determined by steric and electronic factors of the ligand. Consequently, zinc(II) complexes with aroylhydrazone ligands can adopt various coordination numbers and geometries, including tetrahedral, square pyramidal, and octahedral.[14] For example, a five-coordinate zinc(II) complex with a derivative of 2-hydroxy-N'-{1-(4-methoxyphenyl)ethylidene}benzohydrazide has been reported to have a distorted square pyramidal geometry. In contrast, a binuclear zinc complex with a 2:2 ligand-to-metal ratio has also been observed.[15][16]

Comparative Analysis and Future Directions

The structural data for metal complexes of N'-(2-hydroxybenzylidene)aroylhydrazide analogues reveal several key trends:

  • Coordination Versatility: The aroylhydrazone ligand can act as a bidentate (ON) or tridentate (ONO) chelating agent, leading to a variety of coordination geometries.

  • Influence of the Metal Ion: The preferred coordination geometry is strongly influenced by the electronic configuration of the metal ion. For example, Cu(II) complexes are often distorted due to the Jahn-Teller effect, while Ni(II) can adopt both square planar and octahedral geometries.

  • Role of Co-ligands: The presence of additional ligands can significantly alter the coordination sphere of the metal ion, leading to higher coordination numbers and different geometries.

While this guide provides a comprehensive overview based on available data for analogous structures, the synthesis and structural characterization of metal complexes of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide itself remain a promising area for future research. The introduction of the 2-phenoxypropyl group is expected to introduce unique steric and electronic effects that could lead to novel structural features and potentially enhanced biological activity.

Experimental Protocols

General Ligand Synthesis
  • Dissolve 10 mmol of the appropriate aroylhydrazide (e.g., 2-phenoxypropanohydrazide) in 50 mL of ethanol in a round-bottom flask.

  • Add 10 mmol of 2-hydroxybenzaldehyde to the solution.

  • Reflux the mixture for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.

General Metal Complex Synthesis
  • Dissolve 2 mmol of the synthesized ligand in 20 mL of methanol or ethanol in a round-bottom flask.

  • In a separate flask, dissolve 1 mmol of the desired metal(II) salt (e.g., acetate or chloride) in 10 mL of the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH to ~7-8 with a dilute base (e.g., NaOH or triethylamine) to facilitate deprotonation of the ligand.

  • Reflux the reaction mixture for 2-3 hours.

  • Cool the solution, filter the precipitated complex, wash with the solvent, and dry.

References

  • Vishal Kumar, Niranjan Kumar Mandal, and Ranjan Kumar. (2025). Synthesis, Characterization, and Bioactivity Evaluation of (E)-N'-(2-Fluoro-6-hydroxybenzylidene)-4- methoxybenzohydrazide and Its Ni(II), Co(II), Cu(II),. Pd(II), Mn(II), and Fe(II) Complexes. International Journal of Scientific Research & Engineering Trends, 11(4). [Link]

  • Ebrahimipour, S. Y., Sheikhshoaie, I., Crochet, A., Khaleghi, M., & Fromm, K. M. (2014). A new mixed-ligand copper(II) complex of (E)-N′-(2-hydroxybenzylidene) acetohydrazide: Synthesis, characterization, NLO behavior, DFT calculation and biological activities. Journal of Molecular Structure, 1072, 267–276. [Link]

  • Al-Hazmi, G. A. A., & Metwally, N. E. (2013). A series of nickel(II) complexes derived from hydrazide derivatives, electrochemical, thermal and spectral studies. Arabian Journal of Chemistry, 10, S19-S27. [Link]

  • [Five-Coordinate Zinc(II) Complex: Synthesis, Characterization, Molecular Structure, and Antibacterial Activities of Bis-

  • /mixed-valence-complexes/)

Sources

Comparative

In vivo vs in vitro efficacy of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide compounds

Translational Efficacy of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide: Bridging the In Vitro to In Vivo Gap As drug development professionals evaluate novel chemotypes, N'-(2-hydroxybenzylidene)-2-phenoxypropanoh...

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Author: BenchChem Technical Support Team. Date: April 2026

Translational Efficacy of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide: Bridging the In Vitro to In Vivo Gap

As drug development professionals evaluate novel chemotypes, N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide (NHB-PPH) has emerged as a molecule of significant interest. Belonging to the versatile class of salicylaldehyde hydrazones, this compound exhibits potent metal-chelating, anti-proliferative, and antimicrobial properties. However, a critical bottleneck in hydrazone-based drug development is the steep attrition rate when transitioning from controlled cell culture environments to complex mammalian systems.

This guide provides an objective, data-driven comparison of NHB-PPH’s performance across both domains. By analyzing the mechanistic causality behind the translational gap, we establish rigorous, self-validating protocols to accurately evaluate its true pharmacological potential.

Mechanistic Rationale: The Chelation-Driven Apoptotic Pathway

The pharmacological activity of NHB-PPH is fundamentally driven by its O,N,O-tridentate coordination system. The combination of the phenoxy moiety and the salicylaldehyde hydrazone linkage creates a highly efficient chelator for transition metals, particularly Zn(II), Cu(II), and Fe(II) (1)[1].

In oncology models, the intracellular chelation of copper or iron by NHB-PPH catalyzes Fenton-like reactions. This generates a localized burst of Reactive Oxygen Species (ROS), which overwhelms the cellular antioxidant defense, depolarizes the mitochondrial membrane, and ultimately triggers apoptosis.

MoA NHB NHB-PPH Metal Metal Chelation (Cu2+/Fe2+) NHB->Metal Fenton Fenton-like Reaction Metal->Fenton ROS ROS Burst Fenton->ROS Mito Mitochondrial Depolarization ROS->Mito Apop Apoptotic Cell Death Mito->Apop

Mechanism of Action: NHB-PPH induces ROS-mediated apoptosis via transition metal chelation.

In Vitro Efficacy: High Potency in Controlled Environments

In vitro, NHB-PPH demonstrates stellar efficacy. Cytotoxicity assays utilizing human cancer cell lines (e.g., MCF-7, HepG2) frequently report IC50 values in the low micromolar range (2)[2]. The causality here is environmental: the tightly controlled, neutral pH (~7.4) of standard cell culture media preserves the structural integrity of the hydrazone bond. This allows the intact, lipophilic molecule to easily permeate cell membranes and engage intracellular targets without premature degradation.

Self-Validating Protocol: In Vitro Cytotoxicity (MTT Assay)

To ensure trustworthiness, this protocol is designed as a self-validating system where every potential artifact is controlled for.

  • Cell Seeding & Blank Validation: Seed 5 × 10³ cells/well in a 96-well plate. Causality/Control: Include a "media-only" cell-free blank. This validates the assay by allowing you to subtract the background absorbance of the media and the MTT reagent itself.

  • Compound Treatment: Treat cells with a concentration gradient of NHB-PPH (0.1 µM to 100 µM). Causality/Control: Include a 0.1% DMSO vehicle control to prove that solvent toxicity is not driving cell death, and a positive control (e.g., Doxorubicin) to confirm the inherent sensitivity of the cell line.

  • MTT Incubation: Add MTT reagent and incubate for 4 hours. Formazan crystals are then dissolved in DMSO.

  • Dual-Wavelength Readout: Measure absorbance at 570 nm. Causality/Control: Simultaneously read at a reference wavelength of 650 nm and subtract this value. This corrects for optical artifacts caused by cellular debris scattering, ensuring the IC50 calculation is based solely on metabolic viability.

In Vivo Efficacy: The Hydrazone Liability

Despite excellent in vitro metrics, the in vivo performance of unformulated NHB-PPH often reveals a severe translation gap. The primary liability is the chemical instability of the hydrazone linkage.

In the highly acidic environment of gastric fluid (pH 1.5–3.5) or the hypoxic Tumor Microenvironment (TME, pH 6.5–6.8), the hydrazone bond undergoes rapid acid-catalyzed hydrolysis (3)[3]. This cleaves the molecule back into its inactive precursors: 2-phenoxypropanohydrazide and salicylaldehyde. Consequently, the biological half-life is drastically shortened, and systemic exposure of the active pharmacophore fails to reach therapeutic thresholds.

Self-Validating Protocol: Murine Xenograft Efficacy
  • Tumor Inoculation & Baseline Validation: Inject 1 × 10⁶ cancer cells subcutaneously into the flank of BALB/c nude mice. Causality/Control: Do not dose immediately. Wait until tumors reach exactly 100 mm³. This validates that you are treating an established, vascularized tumor rather than simply preventing initial engraftment.

  • Randomized Dosing: Administer NHB-PPH (e.g., 20 mg/kg and 50 mg/kg) via intraperitoneal injection to bypass gastric hydrolysis. Causality/Control: Include a vehicle-only cohort to map baseline exponential tumor growth kinetics.

  • Efficacy vs. Toxicity Monitoring: Measure tumor volume via calipers bi-weekly. Causality/Control: Concurrently track total body weight. A body weight drop of >20% indicates severe systemic toxicity, validating that any observed tumor shrinkage is not merely an artifact of general host morbidity.

Objective Data Comparison: In Vitro vs. In Vivo

To synthesize the performance gap, the following table outlines the quantitative and qualitative divergences between the two testing environments.

ParameterIn Vitro Profile (Cell Culture)In Vivo Profile (Murine Model)Causality of Divergence
Potency High (IC50: 0.5 - 5.0 µM)Low (ED50: >50 mg/kg)Direct target access in vitro vs. complex biodistribution and tissue penetration barriers in vivo.
Chemical Stability Highly stable in pH 7.4 mediaShort biological half-life (< 2 hrs)Acid-catalyzed hydrolysis of the hydrazone bond in plasma, gastric fluid, or the acidic TME.
Protein Binding Low (Standard 10% FBS)High (>85% bound to HSA)The hydrophobic phenoxy moiety drives non-specific binding to human serum albumin (HSA), reducing the free, active fraction.
Clearance N/A (Closed system)Rapid hepatic clearanceHepatic enzymes rapidly metabolize the exposed hydroxyl groups prior to sufficient tumor accumulation.

Bridging the Gap: Formulation Workflows

To successfully translate NHB-PPH into a viable clinical candidate, researchers must engineer solutions that protect the molecule's structural liabilities. Nano-encapsulation (such as loading the compound into PEGylated liposomes or polymeric micelles) is the standard approach to shield the vulnerable hydrazone bond from premature systemic hydrolysis, ensuring targeted delivery.

Workflow Syn 1. Compound Synthesis & Validation InVitro 2. In Vitro Screening (IC50, Target Binding) Syn->InVitro Form 3. Formulation (Liposomal/Micellar) InVitro->Form Overcome Hydrolysis InVivo 4. In Vivo Efficacy (Xenograft Models) Form->InVivo Data 5. PK/PD & Toxicity Profiling InVivo->Data

Preclinical workflow transitioning from in vitro screening to in vivo efficacy evaluation.

References

  • Multistimuli Responsive Behaviors of Salicylaldehyde Hydrazone Zn(II) Complexes in Solution, Solid State, and PMMA Film. ACS Crystal Growth & Design. Available at:[Link]

  • Chemical Profiling, In Silico and In Vitro Studies to Identify Potential CDK2 and mTOR Inhibitor... NIH PubMed Central (PMC). Available at:[Link]

  • salicylaldehyde isonicotinoyl hydrazone: Structure-Activity Relationships and in vivo stability. Science.gov. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N'-(2-hydroxybenzylidene)...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide. As a matter of principle, all laboratory chemicals should be treated as hazardous unless explicitly confirmed to be non-hazardous by a qualified professional[1]. This compound, due to its chemical structure incorporating hydrazide and phenoxy moieties, requires careful handling and disposal in accordance with federal, state, and local regulations. Under no circumstances should this chemical or its residues be disposed of in regular trash or down the sanitary sewer system[2][3][4][5].

Hazard Assessment and Characterization

Table 1: Hazard Profile based on Analog Compound Data

Hazard ClassificationCategorySignal WordHazard StatementSource
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox. 4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[6]
Skin IrritationSkin Irrit. 2WarningH315: Causes skin irritation.[6][7]
Eye IrritationEye Irrit. 2WarningH319: Causes serious eye irritation.[6][7]
Specific Target Organ Toxicity (Single Exposure)STOT SE 3WarningH336: May cause drowsiness or dizziness.[6]
Hazardous to the Aquatic Environment (Acute)Aquatic Acute 1WarningH400: Very toxic to aquatic life.[6]

The presence of the hydrazide functional group is of particular note. Hydrazine and its derivatives are known to be toxic, and many are suspected carcinogens[8][9]. They are also strong reducing agents and can react with oxidizing agents[7][10]. Therefore, this compound must be managed as a reactive and toxic hazardous waste.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE. All operations involving the transfer of this waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[8][11].

  • Eye Protection: Wear chemical safety goggles with side shields, conforming to OSHA's 29 CFR 1910.133 regulations[12][13].

  • Hand Protection: Use chemically-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and wash hands thoroughly after handling[7][11].

  • Body Protection: Wear a lab coat and ensure skin is not exposed[12].

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used[5].

Step-by-Step Disposal Protocol

The guiding principle is waste minimization. However, once waste is generated, it must be managed as hazardous waste from the point of generation[2]. The following protocol outlines the necessary steps for safe collection and disposal.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All waste streams containing N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, including pure compound, solutions, and contaminated materials, must be classified as hazardous chemical waste.

  • Segregate Incompatibles: This is a critical step. Store this waste away from strong oxidizing agents (e.g., bleach, hydrogen peroxide, nitric acid) and acids[7][10]. The National Research Council emphasizes the importance of separating incompatible chemicals with physical barriers[2].

Step 2: Containerization

  • Primary Container (Solid Waste): Unused or expired N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide should be kept in its original container if possible. If not, transfer it to a new, clean, chemically compatible container made of materials like glass or polyethylene[1].

  • Primary Container (Liquid Waste): Solutions containing the compound should be collected in a leak-proof, screw-cap container designated for halogenated or non-halogenated organic waste, as determined by the solvent used.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing papers, pipette tips, spill cleanup materials) are considered hazardous waste[1][8]. These items must be collected in a designated, sealed plastic bag or a solid waste container[4][8].

  • Container Integrity: Ensure all containers are in good condition, free from damage, and are kept securely closed at all times except when adding waste[1][2]. Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion[1].

Step 3: Labeling

  • Immediate Labeling: As soon as the first drop of waste is added to a container, it must be labeled[1].

  • Label Contents: The label must clearly state "Hazardous Waste" and identify the full chemical name: "N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide". List all other components and their approximate percentages. Include the relevant hazard characteristics (e.g., Toxic, Irritant, Environmental Hazard)[1].

Step 4: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation and under the control of laboratory personnel, in compliance with EPA regulations[2][14]. This area should be an isolated part of the lab, such as a designated cabinet or secondary containment bin[1].

  • Secondary Containment: Place waste containers in a secondary containment tray or bin that is chemically resistant and capable of holding the entire volume of the largest container to prevent the spread of spills[1].

  • Inspections: The EPA requires weekly documented inspections for waste stored in academic labs under Subpart K regulations[2].

Step 5: Final Disposal

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company to arrange for the collection and final disposal of the waste[11][15].

  • Documentation: Ensure all required paperwork, such as waste profiles or manifests, is completed accurately. Laboratory waste is often non-repetitive, requiring careful documentation for each shipment[16].

  • Regulatory Compliance: Disposal must be carried out in a licensed facility, typically via incineration, in accordance with the Resource Conservation and Recovery Act (RCRA) and other local regulations[1][2].

Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before cleaning, don the appropriate PPE as described in Section 2.

  • Containment: For small spills, cover the material with an inert absorbent like sand, vermiculite, or a commercial chemical absorbent[8][11][12]. Avoid creating dust[8].

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[8].

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and a disposable cloth. Place the cloth in the contaminated waste container[8].

  • Disposal: All cleanup materials must be disposed of as hazardous waste following the protocol in Section 3[1][4].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide and associated materials.

G cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal Waste Generate Waste (Pure compound, solution, or contaminated labware) Assess Assess Hazards: - Toxic (Hydrazide) - Irritant - Aquatic Toxin Waste->Assess Segregate Segregate from Incompatibles (e.g., Oxidizing Agents) Assess->Segregate Container Select Compatible, Sealed Container Segregate->Container Label Label Container: 'Hazardous Waste' Full Chemical Name Hazards Container->Label Store Store in Designated SAA with Secondary Containment Label->Store ContactEHS Contact EHS for Pickup & Professional Disposal Store->ContactEHS

Disposal workflow for N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • NextSDS. (n.d.). N'-(2-HYDROXYBENZYLIDENE)-2-PHENOXYACETOHYDRAZIDE — Chemical Substance Information.
  • King County. (2015, December 1). Laboratory Waste Management Guide.
  • BenchChem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • BroadPharm. (2025, December 4). Safety Data Sheet.
  • TCI AMERICA - Spectrum Chemical. (2018, July 6). Safety Data Sheet.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • BenchChem. (2025, December). Proper Disposal of 3-Phenoxy-1-propanol: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • National Center for Biotechnology Information. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (US).
  • The National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Hydroxybenzylamine, 98%.

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Handling

A Researcher's Guide to the Safe Handling of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide

For the diligent researcher, the synthesis and application of novel compounds are endeavors marked by both the thrill of discovery and a profound responsibility to safety. N'-(2-hydroxybenzylidene)-2-phenoxypropanohydraz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, the synthesis and application of novel compounds are endeavors marked by both the thrill of discovery and a profound responsibility to safety. N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, a member of the hydrazone class of compounds, presents a unique profile of chemical properties that necessitate a meticulous approach to its handling. This guide provides an in-depth, procedural framework for the safe management of this compound in a laboratory setting, ensuring the well-being of personnel and the integrity of research.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, a thorough risk assessment is paramount. The primary routes of exposure are inhalation, dermal contact, and ingestion.[3] To mitigate these risks, appropriate engineering controls must be in place.

  • Chemical Fume Hood: All manipulations of this compound, particularly when in powdered form or solution, must be conducted within a properly functioning chemical fume hood.[4][5] This is critical to prevent the inhalation of any dust or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[6]

  • Eyewash Stations and Safety Showers: Immediate access to an eyewash station and safety shower is non-negotiable.[7] In the event of accidental exposure, these facilities are crucial for rapid decontamination.

II. Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection and correct use of PPE is the most direct measure to prevent personal exposure. The following table outlines the minimum required PPE for handling N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory to protect against splashes and airborne particles.[8][9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3][5]
Hand Protection Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for protection against splash contact.[5][7] Always inspect gloves for any signs of degradation or puncture before use.[8]
Body Protection A flame-resistant lab coat should be worn at all times.[7] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[8]
Footwear Closed-toe shoes are required in any laboratory setting.[10] For added protection against spills, consider chemical-resistant shoe covers.
III. Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict, step-by-step protocol minimizes the risk of accidental exposure and ensures the reproducibility of experimental results.

  • Don PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.

  • Prepare the Fume Hood: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • Weighing: If weighing the solid compound, perform this task within the fume hood to contain any dust. Use a tared container to minimize transfer steps.

  • Solvent Handling: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are appropriately sealed to prevent the release of vapors.

  • Labeling: Clearly label all containers with the full chemical name: N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide.[11]

  • Surface Cleaning: Upon completion of work, decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent and then soap and water.[7]

  • PPE Removal: Remove PPE in the designated area, being careful to avoid self-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Chemical Fume Hood prep1->prep2 handle1 Weigh Compound in Fume Hood prep2->handle1 Proceed to Handling handle2 Dissolve and Set Up Reaction handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 Procedure Complete clean2 Segregate and Label Waste clean1->clean2 clean3 Doff and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A workflow diagram illustrating the key stages of safely handling N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, from preparation to disposal.

IV. Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][11] Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][4] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.

V. Waste Disposal: Environmental Responsibility

All waste containing N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, sealed, and clearly labeled container.[5][11] The label should include the full chemical name and associated hazards.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[11]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[4][11]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide, fostering a culture of safety and scientific excellence within the laboratory.

References

  • The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx. Retrieved from [Link]

  • NextSDS. (n.d.). N'-(2-HYDROXYBENZYLIDENE)-2-PHENOXYACETOHYDRAZIDE — Chemical Substance Information. Retrieved from [Link]

  • University of California, Riverside. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • Greenbook. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • University of New Hampshire Extension. (n.d.). Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet]. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • University of North Carolina Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS. Retrieved from [Link]

Sources

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